2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
Description
BenchChem offers high-quality 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITJIAJNAOGEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic Acid
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also insights into the underlying chemical principles and practical considerations for a successful synthesis.
Introduction
Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties[1]. Specifically, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a chiral center adjacent to a substituted pyrazole ring, is of significant interest for creating molecules with specific stereochemical requirements for optimal target engagement.
This document outlines a reliable and widely applicable two-step synthetic route commencing with the N-alkylation of 3-methylpyrazole followed by the hydrolysis of the resulting ester. This approach is favored for its straightforward execution, generally good yields, and the ready availability of starting materials.
Synthetic Strategy Overview
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is efficiently achieved through a two-step sequence:
-
N-Alkylation: Reaction of 3-methylpyrazole with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) in the presence of a suitable base to form ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.
-
Hydrolysis: Saponification of the ethyl ester intermediate using a strong base, followed by acidification to yield the desired carboxylic acid.
This strategy offers a high degree of control and is amenable to scale-up for laboratory and potential pilot-plant production.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3-Methylpyrazole | 82.10 | 1453-58-3 | |
| Ethyl 2-bromopropanoate | 181.03 | 535-11-5 | Lachrymator, handle with care |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Pellets or solution |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | Concentrated or 2M solution |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | For extraction |
| Brine (saturated NaCl solution) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | For drying |
Step 1: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate
-
To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-methylpyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per gram of 3-methylpyrazole).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The use of a slight excess of base ensures complete deprotonation of the pyrazole.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add ethyl 2-bromopropanoate (1.1 - 1.2 eq) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. The product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic Acid
-
Dissolve the crude ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate from the previous step in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Add sodium hydroxide (2.0 - 3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting ester is no longer present.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 2M hydrochloric acid. A precipitate should form.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product oils out, extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid.
Mechanistic Insights and Rationale
N-Alkylation
The N-alkylation of pyrazoles is a classic example of a nucleophilic substitution reaction. In this case, the pyrazole nitrogen acts as the nucleophile. The regioselectivity of the alkylation of unsymmetrical pyrazoles like 3-methylpyrazole can be influenced by both steric and electronic factors. Generally, alkylation occurs at the less sterically hindered nitrogen atom. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazole anion. Potassium carbonate is a suitable base as it is strong enough to deprotonate the pyrazole N-H but mild enough to avoid significant side reactions.
Ester Hydrolysis
The hydrolysis of the ethyl ester to the carboxylic acid is a saponification reaction. This is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. In the final workup step, acidification with a strong acid like HCl protonates the carboxylate to yield the desired carboxylic acid.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Considerations
-
Regioisomers in N-Alkylation: While alkylation of 3-methylpyrazole is expected to predominantly occur at the N1 position due to steric hindrance from the methyl group, the formation of the N2-alkylated isomer is possible. The ratio of these isomers can be influenced by the reaction conditions. Careful analysis of the crude product by NMR spectroscopy is recommended to determine the isomeric ratio. Chromatographic purification may be necessary to isolate the desired N1-isomer.
-
Incomplete Hydrolysis: If TLC analysis indicates the presence of starting ester after the recommended reaction time, additional base and/or a longer reflux time may be required.
-
Product Isolation: The final product, being a carboxylic acid, may be an oil or a solid. If it is an oil, extraction is the preferred method of isolation. If it is a solid, ensure it is thoroughly washed with cold water to remove any inorganic salts.
Characterization
The identity and purity of the synthesized 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess isomeric purity.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: For solid products, to assess purity.
Conclusion
The described two-step synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid provides a robust and efficient method for obtaining this valuable chemical intermediate. By understanding the underlying chemical principles and paying attention to the critical experimental parameters, researchers can successfully synthesize this compound in good yield and purity, paving the way for its application in the development of novel pharmaceuticals.
References
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2020). Angewandte Chemie International Edition. [Link]
-
Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020). Angewandte Chemie International Edition. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). European Journal of Medicinal Chemistry. [Link]
-
Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. (2023). Technical Disclosure Commons. [Link]
- Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
- Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides.
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). Molecules. [Link]
- Salt of (r)-3-(4-(7h-pyrrolo [2,3-d]pyrimidin-4-yl)-lh-pyrazol-l-yl)-3-cyclopentylpropanenitrile with benzenesulfonic acid.
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. (2012). Synthetic Communications. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Synthesis of New 4-Substituted-3-alkoxy-2-butenoic Acid Esters and Pyrazole-3-one Derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2019). Molecules. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2018). Molecules. [Link]
-
Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. ResearchGate. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2019). Molecules. [Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. ResearchGate. [Link]
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). Beilstein Journal of Organic Chemistry. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 2-(3-methyl-1H-pyrazol-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive methodological and predictive framework for the spectroscopic analysis of the novel heterocyclic compound, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, recognized for their wide-ranging biological activities.[1][2] The precise structural elucidation of new chemical entities within this class is a critical prerequisite for understanding structure-activity relationships and advancing drug discovery programs.
This document serves as a technical resource, outlining the expected outcomes and detailed experimental workflows for the primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no complete, published dataset currently exists for this specific isomer, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. It is designed to empower researchers to confidently acquire, interpret, and validate the empirical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. A combination of ¹H and ¹³C NMR provides an unambiguous fingerprint of the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts (δ) for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid are predicted based on the electronic environment of each nucleus. The pyrazole ring, the carboxylic acid moiety, and the chiral center on the propanoic acid chain each contribute distinct and predictable signals.
Table 1: Predicted ¹H NMR Data for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Correlations |
|---|---|---|---|
| -COOH | 10.0 – 13.0 | Broad Singlet (br s) | Disappears upon D₂O exchange[3] |
| Pyrazole H-5 | ~7.4 – 7.6 | Doublet (d) | Coupled to H-4 |
| Pyrazole H-4 | ~6.0 – 6.2 | Doublet (d) | Coupled to H-5 |
| Propanoic acid α-CH | ~4.8 – 5.1 | Quartet (q) | Coupled to propanoic β-CH₃ |
| Pyrazole -CH₃ | ~2.2 – 2.4 | Singlet (s) | No adjacent protons |
| Propanoic acid β-CH₃ | ~1.6 – 1.8 | Doublet (d) | Coupled to propanoic α-CH |
Table 2: Predicted ¹³C NMR Data for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic acid C=O | 170 – 180[3] |
| Pyrazole C-3 | ~148 – 152 |
| Pyrazole C-5 | ~138 – 142 |
| Pyrazole C-4 | ~105 – 108 |
| Propanoic acid α-CH | ~55 – 60 |
| Propanoic acid β-CH₃ | ~15 – 20 |
| Pyrazole -CH₃ | ~11 – 14 |
Experimental Protocol and Rationale
The choice of experimental parameters is critical for obtaining high-quality, interpretable NMR spectra, especially for molecules containing exchangeable protons like carboxylic acids.
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Causality: DMSO-d₆ is the recommended solvent. Unlike CDCl₃ or MeOD, it is aprotic and forms strong hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and increasing the likelihood of observing a well-defined -COOH signal.[4] In protic solvents, this signal can broaden significantly or disappear entirely due to rapid deuterium exchange.[4][5]
-
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Rationale: Key parameters include a spectral width of 0-15 ppm, a 30-45° pulse angle to avoid saturation, and a relaxation delay of 1-2 seconds.[6] Typically, 16 to 32 scans are sufficient for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition: Acquire the spectrum using the same instrument.
-
Rationale: A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2-5 seconds) are necessary to achieve adequate sensitivity.[6]
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The structure of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid contains several IR-active functional groups that will give rise to distinct, identifiable peaks in the spectrum.
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 – 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 – 1725 | Sharp, Strong |
| Alkyl C-H | C-H stretch | 2850 – 2960 | Medium |
| Pyrazole Ring | C=N, C=C stretch | 1450 – 1600 | Medium-Variable |
| Carboxylic Acid | C-O stretch | 1210 – 1320 | Strong |
-
Expert Insight: The most telling feature of a carboxylic acid in an IR spectrum is the exceptionally broad O-H stretching band that spans from 2500 to 3300 cm⁻¹.[7] This breadth is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. This band will typically overlap the sharper C-H stretching peaks.[7]
Experimental Protocol and Rationale
Modern IR analysis is straightforward and requires minimal sample.
Protocol for IR Data Acquisition (ATR Method):
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium). This step is crucial as it subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions from the final sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹.
-
Causality: The ATR method is preferred for its simplicity and speed, eliminating the need for preparing KBr pellets.[6] It relies on the principle of total internal reflection, where the IR beam penetrates a small distance into the sample, providing a high-quality spectrum of the neat solid.
-
IR Analysis Workflow
Caption: Workflow for functional group confirmation via IR spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a compound, offering definitive proof of its identity.
Predicted Ionization and Fragmentation
The molecular formula for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is C₈H₁₂N₂O₂, corresponding to a monoisotopic mass of 168.0899 Da.
-
Ionization Rationale: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that imparts minimal energy to the molecule, ensuring that the primary species observed is the intact molecule, typically as a protonated adduct [M+H]⁺ (m/z 169.0972) in positive ion mode or a deprotonated species [M-H]⁻ (m/z 167.0828) in negative ion mode. This is ideal for polar, non-volatile molecules like carboxylic acids.[8][9]
Table 4: Predicted Key Ions in High-Resolution Mass Spectrometry (HRMS)
| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Interpretation |
|---|---|---|---|
| [M+H]⁺ / [M-H]⁻ | 169.0972 | 167.0828 | Molecular Ion (Protonated/Deprotonated) |
| [M+Na]⁺ | 191.0791 | - | Sodium Adduct |
| [M-COOH]⁺ | 124.0866 | - | Loss of Carboxyl Radical |
| [C₄H₅N₂]⁺ | 81.0498 | - | Pyrazole Methyl Fragment |
Experimental Protocol and Rationale
High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.
Protocol for HRMS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a trace amount (0.1%) of formic acid.
-
Causality: The acid promotes protonation of the analyte, leading to a strong [M+H]⁺ signal in positive ion mode ESI.
-
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the full scan mass spectrum using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Rationale: These analyzers provide high mass accuracy (<5 ppm), which allows for the confident determination of the elemental formula by comparing the experimentally measured mass to the theoretical mass.
-
-
Data Analysis: Process the spectrum to identify the exact mass of the molecular ion and compare it with the theoretical value for C₈H₁₂N₂O₂.
Mass Spectrometry Analysis Workflow
Caption: Workflow for molecular formula confirmation via HRMS.
References
-
PubChem. 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid. [Link]
-
SpectraBase. N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide - Optional[1H NMR] - Spectrum. [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. [Link]
-
Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]
-
PubMed Central (PMC). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ACS Publications. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]
-
PubMed Central (PMC). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
Reddit. Why am I not seeing the -COOH peak of this dye when I take NMR?. [Link]
-
PubMed. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]
-
ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]
-
MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
ResearchGate. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
-
ResearchGate. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]
-
ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. [Link]
-
University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
ResearchGate. Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. [Link]
-
JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. [Link]
-
ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. [Link]
-
Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link]
-
PubMed Central (PMC). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]
-
PubChem. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. [Link]
-
NIST WebBook. Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester. [Link]
-
PubChemLite. 2-methyl-3-(1h-pyrazol-1-yl)propanoic acid. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Introduction: The Central Role of Kinases and the Rise of the Pyrazole Scaffold
An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Based Kinase Inhibitors
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, differentiation, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[2] This simple modification acts as a molecular switch, altering the protein's conformation and function, thereby propagating cellular signals.[2] Given their central role, it is unsurprising that aberrant kinase activity, due to overexpression or mutation, is a major driver of numerous diseases, most notably cancer.[3][4] This has established the human kinome as one of the most critical classes of drug targets in modern medicine.[5]
Within the vast landscape of small molecule kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold."[3][5][6] This designation stems from its remarkable versatility, synthetic accessibility, and its inherent ability to form key, stabilizing interactions within the ATP-binding pocket of a wide range of kinases.[7] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, a testament to the scaffold's clinical significance.[7] These include well-known therapeutics such as Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor).[7]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core mechanisms by which these pyrazole-based compounds exert their inhibitory effects. We will dissect their binding modes, explore the experimental methodologies used to validate their action, and provide field-proven insights into the causality behind key experimental choices.
Part 1: The Core Mechanism - Interaction with the Kinase ATP-Binding Site
The vast majority of pyrazole-based inhibitors function by competing with the cell's natural substrate, adenosine triphosphate (ATP), for binding within the kinase domain. The pyrazole scaffold is exceptionally well-suited for this role, often serving as a bioisosteric replacement for the adenine ring of ATP.[7]
The Pyrazole Core as a Hinge-Binder
The foundational interaction for many pyrazole inhibitors occurs at the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region provides a critical anchoring point for the adenine ring of ATP through a series of hydrogen bonds. The pyrazole scaffold, particularly the 3-aminopyrazole moiety, expertly mimics this interaction.[5] It typically forms one to three crucial hydrogen bonds with the backbone amides and carbonyls of the hinge residues, providing a robust anchor for the inhibitor and a strong basis for its potency.[5]
Caption: Pyrazole inhibitor binding within the kinase ATP pocket.
Classification of Binding Modes: Type I vs. Type II Inhibition
The conformation of the kinase activation loop, particularly the "DFG motif" (Asp-Phe-Gly), dictates the type of inhibitor that can bind. Pyrazole-based inhibitors have been successfully developed to target both active and inactive kinase conformations.
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "DFG-in" state.[7] In this state, the aspartate residue points into the ATP-binding site, ready to coordinate magnesium ions for catalysis.[7] Type I inhibitors are purely competitive with ATP. Many clinically successful pyrazole drugs, such as Ruxolitinib and Gandotinib, are Type I inhibitors.[7]
-
Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation. Here, the phenylalanine residue of the DFG motif flips into the ATP-binding site, revealing an adjacent hydrophobic pocket.[7] Type II inhibitors exploit this extra pocket, often achieving greater selectivity compared to Type I inhibitors, as the inactive conformation can be more structurally diverse among different kinases.
The choice to pursue a Type I versus a Type II inhibitor is a critical strategic decision in drug design. Type I inhibitors target the more conserved active state, which can sometimes lead to off-target effects. Type II inhibitors can offer superior selectivity but may be more challenging to design due to the conformational flexibility required.
The Role of Substituents in Potency and Selectivity
While the pyrazole core provides the essential anchor, the substituents attached to the ring are critical for defining the inhibitor's potency and selectivity profile.[7] Medicinal chemists systematically modify these positions to:
-
Engage Hydrophobic Pockets: Appending aryl or alkyl groups allows the inhibitor to form favorable van der Waals interactions with hydrophobic pockets within the ATP site, such as the region under the P-loop.[7]
-
Interact with Key Residues: Specific functional groups can be added to form additional hydrogen bonds or ionic interactions with residues like the "gatekeeper" residue or Asp112, as seen in certain p38 inhibitors.[8][9]
-
Tune Physicochemical Properties: Modifications are essential for optimizing drug-like properties such as solubility, cell permeability, and metabolic stability.[7]
Part 2: Case Studies - FDA-Approved Pyrazole-Based Kinase Inhibitors
The therapeutic success of this scaffold is best illustrated by examining specific approved drugs. These examples highlight how the core principles of pyrazole-based inhibition are applied to achieve clinical efficacy.
| Drug Name | Primary Target(s) | FDA-Approved Indication(s) | Inhibition Type |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Atopic Dermatitis[7] | Type I |
| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer (NSCLC) | Type I |
| Encorafenib | BRAF (V600E) | Melanoma, Colorectal Cancer | Type I |
| Erdafitinib | FGFR1-4 | Urothelial Carcinoma | Type I |
| Asciminib | ABL1 | Chronic Myeloid Leukemia (CML) | Allosteric (Type IV) |
| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumor (GIST), Systemic Mastocytosis | Type I |
This table summarizes a selection of FDA-approved pyrazole-based inhibitors to illustrate the breadth of targets and indications. Data sourced from multiple reviews.[7]
In-Depth Look: Ruxolitinib Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[7] Docking studies confirm it is a Type I inhibitor that binds to the active DFG-in state of JAK1.[7] Its pyrrolo[2,3-d]pyrimidine scaffold, linked to the pyrazole ring, is crucial for its interaction. The pyrazole moiety itself provides a key hydrogen bond with the hinge region, anchoring the molecule effectively.[7] This inhibition of the JAK-STAT pathway is highly effective in treating myeloproliferative neoplasms.
| Inhibitor | Target Kinase | IC₅₀ (nM) |
| Ruxolitinib | JAK1 | ~3 |
| Ruxolitinib | JAK2 | ~3 |
| Ruxolitinib | JAK3 | ~430 |
| Ravoxertinib | ERK1 | 6.1 |
| Ravoxertinib | ERK2 | 3.1 |
IC₅₀ values illustrate the potency and selectivity of representative pyrazole-based inhibitors. Data sourced from a 2023 review.[7]
Part 3: Experimental Validation - A Self-Validating Methodological Approach
Establishing the precise mechanism of action requires a multi-faceted experimental approach. The process follows a logical progression from initial biochemical characterization to validation in a complex cellular environment and finally to high-resolution structural analysis.
Caption: A logical workflow for validating the mechanism of action.
Biochemical Assays: Quantifying Inhibitory Potency
The first step is to determine if a compound inhibits the target kinase in a purified, cell-free system.[10] This approach provides clean, quantitative data on potency (e.g., IC₅₀) and selectivity.
Causality Behind Assay Choice: Luminescence-based assays, such as ADP-Glo™, are often chosen for high-throughput screening due to their sensitivity, broad applicability to different kinases, and non-radioactive format.[4][11] They work by measuring the amount of ADP produced in the kinase reaction; lower ADP levels in the presence of an inhibitor indicate successful target inhibition.[11] This is a direct measure of the enzyme's catalytic activity.
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a buffer solution containing Tris-HCl, MgCl₂, BSA, and DTT at optimal pH (typically 7.5).
-
Dilute the purified, active kinase enzyme to the desired concentration (e.g., 1-5 ng/µL) in the reaction buffer.
-
Prepare the specific peptide substrate for the kinase and ATP at a concentration near its Km value.
-
Serially dilute the pyrazole-based test compound in DMSO, then in reaction buffer to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution (or DMSO vehicle control).
-
Add 10 µL of the enzyme/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Assays: Confirming Efficacy in a Physiological Context
A compound that is potent in a biochemical assay may fail in a cellular environment due to poor permeability, rapid metabolism, or efflux.[12] Therefore, cell-based assays are a critical, self-validating step to confirm that the inhibitor can reach its target and exert its effect in a living system.[12][13]
Causality Behind Assay Choice: A target engagement assay like NanoBRET™ is superior to indirect downstream assays (e.g., Western blotting for a phosphorylated substrate) for confirming the mechanism.[12] It directly measures the binding of the inhibitor to the target kinase inside the cell, providing unambiguous evidence of target engagement and avoiding the ambiguity of downstream signaling events, which can be affected by other pathways.[13]
Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)
-
Cell Preparation:
-
Select a relevant human cell line (e.g., a cancer cell line known to be driven by the target kinase).
-
Co-transfect the cells with two plasmids: one encoding the target kinase fused to a NanoLuc® luciferase and another encoding a fluorescent tracer that binds to the same kinase.
-
Plate the transfected cells in a 96-well culture plate and allow them to adhere and express the fusion proteins overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrazole-based test compound. Include a vehicle-only (DMSO) control.
-
Incubate for a period (e.g., 2 hours) to allow the compound to enter the cells and reach equilibrium with the target.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate (furimazine) to the wells. The luciferase will emit bright blue light.
-
If the fluorescent tracer is bound to the kinase, the energy from the luciferase will be transferred to it via Bioluminescence Resonance Energy Transfer (BRET), causing the tracer to emit red light.
-
The test compound will compete with the tracer for binding to the kinase. High concentrations of an effective inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Measure both the donor (luciferase) and acceptor (tracer) emission wavelengths using a specialized plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the inhibitor concentration to generate a dose-response curve and determine the cellular IC₅₀ value, reflecting the concentration required to displace 50% of the tracer from the target kinase.
-
Structural Biology: Visualizing the Binding Interaction
The gold standard for confirming the mechanism of action is to determine the high-resolution three-dimensional structure of the inhibitor bound to its target kinase.[14] X-ray crystallography provides definitive proof of the binding mode, revealing the precise orientation of the inhibitor and the specific atomic interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.[8][15]
Causality Behind This Choice: While biochemical and cellular assays provide quantitative data on what the inhibitor does, crystallography explains how it does it. This structural information is invaluable for rational drug design, allowing scientists to understand the structure-activity relationship (SAR) and design next-generation inhibitors with improved potency and selectivity.[14][16] For example, a crystal structure can confirm whether an inhibitor is Type I or Type II and reveal subtle conformational changes induced upon binding.[8]
Experimental Protocol: Co-crystallization and X-ray Structure Determination
-
Protein Production and Purification:
-
Express the kinase domain of the target protein in a suitable system (e.g., E. coli or insect cells).
-
Purify the protein to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Complex Formation and Crystallization:
-
Incubate the purified kinase with a molar excess of the pyrazole inhibitor to ensure saturation of the binding site.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening to find conditions that yield diffraction-quality crystals of the kinase-inhibitor complex. This is often the most challenging, trial-and-error step.
-
-
X-ray Diffraction Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using molecular replacement, using a known structure of a similar kinase as a search model.
-
Build a model of the kinase-inhibitor complex into the resulting electron density map.
-
Refine the model against the experimental data to obtain a final, high-resolution structure that provides precise atomic coordinates. This final structure will clearly show the inhibitor's binding pose and all its interactions with the protein.[14]
-
Conclusion
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, valued for its ability to anchor compounds within the ATP-binding site through key hydrogen bonding interactions with the hinge region. The mechanism of action for these inhibitors, which are predominantly ATP-competitive, is fine-tuned through strategic modifications to the core, enabling the targeting of both active (Type I) and inactive (Type II) kinase conformations with high potency and increasing selectivity. A rigorous, multi-step validation process—beginning with quantitative biochemical assays, progressing to physiologically relevant cell-based target engagement studies, and culminating in high-resolution structural elucidation—is essential for definitively characterizing this mechanism. This comprehensive understanding is paramount for the rational design of the next generation of pyrazole-based therapeutics to combat a wide range of human diseases.
References
-
Oprea, T. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Cetin, C. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Oprea, T. I., et al. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [Link]
-
Bantscheff, M., et al. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Oprea, T. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Brown, F. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]
-
Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
-
Brown, F. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. [Link]
-
Britton, R., et al. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI. [Link]
-
Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Sawyer, J. S., et al. (2003). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. [Link]
-
Al-Hussain, S. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Britton, R., et al. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Goldstein, D. M., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. PubMed. [Link]
-
Anderson, M., et al. (2007). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. inits.at [inits.at]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Introduction: The Privileged Status of Chiral Pyrazoles in Modern Drug Discovery
An In-depth Technical Guide to the Enantioselective Synthesis of Chiral Pyrazole Derivatives
The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry.[1][2] Its remarkable versatility and capacity for diverse chemical modifications have cemented its role as an indispensable building block in the development of novel therapeutics.[1] A significant number of FDA-approved drugs incorporate the pyrazole core, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Notable examples like Celecoxib, a potent COX-2 inhibitor, underscore the translational success of this heterocyclic system.[4]
As the principles of stereochemistry have become central to drug design, the focus has shifted towards the synthesis of enantiomerically pure chiral pyrazole derivatives. The spatial arrangement of substituents can dramatically influence a molecule's interaction with its biological target, affecting efficacy, selectivity, and safety. Consequently, the development of robust and efficient methods for enantioselective synthesis is a critical endeavor for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core strategies in the enantioselective synthesis of chiral pyrazoles. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding mechanistic claims in authoritative literature and providing detailed, field-proven protocols.
Pillar 1: Organocatalytic Strategies - The Power of Asymmetric Non-Metal Catalysis
Organocatalysis has emerged as a dominant and versatile platform for the asymmetric synthesis of chiral pyrazoles. These methods avoid often toxic and expensive heavy metals and provide access to a broad range of enantiomerically enriched products. A key substrate in many of these transformations is the pyrazolin-5-one, a highly adaptable synthon with multiple reactive sites.[4][5][6]
Bifunctional Thiourea Catalysis: Activating Nucleophile and Electrophile
Quinine-derived bifunctional thiourea catalysts are particularly effective in promoting reactions involving pyrazolones. These catalysts possess both a Lewis basic site (e.g., the quinuclidine nitrogen) and a hydrogen-bond donating thiourea moiety. This dual activation mode allows the catalyst to simultaneously activate both the nucleophilic pyrazolone and the electrophilic reaction partner, facilitating highly stereocontrolled bond formation.
A prime example is the enantioselective Michael addition of pyrazolones to various electrophiles, such as nitroolefins or isatin-derived ketimines, to construct chiral pyrazoles, often bearing a highly congested quaternary stereocenter.[7][8][9] The thiourea group activates the electrophile via hydrogen bonding, while the tertiary amine activates the pyrazolone through deprotonation, leading to a highly organized, chiral transition state.
Caption: General mechanism for bifunctional thiourea catalysis.
Table 1: Representative Organocatalytic Michael Additions to Nitroolefins
| Catalyst (mol%) | Pyrazolone Substituent (R1) | Nitroolefin Substituent (R2) | Yield (%) | dr | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Takemoto Catalyst (2.0) | Phenyl | Phenyl | 83 | 83:17 | 91 | [4] |
| Quinine-Thiourea (10) | Methyl | 4-Cl-Phenyl | 95 | >95:5 | 96 | [9] |
| Squaramide (10) | Phenyl | 2-Naphthyl | 98 | >20:1 | 94 |[10] |
Pillar 2: Metal-Catalyzed Transformations - Precision and Reactivity
Transition metal catalysis offers a complementary and powerful approach for constructing chiral pyrazole derivatives. Catalytic systems based on copper, nickel, palladium, and rhodium enable unique transformations that are often inaccessible through other means.[11][12]
Copper-Catalyzed Asymmetric Reactions
Chiral copper complexes have proven effective in catalyzing a variety of enantioselective reactions. For instance, the [3+2] cycloaddition of propargylic acetates and hydrazines, facilitated by a chiral copper catalyst, provides a direct route to 2-pyrazolines.[13] More recently, copper-catalyzed hydroamination has been developed for the addition of pyrazoles to strained alkenes like cyclopropenes. This method provides chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol, proceeding through a unique five-centered aminocupration mechanism.[14]
Nickel-Catalyzed Synthesis of Axially Chiral Pyrazoles
A frontier in chiral synthesis is the construction of atropisomers—stereoisomers arising from restricted rotation around a single bond. Axially chiral biaryls are increasingly important in drug discovery and as chiral ligands.[15][16] A groundbreaking strategy for synthesizing C-C and C-N axially chiral pyrazoles involves a chiral N,N'-dioxide/Nickel(II) complex.[15][17][18] This system catalyzes an asymmetric [3+2] 1,3-dipolar cycloaddition to form a centrally chiral dihydropyrazole intermediate. Subsequent oxidation of this intermediate transfers the point chirality to axial chirality in the final aromatic pyrazole product.[15][16]
Caption: Workflow for Ni-catalyzed central-to-axial chirality transfer.
Pillar 3: Asymmetric [3+2] Cycloadditions - A Fundamental Approach
The 1,3-dipolar cycloaddition is one of the most fundamental and powerful methods for constructing the pyrazoline and pyrazole core. Rendering this reaction enantioselective has been a major focus of research. Early work by Kanemasa and Kanai demonstrated the first catalytic enantioselective synthesis of 2-pyrazolines using a chiral Lewis acid to catalyze the cycloaddition of diazomethane precursors with dipolarophiles.[13] Subsequent developments have expanded the scope to include various diazo compounds and acceptors, utilizing catalysts based on magnesium, titanium, and boron.[13][19] The stereochemical outcome is often rationalized by a transition state model where the chiral Lewis acid coordinates the dipolarophile, creating a chiral environment that directs the face-selective attack of the 1,3-dipole.[19]
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with expected outcomes based on published, peer-reviewed literature.
Protocol 1: Organocatalytic Enantioselective Synthesis of a Pyrazole with a Quaternary Stereocenter[7]
This protocol describes the quinine-derived thiourea-catalyzed addition of a pyrazolone to an isatin-derived ketimine, followed by in-situ acetylation.
-
Reaction Setup: To a flame-dried vial under an inert atmosphere (N2 or Ar), add the isatin-derived ketimine (0.1 mmol, 1.0 equiv.), 1,3-dimethyl-5-pyrazolone (0.12 mmol, 1.2 equiv.), and the quinine-derived thiourea catalyst (0.01 mmol, 10 mol%).
-
Solvent and Temperature: Add anhydrous toluene (1.0 mL) and cool the reaction mixture to -20 °C.
-
Reaction Monitoring: Stir the mixture at -20 °C for the time specified in the literature (typically 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
In-situ Acetylation: Upon completion, add triethylamine (Et3N) (0.3 mmol, 3.0 equiv.) and acetic anhydride (Ac2O) (0.2 mmol, 2.0 equiv.) directly to the reaction mixture at -20 °C.
-
Workup: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NaHCO3 solution and extract with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Expected Outcome: The corresponding acetylated pyrazole product is typically obtained in high yield (>90%) and excellent enantioselectivity (>95% ee).[7]
Protocol 2: Ni-Catalyzed Asymmetric [3+2] Cycloaddition for Axially Chiral Pyrazoles[15]
This protocol outlines the synthesis of an axially chiral pyrazole via cycloaddition/oxidation.
-
Catalyst Preparation: In a glovebox, add the chiral N,N'-dioxide ligand (0.022 mmol, 11 mol%) and Ni(OTf)2 (0.02 mmol, 10 mol%) to a flame-dried Schlenk tube. Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Reaction Assembly: To the pre-formed catalyst solution, add the α,β-unsaturated enone (0.2 mmol, 1.0 equiv.), hydrazonoyl chloride (0.24 mmol, 1.2 equiv.), and 4Å molecular sieves (~100 mg).
-
Reaction Conditions: Stir the reaction mixture at 30 °C for 24 hours.
-
Oxidation Step: Cool the mixture to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.3 mmol, 1.5 equiv.). Stir at room temperature for an additional 3 hours.
-
Workup and Purification: Filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate and purify the resulting residue by preparative thin-layer chromatography (prep-TLC) or flash column chromatography.
-
Expected Outcome: The axially chiral pyrazole products are typically formed in good to high yields (60-90%) and good enantioselectivities (80-95% ee).[15]
Conclusion and Future Outlook
The enantioselective synthesis of chiral pyrazole derivatives has witnessed remarkable progress, driven largely by innovations in organocatalysis and transition-metal catalysis. The ability to construct complex, multi-stereocenter and even axially chiral pyrazoles with high precision is empowering medicinal chemists to explore new chemical space.[10][15] Future efforts will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of reaction scope to include more challenging substrates, and the application of these methods to the synthesis of biologically active molecules and next-generation therapeutics. The continued synergy between synthetic methodology development and drug discovery will undoubtedly solidify the pyrazole's status as a truly privileged scaffold.
References
-
Vila, C., et al. (2016). Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter. Chemistry – An Asian Journal. Available at: [Link]
-
D'Erasmo, M. P., et al. (2018). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Nature Communications. Available at: [Link]
-
Chauhan, P., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. Available at: [Link]
-
Chauhan, P., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]
-
Albrecht, Ł., et al. (2012). Organocatalytic One-Pot Asymmetric Synthesis of 4H,5H-Pyrano[2,3-c]pyrazoles. Organic Letters. Available at: [Link]
-
Vila, C., et al. (2016). Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter. Chemistry – An Asian Journal. Available at: [Link]
-
He, J., et al. (2024). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]
-
Bao, X., et al. (2022). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
He, J., et al. (2024). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]
-
Chauhan, P., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Semantic Scholar. Available at: [Link]
-
Enders, D., et al. (2015). Asymmetric Synthesis of Pyrazoles and Pyrazolones Employing the Reactivity of Pyrazolin-5-one Derivatives. ResearchGate. Available at: [Link]
-
Maruoka, K. (2009). Catalytic Enantioselective Synthesis of 2-Pyrazolines. Synfacts. Available at: [Link]
-
Smith, A. M. R., et al. (2018). One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. Angewandte Chemie International Edition. Available at: [Link]
-
Bao, X., et al. (2022). Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. ResearchGate. Available at: [Link]
-
Engle, K. M., et al. (2019). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society. Available at: [Link]
-
Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
-
He, J., et al. (2024). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]
-
He, J., et al. (2024). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
ResearchGate. (Date not available). Representative chiral drugs bearing the pyrazole structure. Available at: [Link]
-
Wang, J., et al. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Available at: [Link]
-
Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
D'yakonov, V. A., et al. (2022). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]
-
D'yakonov, V. A., et al. (2022). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic and Biomolecular Chemistry. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Sci-Hub. Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter / Chemistry – An Asian Journal, 2016 [sci-hub.st]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]
- 13. Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06841J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] While not abundant in nature, its synthetic accessibility and versatile chemical properties have cemented its status as a "privileged scaffold."[3][4] This designation stems from its ability to serve as a foundational structure for a multitude of drugs across diverse therapeutic areas.[1] The pyrazole core can act as a bioisostere for other aromatic rings, enhancing crucial drug properties like lipophilicity and solubility, and its unique electronic distribution allows for precise interactions with a wide array of biological targets.[4] This guide provides a comprehensive review of key pyrazole-containing pharmaceuticals, delving into their synthesis, mechanisms of action, and the structure-activity relationships that govern their therapeutic efficacy.
Core Synthetic Strategies: Building the Pyrazole Ring
The construction of the pyrazole nucleus is a well-established field in organic synthesis, with several robust methods available to medicinal chemists. The choice of method is often dictated by the desired substitution pattern on the final molecule.
The Knorr Pyrazole Synthesis
One of the most fundamental and widely utilized methods is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[2] This reaction is highly efficient and proceeds through the loss of two water molecules to form the stable aromatic pyrazole ring.[2] The versatility of commercially available dicarbonyls and hydrazines allows for the creation of a vast library of substituted pyrazoles.[2]
Caption: General Synthetic Routes to the Pyrazole Core.
1,3-Dipolar Cycloaddition
Another powerful strategy is the 1,3-dipolar cycloaddition reaction between a diazo compound and an alkene or alkyne.[5] This method offers an alternative route that can provide access to substitution patterns not easily achieved through condensation methods. For example, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds is a known route to pyrazole-5-carboxylates.[5]
Case Studies in Pyrazole-Based Drug Design
The true value of the pyrazole scaffold is demonstrated by the number of blockbuster drugs that incorporate this core structure. The following sections explore key examples, highlighting how the pyrazole ring is instrumental to their function.
Anti-Inflammatory Agents: The COX-2 Inhibitors
The discovery of two cyclooxygenase isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), was a landmark in pharmacology.[6] It presented the opportunity to design drugs that could selectively inhibit COX-2, providing anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1.[6][7]
Case Study: Celecoxib (Celebrex®)
Celecoxib is a highly selective COX-2 inhibitor widely used to treat inflammatory diseases like arthritis.[3][8] Its mechanism relies on the unique structural differences between the active sites of the two COX enzymes.[6]
-
Mechanism of Action: Celecoxib functions as a reversible inhibitor of the COX-2 enzyme, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.[6][9] The key to its selectivity is the trifluoromethyl-substituted pyrazole ring and a p-sulfonamide phenyl group.[6][10] The sulfonamide side chain can bind to a distinct hydrophilic side pocket present in the COX-2 active site, a feature that is absent in COX-1.[6] This specific interaction accounts for its approximately 10-20 fold selectivity for COX-2 over COX-1.[6]
Caption: Selective Inhibition of COX-2 by Celecoxib.
-
Synthesis: The synthesis of Celecoxib is a classic application of the Knorr methodology, involving the reaction of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione with 4-sulfonamidophenylhydrazine.[11]
Experimental Protocol: Synthesis of a Celecoxib Analog
This protocol describes a general procedure for the synthesis of a 1,5-diarylpyrazole, the core of Celecoxib, via a cyclocondensation reaction.
-
Reagents and Equipment: Substituted 1,3-dione (1.0 eq), substituted phenylhydrazine hydrochloride (1.1 eq), ethanol, glacial acetic acid, round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates, recrystallization solvent (e.g., ethanol/water).
-
Procedure: a. Dissolve the 1,3-dione in absolute ethanol in a round-bottom flask. b. Add the phenylhydrazine hydrochloride to the solution. c. Add a catalytic amount of glacial acetic acid to the mixture. d. Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, allow the reaction mixture to cool to room temperature. g. Reduce the solvent volume under reduced pressure. h. Precipitate the crude product by adding cold water. i. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: a. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
-
Characterization: a. Determine the melting point. b. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Erectile Dysfunction: The PDE-5 Inhibitors
Case Study: Sildenafil (Viagra®)
Sildenafil, a pyrimidine-fused pyrazole derivative, revolutionized the treatment of erectile dysfunction.[3][8] Its development was a serendipitous discovery, originally investigated for cardiovascular conditions.[3]
-
Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[12] The enzyme phosphodiesterase type 5 (PDE-5) is responsible for the degradation of cGMP, terminating its action.[12] Sildenafil is a potent and selective inhibitor of PDE-5.[12][13] By blocking this enzyme, Sildenafil increases the levels of cGMP, enhancing smooth muscle relaxation and blood flow in response to sexual stimulation.[13]
Caption: Mechanism of Action of Sildenafil via PDE-5 Inhibition.
-
Synthesis: The synthesis of sildenafil is more complex than that of celecoxib, involving multiple steps to construct the fused pyrazolopyrimidinone ring system.[14] Key steps often involve the acylation of a pyrazole-5-carboxylate derivative followed by cyclization.[14]
Oncology: The Kinase Inhibitors
The pyrazole scaffold is a dominant feature in the design of modern protein kinase inhibitors for cancer therapy.[3][15] Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer. Pyrazole-based drugs act as ATP-competitive inhibitors, blocking the kinase's activity.
Representative Drugs:
-
Crizotinib (Xalkori®): An inhibitor of ALK and ROS1 kinases for non-small cell lung cancer.[3]
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor for myelofibrosis.[3]
-
Encorafenib (Braftovi®): A BRAF inhibitor for melanoma with specific BRAF mutations.[3]
In these molecules, the pyrazole ring often acts as a stable, flat scaffold that correctly orients other functional groups to make critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase.[15]
Novel Therapeutic Targets
The versatility of the pyrazole core continues to enable the development of first-in-class medicines for novel targets.
-
Daridorexant (Quviviq®) for Insomnia: This drug is a dual orexin receptor antagonist (DORA).[16][17] Instead of broadly sedating the brain like older hypnotics, it selectively blocks the wake-promoting orexin neuropeptides, allowing for a more natural sleep process.[16][18] Its pharmacokinetic profile is tailored for a short half-life to minimize next-day residual effects.[19]
-
Mavacamten (Camzyos®) for Hypertrophic Cardiomyopathy (HCM): Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[20] In HCM, excessive myosin-actin cross-bridge formation leads to hypercontractility.[20] Mavacamten modulates myosin function to reduce this excessive contractility, directly addressing the underlying pathophysiology of the disease.[20][21]
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the ring. While specific SAR varies by target, some general principles have emerged.
Note: The DOT script above is conceptual. A visual diagram would show the pyrazole ring with positions N1, C3, C4, and C5 highlighted, with arrows pointing to them and text boxes explaining their significance in SAR. Caption: Key Positions for Substitution on the Pyrazole Scaffold.
-
Position 1 (N1): Substitution at this nitrogen is crucial for anchoring the molecule in many receptor pockets. For example, in the withdrawn anti-obesity drug Rimonabant (a CB1 antagonist), a 2,4-dichlorophenyl group at N1 was vital for its antagonistic activity.[22]
-
Positions 3 and 5: These carbon atoms are often substituted with aryl or other bulky groups that form key hydrophobic or hydrogen-bonding interactions. In Celecoxib, the p-methylphenyl at C5 and trifluoromethyl at C3 are essential for fitting into the COX-2 active site.
-
Position 4: This position is often a point for modification to fine-tune physicochemical properties like solubility and metabolic stability.
Table 1: Summary of Key Pyrazole-Containing Pharmaceuticals
| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action | Key Structural Contribution of Pyrazole |
| Celecoxib | Celebrex® | Anti-inflammatory | Selective COX-2 Inhibitor[7] | Scaffold for trifluoromethyl and aryl groups; enables selectivity.[6] |
| Sildenafil | Viagra® | Erectile Dysfunction | PDE-5 Inhibitor[12] | Fused to pyrimidine to form a core that mimics cGMP. |
| Ruxolitinib | Jakafi® | Oncology/Myelofibrosis | JAK1/JAK2 Inhibitor[3] | Core scaffold for positioning groups in the kinase ATP-binding site. |
| Daridorexant | Quviviq® | Insomnia | Dual Orexin Receptor Antagonist[17] | Central scaffold connecting the different pharmacophoric elements. |
| Mavacamten | Camzyos® | Cardiology (HCM) | Cardiac Myosin Inhibitor[20] | Core component of the allosteric modulator structure. |
Conclusion and Future Outlook
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility has yielded treatments for inflammation, erectile dysfunction, cancer, insomnia, and rare genetic heart conditions.[3][4] The investigation of US FDA-approved drugs shows a significant number of pyrazole-containing entities, particularly in oncology and for rare diseases.[23] Future research will undoubtedly continue to leverage this privileged core, exploring new substitution patterns, developing novel fused-ring systems like indazoles, and targeting an even wider range of diseases.[3] For medicinal chemists and drug development professionals, a deep understanding of the synthesis, SAR, and mechanistic principles of pyrazole-based drugs remains an invaluable asset in the quest for the next generation of innovative medicines.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/23/1/134][1]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10628863/][3]
-
Some FDA approved drugs based on the pyrazole ring. ResearchGate. [URL: https://www.researchgate.net/figure/Some-FDA-approved-drugs-based-on-the-pyrazole-ring_fig3_349632860][24]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [URL: https://www.nature.com/articles/s41392-022-01205-z][4]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [URL: https://www.youtube.com/watch?v=FjI-y6xSWfI][2]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2023/02/synthesis-reactions-and-medicinal-uses-of-pyrazole.html][25]
-
Chemical structure of Sildenafil 134 and Sildenafil analog 135. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-Sildenafil-134-and-Sildenafil-analog-135_fig29_373514787][15]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [URL: https://typeset.io/papers/synthesis-and-structure-activity-relationships-of-pyrazole-1v8q8145][26]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [URL: https://www.mdpi.com/1422-0067/23/23/14561][27]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38907316/][23]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [URL: https://www.slideshare.net/SrideviSchoolofPharmacy/pyrazole-synthesis-of-pyrazole-characteristic-reactions-of-pyrazole-medicinal-uses-of-pyrazole][28]
-
Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9342491/][16]
-
Mavacamten. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK574553/][20]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273315/][10]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152150/][5]
-
Rimonabant. Wikipedia. [URL: https://en.wikipedia.org/wiki/Rimonabant][29]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/8809168/][22]
-
Rimonabant: more than an anti-obesity drug? PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1760732/][30]
-
Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Rationale for Clinically Guided Dose Titration to Optimize Individual Response. Journal of the American Heart Association. [URL: https://www.ahajournals.org/doi/10.1161/JAHA.121.025543][31]
-
Process for preparation of celecoxib. Google Patents. [URL: https://patents.google.com/patent/US7919633B2/en][11]
-
Daridorexant. Idorsia. [URL: https://www.idorsia.com/pipeline/product-portfolio/daridorexant][17]
-
Clinical uses of drugs containing a pyrazole core. ResearchGate. [URL: https://www.researchgate.net/figure/Clinical-uses-of-drugs-containing-a-pyrazole-core_fig1_340899479][32]
-
An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. [URL: https://www.researchgate.net/publication/315707755_An_Overview_of_the_Synthetic_Routes_to_Sildenafil_and_Its_Analogues][14]
-
Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. European Heart Journal. [URL: https://academic.oup.com/eurheartj/article/43/36/3399/6650137][21]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01479][33]
-
The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem. [URL: https://www.benchchem.com/blog/the-discovery-and-synthesis-of-celecoxib-a-selective-cox-2-inhibitor][6]
-
Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. ResearchGate. [URL: https://www.researchgate.net/publication/382896930_Synthesis_and_Pharmacological_Evaluations_of_Sildenafil_Analogues_for_Treatment_of_Erectile_Dysfunction][34]
-
Daridorexant. Wikipedia. [URL: https://en.wikipedia.org/wiki/Daridorexant][19]
-
What is the mechanism of Rimonabant? Patsnap Synapse. [URL: https://synapse.patsnap.com/blog/what-is-the-mechanism-of-rimonabant][35]
-
A Systematic Review of Clinical Trials on Mavacamten in Hypertrophic Cardiomyopathy. EMJ. [URL: https://www.emjreviews.com/cardiology/article/a-systematic-review-of-clinical-trials-on-mavacamten-in-hypertrophic-cardiomyopathy/][36]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [URL: https://www.researchgate.net/figure/Some-examples-of-pyrazole-based-commercial-drugs-and-bioactive-molecules_fig4_322194939][8]
-
Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. Circulation. [URL: https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.105.590422][37]
-
What is the mechanism of Daridorexant? Patsnap Synapse. [URL: https://synapse.patsnap.com/blog/what-is-the-mechanism-of-daridorexant][18]
-
What is the mechanism of Celecoxib? Patsnap Synapse. [URL: https://synapse.patsnap.com/blog/what-is-the-mechanism-of-celecoxib][7]
-
[Mode of action of sildenafil]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12567500/][12]
-
A Comprehensive Review of Daridorexant, a Dual-Orexin Receptor Antagonist as New Approach for the Treatment of Insomnia. MDPI. [URL: https://www.mdpi.com/1424-8247/15/9/1144][38]
-
Celecoxib. Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib][9]
-
Rimonabant: From RIO to Ban. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3135813/][39]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20598539/][40]
-
Pharmacology of Sildenafil (Viagra) ; Overview, Mechanism of action, Pharmacokinetics, Dosage, Uses,. YouTube. [URL: https://www.youtube.com/watch?v=0h6kX0V1FqM][13]
-
Mavacamten Treatment for Obstructive Hypertrophic Cardiomyopathy: A Clinical Trial. Annals of Internal Medicine. [URL: https://www.acpjournals.org/doi/10.7326/M18-3016][41]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 12. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Idorsia | Daridorexant [idorsia.com]
- 18. What is the mechanism of Daridorexant? [synapse.patsnap.com]
- 19. Daridorexant - Wikipedia [en.wikipedia.org]
- 20. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 26. scispace.com [scispace.com]
- 27. mdpi.com [mdpi.com]
- 28. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 29. Rimonabant - Wikipedia [en.wikipedia.org]
- 30. Rimonabant: more than an anti-obesity drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ahajournals.org [ahajournals.org]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 36. A Systematic Review of Clinical Trials on Mavacamten in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 37. ahajournals.org [ahajournals.org]
- 38. mdpi.com [mdpi.com]
- 39. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. acpjournals.org [acpjournals.org]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assessment of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrazole Derivatives
Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. These activities include antitumor, anti-inflammatory, and antimicrobial effects.[1][2][3] The pyrazole scaffold is a key feature in several FDA-approved drugs, highlighting its importance in drug design and development.[4][5] Given the recurring discovery of pyrazole-containing compounds as potential anticancer agents, a primary step in the evaluation of a novel pyrazole derivative, such as 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid, is to assess its cytotoxic effects on cancer cell lines.
This document provides a detailed protocol for determining the in vitro cytotoxicity of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid using a colorimetric MTT assay. This assay is a standard method for assessing cell viability and proliferation.[6] The protocol is designed for researchers in drug discovery and development and provides a robust framework for the initial screening of this compound's potential as an anticancer agent.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle of a metabolic reduction. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. A decrease in the signal indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the test compound.
Experimental Workflow Overview
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol
Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Purity |
| 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid | N/A | >95% |
| Human cancer cell line (e.g., MCF-7, A549) | ATCC | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | N/A |
| Fetal Bovine Serum (FBS) | Gibco | 10% (v/v) |
| Penicillin-Streptomycin | Gibco | 100 U/mL - 100 µg/mL |
| Trypsin-EDTA | Gibco | 0.25% |
| MTT Reagent | Sigma-Aldrich | 5 mg/mL in PBS |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Cell culture grade |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | N/A |
Step-by-Step Methodology
1. Cell Culture and Maintenance
-
Culture the selected cancer cell line (e.g., MCF-7 for breast cancer) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency to maintain exponential growth.
2. Compound Preparation
-
Prepare a 10 mM stock solution of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the dose-response relationship.
3. Cell Seeding
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
4. Cell Treatment
-
After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compound.
-
Include vehicle controls (medium with the same percentage of DMSO used for the highest compound concentration) and untreated controls (medium only).
-
Incubate the treated plates for 24, 48, or 72 hours, depending on the desired exposure time.
5. MTT Assay
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
6. Data Acquisition and Analysis
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.
Anticipated Results and Interpretation
The results of the MTT assay will provide a quantitative measure of the cytotoxic potential of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid against the tested cancer cell line. A lower IC50 value indicates greater potency. For instance, some pyrazole derivatives have shown IC50 values in the low micromolar range against cell lines like MCF-7.[1][2]
Should the compound exhibit significant cytotoxicity, further investigations into its mechanism of action would be warranted. This could involve assays to assess apoptosis, cell cycle arrest, or inhibition of specific cellular targets known to be modulated by pyrazole-containing compounds, such as kinases or tubulin polymerization.[7][8][9]
Potential Signaling Pathways to Investigate
Based on the known activities of pyrazole derivatives, a cytotoxic effect could be mediated through various signaling pathways.
Caption: Potential mechanisms of pyrazole-induced cytotoxicity.
References
-
Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. Available at: [Link]
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available at: [Link]
-
Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]
-
Li, M., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
PubChem. 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid. PubChem. Available at: [Link]
-
Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. Available at: [Link]
-
PubChem. 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. PubChem. Available at: [Link]
-
PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. PubChem. Available at: [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Fadda, A. A., et al. (2020). Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity. Journal of the Chinese Chemical Society. Available at: [Link]
-
Szałek, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. Available at: [Link]
-
Arai, M., et al. (2004). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. PubMed. Available at: [Link]
-
Zhang, W., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]
-
Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][6]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid as a Ligand in Binding Assays
Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its favorable metabolic stability, make it an attractive component in the design of small molecule therapeutics.[1] Pyrazole-containing molecules have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Notably, this scaffold is frequently found in potent and selective kinase inhibitors, where it can engage in key interactions within the ATP-binding pocket of the enzyme.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid (hereafter referred to as LIGAND-X) as a ligand in various binding assays. While the specific biological target of LIGAND-X is yet to be fully elucidated, its structural features suggest its potential as a kinase inhibitor. Therefore, the protocols outlined herein are presented within the context of characterizing the binding of LIGAND-X to a putative protein kinase target.
These application notes are designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.
Physicochemical Properties of LIGAND-X
A thorough understanding of the physicochemical properties of LIGAND-X is fundamental to designing and executing successful binding assays.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| CAS Number | 197094-12-5 | |
| Form | Solid |
I. Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[2][3] It provides valuable data on the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of the interaction between LIGAND-X and its target protein.
A. Expertise & Experience: The Rationale Behind the SPR Experimental Design
In this protocol, the target protein is immobilized on the sensor chip surface, and LIGAND-X is flowed over as the analyte. This orientation is generally preferred for small molecule-protein interactions as it maximizes the signal change upon binding. A carboxymethylated dextran (CM5) sensor chip is recommended due to its versatility and low non-specific binding. Amine coupling is a robust and widely used method for protein immobilization.
B. Trustworthiness: A Self-Validating SPR Protocol
This protocol incorporates several control measures to ensure the reliability of the data:
-
Reference Surface: A reference flow cell is prepared to subtract non-specific binding and bulk refractive index changes.
-
Analyte Titration: A series of LIGAND-X concentrations are injected to demonstrate a dose-dependent binding response.
-
Regeneration Scouting: Different regeneration solutions are tested to ensure complete removal of the analyte without damaging the immobilized protein.
C. Experimental Workflow Diagram
Caption: ITC Experimental Workflow for LIGAND-X Thermodynamic Profiling.
D. Detailed ITC Protocol
1. Materials and Reagents:
-
Isothermal titration calorimeter
-
LIGAND-X
-
Purified target protein
-
ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)
2. Procedure:
-
Preparation:
-
Prepare a stock solution of LIGAND-X in ITC buffer. The final concentration should be 10-20 times the expected KD.
-
Dialyze the target protein extensively against the ITC buffer to ensure a perfect match.
-
Determine the accurate concentrations of the protein and LIGAND-X.
-
Degas all solutions immediately before use.
-
-
ITC Experiment:
-
Load the target protein into the sample cell at a concentration appropriate for the expected KD.
-
Load LIGAND-X into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
Perform a series of injections of LIGAND-X into the protein solution, allowing the system to return to baseline between injections.
-
-
Control Experiment:
-
Perform an identical titration of LIGAND-X into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.
-
III. Fluorescence Polarization (FP) Competition Assay for High-Throughput Screening
FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. [4][5][6]A competition assay is particularly useful for screening unlabeled compounds like LIGAND-X.
A. Expertise & Experience: The Rationale Behind the FP Competition Assay Design
This assay relies on the displacement of a fluorescently labeled probe (a known binder to the target) by LIGAND-X. The decrease in fluorescence polarization is proportional to the amount of probe displaced, allowing for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of LIGAND-X.
B. Trustworthiness: A Self-Validating FP Protocol
-
Probe Characterization: The binding of the fluorescent probe to the target protein is first characterized to determine its KD.
-
Z'-factor Determination: The Z'-factor is calculated to assess the robustness and suitability of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Dose-Response Curve: A full dose-response curve for LIGAND-X is generated to accurately determine the IC50.
C. Experimental Workflow Diagram
Caption: FP Competition Assay Workflow for LIGAND-X.
D. Detailed FP Competition Protocol
1. Materials and Reagents:
-
Fluorescence polarization plate reader
-
Black, low-volume microplates
-
LIGAND-X
-
Purified target protein
-
Fluorescently labeled probe with known affinity for the target
-
Assay buffer
2. Procedure:
-
Assay Optimization:
-
Determine the optimal concentrations of the target protein and fluorescent probe to achieve a stable and robust assay window.
-
-
Assay Execution:
-
Prepare a serial dilution of LIGAND-X in assay buffer.
-
In a microplate, add the target protein, fluorescent probe, and LIGAND-X (or buffer for control wells).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the LIGAND-X concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [7][8] * If the KD of the fluorescent probe is known, the Ki of LIGAND-X can be calculated using the Cheng-Prusoff equation. [9]
-
IV. Data Interpretation and Reporting
Accurate interpretation and transparent reporting of binding data are crucial for advancing drug discovery projects.
| Parameter | Definition | Significance |
| KD (Equilibrium Dissociation Constant) | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. | A measure of binding affinity; a lower KD indicates higher affinity. [8] |
| ka (Association Rate Constant) | The rate at which the ligand binds to the target. | Provides information on the "on-rate" of the interaction. |
| kd (Dissociation Rate Constant) | The rate at which the ligand-target complex dissociates. | Provides information on the "off-rate" and residence time of the ligand. |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor that reduces a biological or biochemical response by 50%. | A measure of the functional potency of an inhibitor in a specific assay. [7][10] |
| Ki (Inhibition Constant) | The dissociation constant of the enzyme-inhibitor complex. | A measure of the binding affinity of an inhibitor, independent of substrate concentration. [11] |
| n (Stoichiometry) | The molar ratio of ligand to protein in the complex at saturation. | Provides information on the binding mode and the accuracy of concentration measurements. |
| ΔH (Enthalpy Change) | The heat absorbed or released upon binding. | Indicates the contribution of hydrogen bonding and van der Waals interactions to the binding energy. |
| ΔS (Entropy Change) | The change in the randomness of the system upon binding. | Reflects the contribution of hydrophobic interactions and conformational changes to the binding energy. |
Conclusion
2-(3-methyl-1H-pyrazol-1-yl)propanoic acid (LIGAND-X) represents a valuable tool for exploring ligand-protein interactions, particularly within the kinase family. The application notes and protocols provided herein offer a robust framework for characterizing the binding kinetics, thermodynamics, and affinity of LIGAND-X to its putative biological targets. By employing these well-validated biophysical techniques, researchers can generate high-quality, reproducible data to guide their drug discovery and development efforts.
References
-
P.D. TZS, O.G. M. Isothermal titration calorimetry for studying protein-ligand interactions. Methods Mol Biol. 2013;1008:103-18. [Link]
-
BMG LABTECH. Protein-ligand binding measurements using fluorescence polarization. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Pearce, N. M., & Fisher, A. J. (2010). Analysis of protein-ligand interactions by fluorescence polarization. Methods in molecular biology (Clifton, N.J.), 611, 139–154. [Link]
-
Nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Wikipedia. Scintillation proximity assay. [Link]
-
T.L. Kleanthous, A. Velazquez-Campoy. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods Mol Biol. 2017;1521:1-20. [Link]
-
Udenfriend, S., Nelson, N., & Bemkopf, D. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical biochemistry, 161(2), 494–500. [Link]
-
J.E. Ladbury, M.A. Doyle. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. J Vis Exp. 2011;(55):3124. [Link]
-
White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of biological chemistry, 267(10), 6373–6376. [Link]
-
Gyan Sanchay. Scintillation proximity assay. [Link]
-
Ciulli, A., & Williams, G. (2010). Biophysical screening for the discovery of small-molecule ligands. Methods in molecular biology (Clifton, N.J.), 660, 1–21. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
Eurofins DiscoverX. Biophysics for Successful Drug Discovery Programs. [Link]
-
Hall, M. D., Yasgar, A., & Simeonov, A. (2017). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Bio-protocol, 7(16), e2503. [Link]
-
Pharmaron. Biophysical Assays. [Link]
-
M.L. He, J.M. Harper, J.E. Bylund. Radioligand binding methods for membrane preparations and intact cells. Methods Mol Biol. 2011;746:135-64. [Link]
-
Mostinski, Y., Heynen, G. J. J. E., Pascual López-Alberca, M., Paul, J., Miksche, S., Radetzki, S., Schaller, D., Shanina, E., Seyffarth, C., Kolomeets, Y., Ziebart, N., de Schryver, J., Oestreich, S., Neuenschwander, M., Roske, Y., Heinemann, U., Rademacher, C., Volkamer, A., von Kries, J. P., Birchmeier, W., … Nazaré, M. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of medicinal chemistry, 63(23), 14761–14781. [Link]
-
Ichor Life Sciences. Biophysical Assays. [Link]
-
The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
Roy, M. J., & Gavrilescu, C. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in molecular biology (Clifton, N.J.), 2137, 1–17. [Link]
-
ACS Publications. From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. [Link]
-
Dispendix. Essential Considerations for Successful Assay Development. [Link]
-
Bio-protocol. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). [Link]
-
Navratilova, I., & Williams, C. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 364(1), 67–74. [Link]
-
van der Merwe, P. A. (2001). Surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 172, 23–40. [Link]
-
PeploBio. The Role of Assay Development and Validation in Drug Discovery. [Link]
-
EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]
-
Promega Connections. IC50, EC50 and Kd: What is the Difference and Why Do They matter? [Link]
-
Promega Connections. Exploring the Relationship Between IC50 and Kd in Pharmacology. [Link]
-
ResearchGate. How can I get binding affinity from Ki,or Kd ,or IC50 ? [Link]
-
ACS Publications Figshare. From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. [Link]
-
ACS Publications. Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. [Link]
-
PubChem. 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid. [Link]
-
ChemSrc. CAS#:2228129-65-3 | 2-hydroxy-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. [Link]
-
PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. [Link]
-
Cheméo. Chemical Properties of Propanoic acid, 2-methylpropyl ester (CAS 540-42-1). [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
Application Notes and Protocols: Cell-Based Assays for Pyrazole Compound Cytotoxicity
Introduction: The Growing Significance of Pyrazole Compounds in Drug Discovery
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and notably, anticancer properties.[2][4][5] A significant number of approved drugs, such as Celecoxib (an anti-inflammatory) and Sildenafil (a vasodilator), feature the pyrazole core, highlighting its metabolic stability and versatile nature in drug design.[1][4]
In the realm of oncology, pyrazole derivatives are being extensively investigated for their cytotoxic effects against various cancer cell lines.[6][7] These compounds can induce cell death through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery like tubulin polymerization.[8][9] The ability to synthetically modify the pyrazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of novel anticancer therapeutics.[3][6]
Given the therapeutic potential of pyrazole-based compounds, rigorous and reliable methods for assessing their cytotoxicity are paramount. This guide provides a comprehensive overview and detailed protocols for key cell-based assays designed to evaluate the cytotoxic effects of novel pyrazole derivatives. We will delve into assays that measure metabolic activity, membrane integrity, and the induction of apoptosis, offering researchers the tools to thoroughly characterize the cytotoxic profile of their compounds.
Foundational Principles of Cytotoxicity Testing
Before delving into specific protocols, it is crucial to understand the fundamental principles that underpin cell-based cytotoxicity assays. These assays are designed to quantify the proportion of living, healthy cells within a population following exposure to a test compound.[10][11] The primary indicators of cell health and viability fall into several categories:
-
Metabolic Activity: Healthy, proliferating cells exhibit robust metabolic activity. Assays like the MTT and MTS assays capitalize on this by measuring the activity of mitochondrial dehydrogenases, which reduce a tetrazolium salt to a colored formazan product.[12][13][14] The intensity of the color produced is directly proportional to the number of viable cells.[13]
-
Membrane Integrity: A key hallmark of cell death is the loss of plasma membrane integrity.[12] This can be assessed using dyes like trypan blue or by measuring the release of intracellular enzymes, such as lactate dehydrogenase (LDH), into the culture medium.[15][16]
-
Apoptosis Induction: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis.[17][18] This is a highly regulated process characterized by a cascade of events, including the activation of caspase enzymes.[19] Assays that measure the activity of key executioner caspases, like caspase-3 and caspase-7, provide a specific readout for apoptosis.[20][21]
By employing a combination of these assays, researchers can gain a comprehensive understanding of a pyrazole compound's cytotoxic mechanism of action, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (induction of cell death).[12]
Core Cytotoxicity Assays for Pyrazole Compounds
This section provides detailed protocols for three widely used and robust assays for assessing the cytotoxicity of pyrazole compounds. Each protocol is designed to be a self-validating system, with explanations for key steps to ensure experimental success.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
Materials:
-
96-well flat-bottom sterile plates
-
Cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Pyrazole compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent used for the compound stock, e.g., 0.1% DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the exponential growth phase and not over-confluent at the end of the assay.[13] |
| MTT Incubation Time | 2-4 hours | Allows for sufficient formazan crystal formation without causing toxicity from the MTT reagent itself.[23] |
| Solubilizing Agent | DMSO, SDS in HCl | DMSO is a common and effective solvent for formazan crystals.[22] |
| Absorbance Wavelength | 540-590 nm | This is the peak absorbance range for the purple formazan product. |
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[15] The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Workflow: LDH Release Assay
Caption: Workflow for the LDH release cytotoxicity assay.
Detailed Protocol for LDH Release Assay
Materials:
-
96-well flat-bottom sterile plates
-
Cell line of interest
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background)
-
Pyrazole compound stock solution
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, and stop solution)
-
Lysis buffer (often provided in the kit, e.g., 10X Triton X-100)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is critical to set up the following controls:
-
Vehicle Control: Cells treated with the vehicle solvent.
-
Spontaneous LDH Release Control: Untreated cells to measure the baseline LDH release.
-
Maximum LDH Release Control: Untreated cells that will be lysed with a lysis buffer before the assay to determine the maximum possible LDH release.
-
Background Control: Medium only.
-
-
-
Sample Collection:
-
After the treatment incubation period, centrifuge the plate if working with suspension cells.
-
Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Avoid disturbing the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[16]
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Measurement:
-
Add the stop solution (if required by the kit) to each well.[16]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the background control from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100
-
Caspase-Glo® 3/7 Assay: Detecting Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[20][21] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[20] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[24]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol for Caspase-Glo® 3/7 Assay
Materials:
-
White-walled 96-well plates (suitable for luminescence measurements)
-
Cell line of interest
-
Complete cell culture medium
-
Pyrazole compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the pyrazole compound as previously described. The final volume in each well should be 100 µL.
-
Include appropriate vehicle and positive controls (e.g., staurosporine, a known apoptosis inducer).
-
-
Assay Reagent Preparation:
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[24][26]
-
Mix the contents by placing the plate on a plate shaker at a low speed for 30 seconds.[24]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours.[26]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the luminescence of the no-cell control from all readings.
-
The resulting luminescence values are directly proportional to the amount of caspase-3/7 activity.
-
Data can be expressed as fold-change in caspase activity relative to the vehicle control.
Conclusion: A Multi-Faceted Approach to Cytotoxicity Assessment
The evaluation of pyrazole compound cytotoxicity requires a multi-faceted approach to fully elucidate the mechanism of action. By combining assays that measure different aspects of cell health—metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7)—researchers can build a comprehensive profile of their compounds. This detailed understanding is crucial for lead optimization and for advancing promising pyrazole derivatives through the drug discovery pipeline. The protocols provided in this guide offer a robust framework for obtaining reliable and reproducible cytotoxicity data, empowering scientists to make informed decisions in their quest for novel therapeutics.
References
-
Yadav, P., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(17), 2011-2027. Retrieved from [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6582. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
ScienceDirect. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
MDPI. (2018). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 9(10), 504. Retrieved from [Link]
-
Grokipedia. (n.d.). Viability assay. Retrieved from [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 648022. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. Retrieved from [Link]
-
PubMed. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5174. Retrieved from [Link]
-
National Institutes of Health. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5174. Retrieved from [Link]
-
Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. (2023). Journal of Health and Medical Sciences, 6(4). Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic assay of active compounds on HEK293 cell line by using resazurin assay. Retrieved from [Link]
-
National Institutes of Health. (2018). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). Retrieved from [Link]
-
ResearchGate. (2020). Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
National Institutes of Health. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
- 12. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 21. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 22. static.igem.wiki [static.igem.wiki]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. Caspase 3/7 Activity [protocols.io]
- 26. promega.com [promega.com]
Application Notes and Protocols for Kinase Inhibition Assays of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous protein kinase inhibitors (PKIs) developed for targeted therapies in oncology and inflammatory diseases.[1][2] This guide provides a comprehensive overview and detailed protocols for conducting kinase inhibition assays specifically tailored for the evaluation of pyrazole-based compounds. We will delve into the mechanistic basis of kinase inhibition by these derivatives, present step-by-step biochemical and cell-based assay protocols, and offer insights into data interpretation and troubleshooting. Our objective is to equip researchers with the necessary tools to accurately determine the potency and selectivity of their novel pyrazole kinase inhibitors.
Introduction: The Significance of Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] Pyrazole derivatives have emerged as a particularly successful class of kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP in the kinase active site.[2][3] The pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[2][4]
The development of novel pyrazole-based kinase inhibitors requires robust and reliable methods to quantify their inhibitory activity. This application note will focus on two complementary approaches: biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.
Mechanistic Insights: How Pyrazole Derivatives Inhibit Kinases
Most pyrazole-based kinase inhibitors function as ATP-competitive inhibitors.[2] They achieve this by occupying the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyrazole core is often decorated with various substituents that extend into other regions of the ATP-binding site, contributing to both potency and selectivity.[1][5]
Molecular docking studies have revealed that the pyrazole moiety typically forms one or two hydrogen bonds with the backbone of the kinase hinge region.[3][5] Additional interactions, such as hydrophobic interactions and further hydrogen bonds, are formed by the other parts of the molecule, leading to a high-affinity binding.[3][5] Understanding these binding modes is crucial for the rational design of more potent and selective inhibitors.
Experimental Workflows and Protocols
The evaluation of a novel pyrazole derivative typically follows a tiered approach, starting with a biochemical assay to confirm direct inhibition of the target kinase, followed by cell-based assays to assess cellular potency and downstream effects.
Workflow for Kinase Inhibitor Evaluation
Caption: A tiered workflow for the evaluation of pyrazole-based kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a pyrazole derivative against a purified kinase using a luminescence-based assay that measures ATP consumption.[6]
Principle: The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption in the presence of the inhibitor indicates inhibition of kinase activity.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
ATP (at a concentration near the Km for the target kinase)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Pyrazole derivative stock solution (in 100% DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole derivative in 100% DMSO. A common starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase, substrate, and ATP in kinase assay buffer.
-
Initiate the reaction by adding 22.5 µL of the master mix to each well.
-
Include "no enzyme" and "no substrate" controls.
-
-
Incubation: Incubate the plate at 30°C for 1 hour. The optimal incubation time may need to be determined empirically.
-
ATP Detection:
-
Add the ATP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first stop the kinase reaction and deplete the remaining ATP, and then to convert the generated ADP back to ATP for detection.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol outlines a method to measure the direct binding of a pyrazole inhibitor to its target kinase within intact cells.
Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect protein-ligand engagement. The target kinase is fused to a NanoLuc® luciferase, and a fluorescently labeled tracer that binds to the kinase's active site is used. When an unlabeled inhibitor (the pyrazole derivative) competes with the tracer for binding, the BRET signal decreases in a dose-dependent manner.
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer specific for the kinase of interest
-
Pyrazole derivative stock solution (in 100% DMSO)
-
White, tissue culture-treated 96-well plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Multimode plate reader with BRET detection capabilities
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into the 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazole derivative in Opti-MEM®.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.
-
Add the diluted pyrazole derivative or DMSO (vehicle control) to the wells.
-
Immediately add the tracer to all wells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add this solution to each well.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Normalize the data to the vehicle control (100% engagement) and a control with a high concentration of a known inhibitor (0% engagement).
-
Plot the normalized BRET ratio versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.
-
Data Interpretation and Considerations
IC50 Values: The IC50 is the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[8] It is a measure of the inhibitor's functional potency under specific assay conditions.[8] It's important to note that the IC50 value is not an intrinsic constant and can be influenced by factors such as ATP concentration in biochemical assays.[9][10]
Biochemical vs. Cellular IC50: It is common to observe a discrepancy between IC50 values obtained from biochemical and cell-based assays.[11] A higher IC50 in a cellular assay could be due to factors like poor cell permeability, active efflux from the cell, or high intracellular ATP concentrations competing with the inhibitor.[11][12] Conversely, a more potent cellular IC50 might indicate that the inhibitor preferentially binds to the kinase in its native cellular conformation.[12]
Selectivity: Most kinase inhibitors are not entirely specific for a single kinase.[9] Therefore, it is crucial to assess the selectivity of a pyrazole derivative by screening it against a panel of kinases.[5][13] A selectivity score can be calculated to quantify the inhibitor's specificity.[9]
Data Presentation:
| Pyrazole Derivative | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) |
| Compound X | Kinase A | 15 | 150 |
| Compound Y | Kinase A | 50 | 75 |
| Compound Z | Kinase A | 5 | 1000 |
This table presents hypothetical data for illustrative purposes.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in biochemical assay | - Inactive enzyme- Suboptimal buffer conditions- Inconsistent pipetting | - Verify enzyme activity with a positive control inhibitor- Optimize buffer pH, salt, and detergent concentrations- Use calibrated pipettes and automated liquid handlers if possible |
| No inhibition observed in biochemical assay | - Compound is inactive- Compound has low solubility- Incorrect assay setup | - Confirm compound integrity and concentration- Check for compound precipitation in the assay buffer- Verify the concentrations of all assay components |
| Potent in biochemical but not in cellular assay | - Poor cell permeability- Efflux by transporters- High intracellular ATP | - Assess compound permeability (e.g., PAMPA assay)- Use cell lines with or without specific efflux pumps- Consider the high ATP environment when interpreting results |
| Cellular toxicity at active concentrations | - Off-target effects- Non-specific cytotoxicity | - Perform selectivity profiling against a kinase panel- Use a counter-screen with a kinase-dead cell line |
Conclusion
The protocols and guidelines presented here provide a robust framework for the systematic evaluation of pyrazole-based kinase inhibitors. By combining carefully executed biochemical and cell-based assays, researchers can gain a comprehensive understanding of their compounds' potency, selectivity, and cellular activity. This information is critical for advancing the development of novel and effective targeted therapies.
References
-
Cetin, B. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
- BenchChem. (2025). Synthesis of Kinase Inhibitors Using Pyrazole Intermediates.
-
Wurm, M., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Gomaa, H. A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]
-
Wurm, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
- BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere.
-
Pop, C.-I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]
- BenchChem. (2025). Mitigating Off-Target Effects of Kinase Inhibitors in Research. BenchChem Technical Support Center.
-
Norman, R. A., et al. (2012). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, R., et al. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Gomaa, H. A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]
- SignalChem Biotech. (2025). 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist.
-
Gomaa, H. A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. Available at: [Link]
-
El-gazzar, M. G., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]
- DavidsonX. (n.d.).
-
Gomaa, H. A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]
-
Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. courses.edx.org [courses.edx.org]
- 8. BiochemSphere [biochemicalsci.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
Application Notes & Protocols: Developing Pyrazole Compounds as Anti-Inflammatory Agents
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis and inflammatory bowel disease.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, but their long-term use is often limited by gastrointestinal and cardiovascular side effects.[1] This has driven the search for more selective and safer anti-inflammatory agents. The pyrazole ring, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry, most notably embodied in the COX-2 selective inhibitor, celecoxib.[1][2] Pyrazole derivatives offer a versatile platform for designing novel anti-inflammatory drugs with diverse mechanisms of action, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, modulation of pro-inflammatory cytokines, and suppression of the NF-κB signaling pathway.[1][3]
These application notes provide a comprehensive guide for researchers developing novel pyrazole-based anti-inflammatory compounds. We will delve into the mechanistic rationale, provide detailed protocols for synthesis and screening, and explore the critical structure-activity relationships that govern efficacy.
Section 1: Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of pyrazole compounds are multifaceted. Understanding these mechanisms is crucial for designing targeted therapies and interpreting experimental data.
Cyclooxygenase (COX) Inhibition
The most well-established mechanism is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[4][5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced at sites of inflammation.[6]
Many pyrazole-containing drugs, like celecoxib, are designed to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][7] The diaryl-substituted pyrazole structure of celecoxib, with its sulfonamide side chain, binds to a hydrophilic region near the active site of COX-2, conferring its selectivity.[4][7]
Modulation of Pro-inflammatory Cytokines and Signaling Pathways
Beyond COX inhibition, pyrazole derivatives can exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and interfering with key signaling pathways.
-
Cytokine Suppression: Pyrazole compounds can suppress the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][8]
-
NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. Some pyrazole derivatives have been shown to inhibit NF-κB activation, preventing the transcription of various pro-inflammatory mediators.[1][9]
-
Lipoxygenase (LOX) Inhibition: Certain pyrazole compounds exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), which is involved in the synthesis of pro-inflammatory leukotrienes.[10][11] This dual-targeting approach may offer a broader spectrum of anti-inflammatory activity.[1]
Diagram of Key Inflammatory Pathways Targeted by Pyrazole Compounds
Caption: Mechanisms of pyrazole anti-inflammatory action.
Section 2: Synthesis and Characterization of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[11][12] A common and versatile approach is the Knorr pyrazole synthesis.
General Synthesis Protocol: Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles.
Materials:
-
Substituted 1,3-diketone
-
Substituted hydrazine hydrochloride
-
Ethanol or glacial acetic acid as solvent
-
Sodium acetate (if using hydrazine hydrochloride)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
Dissolve the substituted 1,3-diketone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the substituted hydrazine hydrochloride (1 equivalent) and sodium acetate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: The structure of the synthesized pyrazole derivatives should be confirmed using standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Elemental analysis
Section 3: In Vitro Screening Protocols
In vitro assays are essential for the initial screening and characterization of the anti-inflammatory activity of newly synthesized pyrazole compounds.
COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of the compounds for the two COX isoforms.
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare a series of dilutions of the test pyrazole compounds and reference drugs (e.g., celecoxib for COX-2 selectivity, ibuprofen as a non-selective inhibitor).
-
In a 96-well plate, add the appropriate COX-1 or COX-2 enzyme, heme, and the test compound or reference drug.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time.
-
Measure the production of prostaglandin F2α (PGF2α) using the provided ELISA components.
-
Calculate the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This cell-based assay evaluates the ability of the compounds to suppress the production of pro-inflammatory mediators in macrophages.[13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole compounds
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrazole compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]
-
Collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The concentration of nitrite is proportional to NO production.[14]
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[14]
-
Determine the dose-dependent inhibition of NO and cytokine production by the test compounds.
Workflow for In Vitro Screening of Pyrazole Compounds
Caption: In vitro screening workflow for pyrazole compounds.
Section 4: In Vivo Evaluation of Anti-inflammatory Activity
Promising compounds from in vitro screening should be further evaluated in animal models of inflammation.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for assessing acute anti-inflammatory activity.[15][16]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g) or mice.[16][17]
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole compound
-
Positive control (e.g., indomethacin or celecoxib)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each animal (V₀).[16]
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[16]
-
Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Edema Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Celecoxib | 10 | 0.32 ± 0.03 | 62.4 |
| Pyrazole Cpd X | 10 | 0.45 ± 0.04 | 47.1 |
| Pyrazole Cpd Y | 10 | 0.28 ± 0.02 | 67.1 |
Note: Data are presented as mean ± SEM. Statistical analysis should be performed to determine significance.
Ulcerogenic Activity
To assess the gastrointestinal safety profile, a crucial aspect for NSAIDs, the ulcerogenic potential of the most active compounds should be evaluated.
Protocol:
-
Administer the test compounds at a higher dose (e.g., 3-5 times the effective anti-inflammatory dose) to a group of rats for several consecutive days.
-
A positive control group receiving a non-selective NSAID like indomethacin should be included.
-
On the final day, euthanize the animals and examine their stomachs for the presence of ulcers.
-
Score the ulcer index based on the number and severity of the lesions.
Section 5: Structure-Activity Relationship (SAR) Studies
SAR studies are vital for optimizing the lead compounds to enhance their potency, selectivity, and safety.[18]
Key Considerations for SAR of Pyrazole Anti-inflammatory Agents:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole core significantly influence activity. For instance, in many diaryl-substituted pyrazoles, a p-sulfonamide or a similar group on one of the phenyl rings is crucial for COX-2 selectivity.[7]
-
Aryl Substituents: The electronic and steric properties of the aryl groups at positions 3 and 5 of the pyrazole ring can modulate the binding affinity to the target enzyme.
-
N-1 Substitution: The substituent at the N-1 position of the pyrazole ring can impact the compound's pharmacokinetic properties and overall activity.
Systematic modification of these positions and subsequent evaluation of the synthesized analogs will provide valuable insights for designing more effective and safer anti-inflammatory agents.
Conclusion
The pyrazole scaffold remains a highly promising starting point for the development of novel anti-inflammatory drugs. By employing a systematic approach that combines rational design, efficient synthesis, and a cascade of in vitro and in vivo screening assays, researchers can identify and optimize potent and safe pyrazole-based anti-inflammatory agents. The protocols and guidelines presented in these application notes provide a solid framework for advancing this important area of drug discovery.
References
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
-
Bruno, O., et al. (2022). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (2024). Celecoxib. Retrieved from [Link]
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Patel, R. V., et al. (2016). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Retrieved from [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]
-
ResearchGate. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubMed. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Retrieved from [Link]
-
ResearchGate. (2024). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. Retrieved from [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Acta Pharmaceutica Sinica B. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Retrieved from [Link]
-
MDPI. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. Retrieved from [Link]
-
Bentham Science. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]
-
ResearchGate. (2021). FDA-approved anti-inflammatory drugs with pyrazole derivatives. Retrieved from [Link]
-
Bentham Science. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
ResearchGate. (2024). Structure–activity relationship (SAR) of pyrazole‐pyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Retrieved from [Link]
-
Bentham Science. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]
-
ResearchGate. (2025). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Retrieved from [Link]
-
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... Retrieved from [Link]
-
Biomolecules & Therapeutics. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]
-
MDPI. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Punicalagin Prevents Inflammation in LPS-Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 15. inotiv.com [inotiv.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Activity Testing of Pyrazole Analogs
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, with projections indicating it could become a leading cause of death worldwide by 2050. This escalating crisis necessitates the urgent discovery and development of new classes of antimicrobial agents with novel mechanisms of action. Among the diverse heterocyclic compounds explored in medicinal chemistry, pyrazole and its analogs have emerged as a particularly promising scaffold for the design of potent antimicrobial drugs.[1][2][3] This is attributed to their versatile chemical nature, which allows for structural modifications to optimize their biological activity against a wide range of pathogens, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial activity of novel pyrazole analogs. The protocols detailed herein are grounded in established principles of antimicrobial susceptibility testing (AST) and are designed to ensure the generation of reliable and reproducible data, a cornerstone of preclinical drug development.
Scientific Rationale: Why Pyrazole Analogs?
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with various biological targets. In the context of antimicrobial activity, pyrazole derivatives have been shown to exert their effects through multiple mechanisms, including:
-
Inhibition of Nucleic Acid Synthesis: A significant number of pyrazole analogs have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[6] These essential enzymes are responsible for maintaining DNA topology during replication, transcription, and repair. Their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
-
Disruption of Cell Wall Integrity: Some pyrazole-derived compounds have demonstrated the ability to interfere with bacterial cell wall synthesis, leading to a loss of structural integrity and subsequent cell lysis.[6]
-
Inhibition of Protein Synthesis: While less common, some pyrazole derivatives may also target bacterial ribosomes, thereby inhibiting protein synthesis.[6]
The ability to rationally design and synthesize pyrazole analogs with diverse substituents allows for the fine-tuning of their antimicrobial spectrum, potency, and pharmacokinetic properties.[1][2]
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for assessing the antimicrobial potential of newly synthesized pyrazole analogs.
Caption: General workflow for antimicrobial activity testing of pyrazole analogs.
Core Protocols for Antimicrobial Activity Evaluation
The following are detailed protocols for the most common and reliable methods for determining the antimicrobial activity of pyrazole analogs. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Protocol 1: Agar Well Diffusion Assay (Qualitative Primary Screening)
This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.
Principle: The pyrazole analog diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Pyrazole analog stock solutions (typically in DMSO)
-
Sterile cork borer or pipette tips
-
Positive control (e.g., Ciprofloxacin, Ampicillin)[9]
-
Negative control (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the prepared inoculum.
-
Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazole analog solution to each well. Include positive and negative controls on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition generally indicates greater antimicrobial activity.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: MHA is the standard medium for routine antimicrobial susceptibility testing due to its reproducibility, low concentration of inhibitors, and support for the growth of most common pathogens.[10]
-
0.5 McFarland Standard: This standardizes the inoculum density, ensuring that the results are comparable across different experiments and laboratories.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Quantitative)
This is the gold standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][10][11]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized microbial inoculum is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Standardized microbial cultures (0.5 McFarland standard)
-
Pyrazole analog stock solutions
-
Multichannel pipette
-
Plate reader (optional, for quantitative growth assessment)
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the pyrazole analog stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of this diluted inoculum to each well.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole analog in which there is no visible growth.
Data Presentation: Example MIC Data Table
| Pyrazole Analog | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound A | 8 | 16 | >64 | 32 |
| Compound B | 4 | 8 | 32 | 16 |
| Compound C | >64 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
This is example data and does not represent actual experimental results.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Principle: Following the MIC test, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Materials:
-
MHA plates
-
Micropipette
-
Spreader
Procedure:
-
Subculturing: From the wells corresponding to the MIC and higher concentrations in the broth microdilution plate, take a 10-100 µL aliquot.
-
Plating: Spread the aliquot evenly onto an MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the pyrazole analog that shows no bacterial growth on the agar plate.
Potential Mechanism of Action: DNA Gyrase Inhibition
As previously mentioned, a key mechanism of action for many antimicrobial pyrazole analogs is the inhibition of bacterial DNA gyrase.[6]
Caption: Inhibition of bacterial DNA gyrase by a pyrazole analog.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following quality control measures are essential:
-
Reference Strains: Always use well-characterized reference strains (e.g., from ATCC) for susceptibility testing.[7]
-
Concurrent Controls: Run positive and negative controls in every experiment to validate the assay's performance.
-
Reproducibility: Perform each experiment in triplicate and on at least two separate occasions to ensure the reproducibility of the results.
-
Standard Operating Procedures (SOPs): Adhere strictly to established SOPs to minimize variability.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial evaluation of the antimicrobial activity of novel pyrazole analogs. Positive results from these assays can guide further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and toxicity assessments. The continued exploration of the pyrazole scaffold holds significant promise for the discovery of the next generation of antimicrobial agents to combat the growing threat of drug-resistant infections.
References
-
Title: Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review Source: Taylor & Francis Online URL: [Link]
-
Title: Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review Source: Current Organic Chemistry URL: [Link]
-
Title: Antibacterial pyrazoles: tackling resistant bacteria Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation Source: PubMed URL: [Link]
-
Title: Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review Source: Bentham Science URL: [Link]
-
Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: United States Department of Agriculture URL: [Link]
-
Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: MDPI URL: [Link]
-
Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: WOAH (World Organisation for Animal Health) URL: [Link]
-
Title: Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives Source: MDPI URL: [Link]
-
Title: New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation Source: ACS Omega URL: [Link]
-
Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests Source: Journal of Clinical Microbiology URL: [Link]
-
Title: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline Source: NCBI Bookshelf URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdb.apec.org [pdb.apec.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
Application Note: A Guide to High-Throughput Screening of Pyrazole Libraries for Novel Drug Discovery
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold."[1][2][3] Its metabolic stability and synthetic tractability have led to its incorporation into numerous FDA-approved drugs targeting a wide range of diseases, including cancer and inflammatory conditions.[4][5] High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate large, chemically diverse libraries of pyrazole derivatives against specific biological targets, making it an indispensable tool in modern drug discovery.[6]
This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. It details the critical steps for successfully executing an HTS campaign with pyrazole libraries, from robust assay development and validation to the final stages of hit confirmation and data interpretation. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system designed for scientific rigor and reproducibility.
Part 1: The Foundation: Assay Development and Validation
The success of any HTS campaign is predetermined by the quality of the assay. A robust, reproducible, and sensitive assay is non-negotiable. This pre-screening validation phase is the most critical investment of time and resources.[7]
Selecting the Appropriate Assay Format
The choice of assay technology is dictated by the biological question. Common formats include fluorescence-based assays (e.g., FRET, HTRF), luminescence assays (e.g., luciferase reporter systems), and absorbance-based assays.[6] For discovering inhibitors of a specific enzyme, a biochemical assay such as a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) or a Luminescent Oxygen Channeling Assay (AlphaScreen) can provide high sensitivity and a robust signal window.[8] For identifying modulators of a signaling pathway, a cell-based reporter assay may be more biologically relevant.
Assay Miniaturization and Optimization
Transitioning an assay from a low-throughput format (e.g., 96-well plates) to a high-throughput format (384- or 1536-well plates) is essential for screening large libraries. This process reduces reagent costs and increases throughput.[9]
Key Optimization Steps:
-
Reagent Concentration: Titrate key reagents (e.g., enzyme, substrate, antibody) to find the minimum concentration that provides a robust signal, often near the Km for substrates or EC50 for agonists.
-
Incubation Times: Determine the optimal incubation periods for each step to ensure the reaction reaches a stable state before measurement.
-
Solvent Tolerance: Assess the assay's tolerance to DMSO, the standard solvent for compound libraries, to prevent false positives or negatives. A final DMSO concentration of <1% is standard.
The Litmus Test: Statistical Validation
Rigorous statistical validation ensures that the assay can reliably distinguish between "hits" and inactive compounds.[9] The primary metrics for this validation are the Z'-factor, Coefficient of Variation (%CV), and Signal Window (SW).[10][11]
Protocol 1.1: Assay Validation Plate Setup
-
Design Plate Layout: Dedicate columns of a 384-well plate to high, mid, and low signals.
-
High Signal Control (Max): Typically the reaction with no inhibitor (e.g., enzyme + substrate + DMSO).
-
Low Signal Control (Min): Represents full inhibition (e.g., a known potent inhibitor or no enzyme).
-
Mid Signal Control: A concentration of a control compound that yields approximately 50% of the maximal signal (EC50). This control is crucial for assessing the assay's ability to detect modest inhibitors.[11]
-
-
Prepare Reagents: Prepare all reagents fresh for each validation run.
-
Execute Assay: Run the assay according to the optimized protocol on three separate days to assess inter-day variability.[11]
-
Data Acquisition: Read the plates using a compatible microplate reader.
-
Calculate Validation Metrics: Use the formulas below to calculate Z', %CV, and SW for each plate.
Key Statistical Metrics for Assay Validation
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σmax + 3σmin) / |μmax - μmin| ] | Z' ≥ 0.5 | Measures the separation between the high and low signal distributions. A score ≥ 0.5 indicates an excellent assay with a large dynamic range and low variability, suitable for HTS.[12][13] |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | ≤ 20% | Quantifies the relative variability of the data. A low %CV for both high and low controls indicates high precision and reproducibility.[14] |
| Signal Window (SW) | μmax / μmin | ≥ 2 | Represents the dynamic range of the assay. A wider window makes it easier to distinguish true hits from background noise. |
Where σ is the standard deviation and μ is the mean of the respective controls.
Part 2: The HTS Campaign Workflow
With a validated assay, the screening campaign can commence. The workflow is a multi-stage funnel designed to efficiently identify and confirm true hits while systematically eliminating artifacts.
Caption: The HTS cascade from primary screen to lead optimization.
Protocol 2.1: Primary Screening
The goal of the primary screen is to test every compound in the pyrazole library at a single, fixed concentration (typically 1-20 µM) to identify initial "hits".
-
Compound Plating: Use acoustic dispensing technology to transfer nanoliter volumes of each pyrazole compound from the library source plates to the 384- or 1536-well assay plates.
-
Reagent Addition: Utilize automated bulk reagent dispensers to add cells, enzymes, substrates, and other assay components in the optimized sequence.[11]
-
Incubation: Transfer plates to automated incubators for the predetermined time, ensuring consistent temperature and humidity.
-
Signal Detection: Read plates using a high-throughput plate reader.
-
Data Normalization: Raw data must be normalized to account for plate-to-plate and well-to-well variability.[15][16] A common method is control-based normalization, where each compound's activity is expressed as a percentage relative to the on-plate high and low controls.[17][18]
-
Percent Inhibition = 100 * (1 - [ (Sample - μmin) / (μmax - μmin) ])
-
-
Hit Selection: Define a hit criterion, typically based on a threshold of percent inhibition (e.g., >50%) or a statistical measure like a Z-score of >3 standard deviations from the plate mean.
Protocol 2.2: Hit Confirmation and Triage
Primary hits must be re-tested to confirm their activity and filter out false positives.[19] A high confirmation rate (>70%) is indicative of a well-performing primary assay.[20]
-
Re-test Hits: Cherry-pick the primary hits and re-test them in triplicate in the primary assay at the same concentration.
-
Artifact Identification (Counter-screens): It is critical to identify and remove Pan-Assay Interference Compounds (PAINS).[21][22] PAINS are promiscuous compounds that interfere with assays through various mechanisms like chemical aggregation, redox activity, or fluorescence quenching.[23][24]
-
Causality: Pyrazole scaffolds themselves are not typically flagged as PAINS, but specific substitutions or related impurities can be problematic.[25]
-
Action: Employ counter-assays (e.g., a parallel assay lacking the target enzyme) and computational filtering with established PAINS substructure filters to flag problematic compounds.
-
-
Visual Inspection: A medicinal chemist should visually inspect the structures of confirmed hits to deprioritize compounds with reactive functional groups or poor drug-like properties.[19]
Protocol 2.3: Dose-Response Analysis
Confirmed, non-artifact hits are advanced to dose-response analysis to determine their potency (IC50 or EC50).
-
Compound Plating: Create a serial dilution series for each confirmed hit, typically an 8- to 12-point curve (e.g., from 100 µM down to low nM concentrations).
-
Assay Execution: Run the primary assay with the serially diluted compounds.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC50 value.
-
Data Classification: Classify curves based on their quality and potency. A high-quality curve will have a clear sigmoidal shape and a good fit (R² > 0.95).[26][27] Compounds are then ranked by their IC50 values for further investigation.
Caption: A typical sigmoidal dose-response curve used to calculate IC50.
Part 3: Data Analysis and Hit Prioritization
The final step is to synthesize all data to prioritize the most promising hits for follow-up studies.
-
Orthogonal Validation: It is crucial to confirm the activity of high-priority hits in a secondary, orthogonal assay.[19] This assay should have a different mechanism or technology (e.g., a biophysical binding assay like Surface Plasmon Resonance if the primary assay was functional). This step provides strong evidence that the compound's activity is target-specific and not an artifact of the primary assay format.
-
Structure-Activity Relationship (SAR): Analyze the dose-response data across the pyrazole library. Look for chemical series where small changes in the pyrazole substitution pattern lead to predictable changes in potency. This initial SAR provides a roadmap for medicinal chemists to begin hit-to-lead optimization.
-
Prioritization: Rank the final validated hits based on a composite of factors: potency (IC50), maximal effect, data quality, structural novelty, and freedom from PAINS liabilities.
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | High data variability; low signal-to-background ratio. | Re-optimize reagent concentrations. Check for reagent instability. Service liquid handlers for dispensing accuracy. |
| High Hit Rate (>5%) in Primary Screen | Assay is sensitive to artifacts; compound concentration is too high. | Implement a counter-screen early. Lower the primary screening concentration. Use more stringent hit criteria (e.g., higher % inhibition threshold). |
| Poor Hit Confirmation Rate (<70%) | Primary screen has high false-positive rate; assay drift over time. | Tighten primary hit criteria. Validate reagent stability over the duration of the screen. Check for instrument performance fluctuations. |
| "Edge Effects" on Plates | Uneven temperature or humidity during incubation; evaporation from outer wells. | Use barrier or gas-permeable seals. Ensure incubators have uniform temperature distribution. Avoid using outer wells for samples by filling them with buffer. |
Conclusion
High-throughput screening of pyrazole libraries is a powerful engine for modern drug discovery. The "privileged" nature of the pyrazole scaffold ensures that the chemical matter being screened is rich with potential.[3] However, the success of such a campaign is not guaranteed by the chemistry alone. It is built upon a foundation of meticulous assay validation, robust automation protocols, and a systematic, multi-stage data analysis workflow designed to isolate true, potent, and specific modulators of the biological target. By adhering to the principles and protocols outlined in this guide, researchers can maximize the scientific integrity of their screening campaigns and significantly increase the probability of discovering novel lead compounds for therapeutic development.
References
-
B-score and the Loess a local polynomial fit method under high hit-rate scenarios. NIH National Library of Medicine. Available at: [Link]
-
Z-factor. Wikipedia. Available at: [Link]
-
Parham, F., Austin, C. P., Southall, N., & Paules, R. S. (2009). Dose-Response Modeling of High-Throughput Screening Data. Journal of biomolecular screening. Available at: [Link]
-
HTS Assay Validation. NIH National Library of Medicine. Available at: [Link]
-
Combinatorial Chemistry & High Throughput Screening. Bentham Science. Available at: [Link]
-
Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. ACS Publications. Available at: [Link]
-
Guidance for Assay Development & HTS. High-Throughput Screening Center. Available at: [Link]
-
Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. ResearchGate. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
Data normalization methods recommended for the analysis of HTS and HCS... ResearchGate. Available at: [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH National Library of Medicine. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. ResearchGate. Available at: [Link]
-
Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. ResearchGate. Available at: [Link]
-
The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. NIH National Library of Medicine. Available at: [Link]
-
The importance of adequately triaging hits from HTS campaigns. Drug Target Review. Available at: [Link]
-
Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Two effective methods for correcting experimental high-throughput screening data. Oxford Academic. Available at: [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH National Library of Medicine. Available at: [Link]
-
Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. NIH National Library of Medicine. Available at: [Link]
-
HTS Assay Validation. PubMed. Available at: [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]
-
Rank ordering plate data facilitates data visualization and normalization in high throughput screening. NIH National Library of Medicine. Available at: [Link]
-
High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]
-
On HTS: Z-factor. On HTS. Available at: [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. ACS Publications. Available at: [Link]
-
Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. ACS Publications. Available at: [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. Available at: [Link]
-
HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 7. htsc.wustl.edu [htsc.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. rna.uzh.ch [rna.uzh.ch]
- 18. Rank ordering plate data facilitates data visualization and normalization in high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drughunter.com [drughunter.com]
- 25. researchgate.net [researchgate.net]
- 26. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Pyrazoles in Modern Agricultural Chemistry: A Technical Guide
The relentless challenge of ensuring global food security necessitates the continuous development of innovative and effective crop protection solutions. Within the vast arsenal of agricultural chemistry, pyrazole-based compounds have emerged as a cornerstone scaffold, exhibiting remarkable versatility and efficacy as fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of the application of pyrazoles in agriculture, detailing their mechanisms of action, providing field-proven insights, and offering comprehensive protocols for their synthesis and biological evaluation.
The Pyrazole Scaffold: A Privileged Structure in Agrochemicals
The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry.[1] Its unique electronic properties and the ability to be readily functionalized at multiple positions have allowed for the rational design of a diverse array of potent and selective agrochemicals.[1][2] Pyrazole derivatives have been successfully commercialized to combat a wide spectrum of pests and diseases that threaten crop yields and quality.[3]
Pyrazole-Based Fungicides: Powerhouses of Disease Control
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds have become indispensable tools for managing a broad range of fungal pathogens in various crops.[4]
Mechanism of Action: Disrupting the Fungal Powerhouse
SDHI fungicides target and inhibit the activity of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[4] This enzyme plays a crucial role in cellular respiration by oxidizing succinate to fumarate. By blocking this vital step, SDHI fungicides effectively shut down the fungus's energy production, leading to its death.[4]
Diagram: Mechanism of Action of Pyrazole SDHI Fungicides
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole fungicides like Pyraclostrobin.
Representative Pyrazole Fungicide: Pyraclostrobin
Pyraclostrobin is a broad-spectrum strobilurin fungicide that contains a pyrazole moiety and is widely used for the control of fungal diseases in fruits, vegetables, and cereals.[1]
Protocol: Synthesis of Pyraclostrobin
This protocol outlines a common synthetic route to Pyraclostrobin.[5][6][7]
Step 1: Synthesis of 1-(4-chlorophenyl)-3-hydroxypyrazole
-
Reactants: 4-chlorophenylhydrazine and a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).
-
Procedure:
-
Dissolve 4-chlorophenylhydrazine in a suitable solvent such as ethanol.
-
Add ethyl acetoacetate to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Step 2: Synthesis of Methyl carbamate
-
This intermediate is typically prepared through a multi-step synthesis starting from o-toluidine. For the purpose of this protocol, we will assume this intermediate is available.
Step 3: Condensation to form Pyraclostrobin
-
Reactants: 1-(4-chlorophenyl)-3-hydroxypyrazole, Methyl carbamate, and a base (e.g., potassium carbonate).
-
Procedure:
-
In a reaction vessel, dissolve 1-(4-chlorophenyl)-3-hydroxypyrazole (0.12 mol) and potassium carbonate (0.15 mol) in acetone.[5]
-
Add a solution of Methyl carbamate (0.1 mol) in DMF.[5]
-
Heat the mixture to reflux and maintain for 7 hours.[5]
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from anhydrous methanol to yield Pyraclostrobin as a light yellow solid.[5]
-
Diagram: Synthesis Workflow for Pyraclostrobin
Caption: Simplified synthetic route to Pyraclostrobin.
Protocol: In Vitro Antifungal Bioassay of Pyraclostrobin
This protocol utilizes a 96-well microtiter plate method for high-throughput screening of antifungal activity.[8][9]
-
Materials:
-
Pyraclostrobin
-
Fungal pathogen (e.g., Botrytis cinerea)
-
Potato Dextrose Broth (PDB)
-
Sterile 96-well microtiter plates
-
Fungal spore suspension (adjusted to 1 x 10^5 spores/mL)
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a stock solution of Pyraclostrobin in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, perform serial dilutions of the Pyraclostrobin stock solution with PDB to achieve a range of final concentrations.
-
Add 100 µL of the fungal spore suspension to each well containing the test compound.
-
Include positive (no fungicide) and negative (no fungus) controls.
-
Incubate the plates at 25°C for 48-72 hours.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.
-
Calculate the percentage of growth inhibition for each concentration and determine the EC50 value (the concentration that inhibits 50% of fungal growth).
-
Pyrazole-Based Herbicides: Precision Weed Management
Pyrazole derivatives are prominent in the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. These herbicides are effective against a wide range of broadleaf weeds in crops like corn and cereals.[10]
Mechanism of Action: The "Bleaching" Effect
HPPD-inhibiting herbicides block the 4-hydroxyphenylpyruvate dioxygenase enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[10] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. Inhibition of HPPD leads to a depletion of carotenoids, resulting in the characteristic "bleaching" of the leaves, followed by necrosis and plant death.[10]
Diagram: Mechanism of Action of Pyrazole HPPD Inhibitor Herbicides
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]
- 6. CN106008347A - Synthesis technology of pyraclostrobin - Google Patents [patents.google.com]
- 7. CN111655668A - Improved method for preparing pyraclostrobin - Google Patents [patents.google.com]
- 8. A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and reproducible 96 well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Foreword: The Pyrazole Scaffold - A Nexus of Functionality in Modern Materials
<_ Application Notes & Protocols: Pyrazole Derivatives in Material Science
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
The unassuming five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, has emerged from its traditional pharmaceutical niche to become a powerhouse scaffold in advanced material science.[1][2][3][4] Its unique electronic properties, thermal stability, and versatile coordination chemistry make it an exceptionally tunable building block for a new generation of functional materials.[5] Pyrazole derivatives are no longer just precursors for drugs and dyes; they are critical components in organic light-emitting diodes (OLEDs), next-generation solar cells, highly selective chemical sensors, and robust metal-organic frameworks (MOFs).[6][7][8][9][10]
This guide moves beyond a simple survey of applications. It is designed to provide researchers with the foundational knowledge and practical protocols needed to harness the potential of pyrazole derivatives. We will explore the causal links between molecular structure and material function, provide detailed, field-tested methodologies for synthesis and device fabrication, and present data in a clear, comparative format. The aim is to empower you, the researcher, to not only replicate these processes but to innovate upon them.
The Pyrazole Advantage: Structure-Property Relationships
The utility of pyrazole in material science stems from a confluence of key chemical attributes. Understanding these is crucial for rationally designing new materials.
-
Coordination Versatility: The two nitrogen atoms of the pyrazole ring can act as monodentate, bidentate, or bridging ligands, allowing for the construction of diverse and stable complexes with a wide range of metal ions.[5] This is the foundational principle behind their extensive use in coordination polymers and MOFs.[11][12][13][14]
-
Electronic Tunability: The pyrazole ring is an electron-rich system. Its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely tuned by adding electron-donating or electron-withdrawing substituents at various positions.[8] This control is paramount for applications in optoelectronics, such as OLEDs and solar cells, where energy level alignment governs device efficiency.[7][8][15]
-
High Thermal and Chemical Stability: The aromaticity of the pyrazole ring imparts significant stability. Pyrazolate-based MOFs, for instance, are known to be robust even in strong alkaline solutions, a trait not commonly found in their carboxylate-based counterparts.[16] This stability is critical for creating durable materials for catalysis and gas separation.
-
Luminescent Properties: Many pyrazole derivatives and their metal complexes exhibit intense luminescence.[17][18] This fluorescence or phosphorescence can be harnessed for OLED emitters and chemical sensors, where the emission can be modulated by the presence of a target analyte.[10][17]
Application Focus: Luminescent Metal Complexes for Organic Light-Emitting Diodes (OLEDs)
One of the most successful applications of pyrazole derivatives is in the emissive layer of OLEDs.[9] Specifically, they are used as ligands in phosphorescent heavy metal complexes (e.g., Iridium(III) or Platinum(II)). These materials can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.
The Causality Behind Their Use: In a typical phosphorescent emitter, the pyrazole-based ligand performs several critical functions. It forms a stable coordination complex with the metal center, and its electronic properties are tuned to facilitate efficient energy transfer to the metal, leading to light emission. By modifying the substituents on the pyrazole ring, researchers can alter the emission color, quantum yield, and operational lifetime of the resulting OLED device.[8][17] For example, adding trifluoromethyl groups can modulate HOMO energy levels and lead to bright bluish-green light emission.[8]
Workflow for Developing a Pyrazole-Based Phosphorescent Emitter
The following diagram outlines the logical flow from ligand design to a fully characterized OLED device.
Caption: Workflow for pyrazole-based OLED emitter development.
Protocols: Synthesis and Fabrication
This section provides detailed, step-by-step methodologies. Safety precautions (use of fume hoods, personal protective equipment) are mandatory for all steps.
Protocol 1: Synthesis of a Phenylpyrazole-Based Ligand
This protocol describes a general Knorr-type pyrazole synthesis, a robust and widely used method for creating 1,3,5-substituted pyrazoles.[2]
Objective: To synthesize 1,3-diphenyl-5-methyl-1H-pyrazole.
Materials:
-
1,3-Diphenyl-1,3-propanedione (Benzoylacetone)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring hotplate
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 1,3-diphenyl-1,3-propanedione in 50 mL of glacial acetic acid.
-
Reagent Addition: While stirring, add 10 mmol of phenylhydrazine dropwise to the solution at room temperature.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 118°C) for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, pour the reaction mixture slowly into 200 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure 1,3-diphenyl-5-methyl-1H-pyrazole as a crystalline solid.
-
Validation:
-
Determine the melting point and compare it to the literature value.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the molecular structure.
-
Use Mass Spectrometry (MS) to confirm the molecular weight.
-
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a simple, multi-layer phosphorescent OLED using the synthesized pyrazole-based complex as an emitter.
Objective: To fabricate and test an OLED device with the structure: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Host material (e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl - CBP)
-
Synthesized pyrazole-based phosphorescent emitter
-
1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi)
-
Lithium Fluoride (LiF)
-
High-purity Aluminum (Al)
-
Chlorobenzene (anhydrous)
-
Spin coater
-
High-vacuum thermal evaporator (<10⁻⁶ Torr)
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function.
-
Hole Injection Layer (HIL): Inside the glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes.
-
Emissive Layer (EML) Preparation: Prepare a solution by dissolving the host material (CBP) and the pyrazole-based emitter in chlorobenzene. A typical doping concentration is 5-15 wt% of the emitter relative to the host.
-
EML Deposition: Spin-coat the EML solution onto the PEDOT:PSS layer at 2000-2500 rpm for 30 seconds.[19] Anneal at 90°C for 30 minutes to remove residual solvent.
-
Layer Evaporation: Transfer the substrate to the thermal evaporator.
-
Deposit a 30 nm layer of TPBi (Electron Transport Layer - ETL).
-
Deposit a 1 nm layer of LiF (Electron Injection Layer - EIL).[19]
-
Deposit a 100 nm layer of Al (Cathode) through a shadow mask to define the active area.
-
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy inside the glovebox to prevent degradation from air and moisture.
-
Validation & Testing:
-
Connect the device to a source measure unit.
-
Measure the current-voltage-luminance (J-V-L) characteristics.
-
Use a spectrometer to record the electroluminescence spectrum and calculate the CIE coordinates.
-
Calculate the device performance metrics: External Quantum Efficiency (EQE), Current Efficiency (cd/A), and Power Efficiency (lm/W).
-
Data Presentation and Interpretation
Quantitative data from material characterization and device testing should be summarized for clear comparison.
Table 1: Photophysical Properties of Pyrazole-Based Emitters
| Emitter ID | Absorption λmax (nm) | Emission λmax (nm) | PLQY (%) | Triplet Energy (eV) |
|---|---|---|---|---|
| Complex 1 | 385, 440 | 515 (Green) | 75 | 2.55 |
| Complex 2 | 370, 420 | 480 (Blue) | 62 | 2.70 |
| Complex 3 | 410, 465 | 580 (Orange) | 81 | 2.30 |
PLQY: Photoluminescence Quantum Yield
Interpretation: The choice of emitter depends on the desired application. Complex 2, with its high triplet energy, would be a suitable candidate for a blue OLED, while Complex 3 shows high efficiency in the orange region. The triplet energy is a critical parameter that must be higher than that of the host material to ensure efficient energy transfer.
Table 2: Performance of a Green OLED Device (Complex 1)
| Doping Conc. (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Max. EQE (%) |
|---|---|---|---|---|---|
| 5 | 3.1 | 15,200 | 35.5 | 30.1 | 10.5 |
| 10 | 2.9 | 21,500 | 48.2 | 42.6 | 14.2 |
| 15 | 3.0 | 18,300 | 41.0 | 35.8 | 12.1 |
Interpretation: The data shows an optimal doping concentration around 10%. At lower concentrations, there may not be enough emissive centers, while at higher concentrations, aggregation-caused quenching can occur, leading to a decrease in efficiency.
Application Focus: Pyrazole-Based Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are highly effective in creating MOFs with exceptional stability and tailored functionality.[5][6][16]
The Causality Behind Their Use: The strong coordination bonds formed between the pyrazole's nitrogen atoms and metal centers lead to robust frameworks.[16] The pore environment (size, shape, and chemical functionality) can be precisely engineered by choosing appropriately substituted pyrazole ligands. This allows for the design of MOFs for specific applications like selective gas separation, catalysis, or chemical sensing.[6][16][20][21][22] For example, MOFs with free pyrazole moieties can be used to selectively capture formaldehyde.[6]
Logical Diagram for MOF Synthesis and Application
Caption: Synthesis and characterization pathway for pyrazole-based MOFs.
Future Outlook
The versatility of the pyrazole scaffold is far from exhausted. Future research will likely focus on developing multi-functional materials where, for instance, the luminescent properties of a pyrazole complex are combined with the porous nature of a MOF to create highly sensitive and selective chemical sensors. The continued exploration of new pyrazole derivatives will undoubtedly push the boundaries of performance in organic electronics, catalysis, and environmental remediation, solidifying their role as a cornerstone of modern material science.
References
- Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands. CrystEngComm.
- Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
- A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
- Photovoltaic effect based on pyrazole derivatives.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- Diazo-pyrazole analogues as photosensitizers in dye sensitised so... Ingenta Connect.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC - PubMed Central.
- Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applic
- Synthesis, Photoluminescence and Electrical Study of Pyrazolone-Based Azomethine Ligand Zn(II) Complexes. PMC - NIH.
- Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm.
- Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. Crystal Growth & Design.
- Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations.
- Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II)
- A Short Review on Pyrazole Derivatives and their Applications.
- Coordination polymers incorporating poly(pyrazole)-type ligands.
- Effective electroluminescent materials for OLED applications based on lanthanide 1.3-diketonates bearing pyrazole moiety.
- Recent progress in chemosensors based on pyrazole deriv
- 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). MDPI.
- Recent Advances in the Synthesis of Pyrazole Deriv
- A short review of some pyrazole derivatives and their applications.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 11. Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Diazo-pyrazole analogues as photosensitizers in dye sensitised so...: Ingenta Connect [ingentaconnect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, Photoluminescence and Electrical Study of Pyrazolone-Based Azomethine Ligand Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
solubility issues of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid in aqueous solutions
A Guide for Researchers on Overcoming Aqueous Solubility Challenges
Welcome to the technical support resource for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid. This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to assist researchers, scientists, and drug development professionals in understanding and overcoming the solubility challenges associated with this compound in aqueous media. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific rationale to empower your experimental design and interpretation.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm starting my work with 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid and have heard about potential solubility issues. What causes this?
Answer: 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound containing both a lipophilic pyrazole ring and a weakly acidic propanoic acid functional group. Its limited aqueous solubility, particularly at neutral pH, stems from a combination of these structural features.
-
Molecular Structure: The molecule's overall structure possesses a degree of lipophilicity, which is unfavorable for dissolution in a polar solvent like water.[1]
-
Weakly Acidic Nature: The carboxylic acid group (-COOH) is a weak acid. In its protonated (non-ionized) form at acidic or neutral pH, the molecule is less polar and thus exhibits very low intrinsic solubility. For a structurally similar compound, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, an experimental solubility of only 6.9 µg/mL has been reported at pH 7.4, highlighting the challenge.[2]
-
Solid-State Properties: The crystal lattice energy of the solid compound must be overcome for dissolution to occur. Strong intermolecular forces in the crystal form, such as hydrogen bonding, can significantly hinder this process.[3]
Compounds with these characteristics often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making aqueous formulation a critical hurdle to overcome for consistent and reproducible experimental results.[4]
Q2: How does pH fundamentally affect the solubility of this compound?
Answer: The solubility of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is critically dependent on pH because it is an ionizable molecule.[3] The key is the equilibrium between its non-ionized and ionized forms, governed by its acidity constant (pKa).
-
At pH < pKa: The solution is more acidic than the compound's pKa. The equilibrium favors the protonated, non-ionized carboxylic acid (-COOH). This form is less polar and has significantly lower aqueous solubility.
-
At pH > pKa: The solution is more basic than the pKa. The equilibrium shifts towards the deprotonated, ionized carboxylate form (-COO⁻). This ionized form is much more polar and can readily interact with water molecules, leading to a substantial increase in solubility.[3]
Therefore, the most direct strategy to enhance the solubility of this compound is to increase the pH of the aqueous solution to a level well above its pKa.
Caption: pH-dependent equilibrium of the compound.
Part 2: Troubleshooting Guides & Protocols
Q3: My compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is my first troubleshooting step?
Answer: This is the expected behavior for a weakly acidic compound. The first and most crucial step is to determine its pH-solubility profile to identify the optimal pH for dissolution and to estimate its pKa.
Protocol 1: Generating a pH-Solubility Profile
This protocol uses a shake-flask method to determine the thermodynamic solubility of your compound across a range of pH values.
Materials:
-
2-(3-methyl-1H-pyrazol-1-yl)propanoic acid powder
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Calibrated pH meter
-
Vials (e.g., 1.5 mL glass vials)
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical method for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Prepare Buffers: Make a series of buffers at desired pH points (e.g., 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10).
-
Add Excess Compound: To separate vials, add an excess amount of the solid compound (e.g., 5-10 mg) to a fixed volume of each buffer (e.g., 1 mL). The solid should be clearly visible.
-
Equilibrate: Tightly cap the vials and place them on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to ensure you are measuring only the dissolved compound.
-
Measure pH: Measure the final pH of the filtrate, as it may have shifted slightly.
-
Quantify Concentration: Dilute the filtrate as necessary with a suitable solvent and measure the concentration using your validated analytical method.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the final measured pH. The resulting curve will show a sharp increase in solubility as the pH surpasses the compound's pKa.
Data Interpretation:
| Final Measured pH | Solubility (µg/mL) | Visual Observation |
| 2.1 | < 1 | Insoluble |
| 4.2 | 15 | Sparingly Soluble |
| 5.5 | 150 | Soluble |
| 7.4 | > 1000 | Freely Soluble |
| 9.0 | > 5000 | Very Soluble |
| This is example data. Your results will vary. |
Q4: I successfully dissolved my compound at a high pH, but it crashed out when I diluted it into my neutral pH cell culture media. How can I prevent this precipitation?
Answer: This is a common issue known as precipitation upon pH shift. You created a supersaturated solution when the high-pH stock was introduced to the lower-pH media. The pH dropped below the pKa, converting the soluble ionized form back to the insoluble non-ionized form.
Troubleshooting Workflow:
Caption: Decision workflow for precipitation issues.
Strategy 1: Co-Solvent Stock Preparation
Using a water-miscible organic co-solvent can create a stock solution at a much higher concentration without relying on pH. This stock can then be diluted into your aqueous media. The small amount of co-solvent in the final dilution helps keep the compound in solution.
Protocol 2: Co-Solvent Screening
-
Select Co-solvents: Choose common, biocompatible co-solvents such as DMSO, ethanol, or PEG 400.
-
Test Solubility: Attempt to dissolve a known, high amount of your compound (e.g., 20 mg) in a small volume (e.g., 1 mL) of each co-solvent.
-
Vortex & Observe: Vortex thoroughly and observe for complete dissolution. Gentle warming may be applied if necessary.
-
Prepare Stock: Once a suitable co-solvent is identified, prepare a concentrated stock (e.g., 10-50 mM).
-
Dilution Strategy: When diluting into your aqueous medium, ensure the final co-solvent concentration is low (typically <0.5% v/v) to avoid vehicle-induced artifacts in your experiment. Add the stock solution dropwise to the vortexing media to aid dispersion.
Table of Common Co-Solvents:
| Co-Solvent | Polarity Index | Typical Final Conc. | Notes |
| DMSO | 7.2 | < 0.5% | Excellent solubilizer; can be toxic to some cell lines. |
| Ethanol (200 proof) | 5.2 | < 1% | Biocompatible; may cause protein precipitation at high conc. |
| PEG 400 | 6.0 | < 5% | Low toxicity; can increase viscosity. |
Strategy 2: Advanced Formulation Approaches
For persistent issues, more advanced drug delivery strategies may be required. These are often employed in later-stage development but can be adapted for research.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic part of your compound, forming an inclusion complex with a hydrophilic exterior, thereby increasing aqueous solubility.[1][4]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain it in a higher-energy amorphous state, which has greater solubility.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For in vivo studies, formulating the compound in a mixture of oils and surfactants can lead to the spontaneous formation of a microemulsion in the gastrointestinal tract, enhancing absorption.[6]
References
- World Pharma Today.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of controlled release : official journal of the Controlled Release Society.
- Request PDF. Formulation strategies to improve the bioavailability of poorly absorbed drugs.
- OUCI.
- BenchChem.
- PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for formulating and delivering poorly water-soluble drugs [ouci.dntb.gov.ua]
Technical Support Center: Optimizing the Synthesis of 3-Methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and nuances of this important synthetic transformation. Pyrazoles are a cornerstone of heterocyclic chemistry, widely featured in pharmaceuticals and agrochemicals.[1] The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with hydrazine, remains a fundamental and widely used method.[2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of 3-methyl-1H-pyrazole, particularly from the reaction of hydrazine with acetoacetaldehyde or its synthetic equivalents (e.g., acetoacetaldehyde dimethyl acetal).
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors, from reaction setup to workup. Let's break down the likely culprits and solutions.
-
Causality: The primary reasons for low yield are often incomplete reaction, degradation of starting materials or product, and physical loss during purification. The reaction of hydrazine with a β-ketoaldehyde is generally fast, but side reactions or improper stoichiometry can hinder the formation of the desired pyrazole.[2]
-
Troubleshooting & Optimization:
-
Stoichiometry Control: While a 1:1 molar ratio of the β-dicarbonyl to hydrazine is theoretical, using a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
-
Temperature Management: The initial condensation to form the hydrazone is often exothermic.[3] If the temperature rises uncontrollably, it can lead to the formation of side products. Conversely, if the subsequent cyclization/dehydration step requires heating, insufficient temperature will result in an incomplete reaction. It is crucial to control the initial exotherm with an ice bath and then gently heat the reaction as needed, monitoring by Thin Layer Chromatography (TLC).
-
pH Adjustment: The reaction is typically catalyzed by a small amount of acid (e.g., a few drops of acetic acid).[4] The acid protonates the carbonyl group, making it more electrophilic for the initial attack by hydrazine. However, a strongly acidic medium can lead to the formation of colored byproducts, especially with substituted hydrazines.[5][6] If using a hydrazine salt (e.g., hydrazine sulfate), adding a mild base like sodium acetate can be beneficial.[5]
-
Workup Losses: 3-Methyl-1H-pyrazole has moderate water solubility.[7] During aqueous workup, excessive washing or extractions with large volumes of water can lead to significant product loss in the aqueous phase. Saturating the aqueous layer with sodium chloride (brine) before extraction can reduce the solubility of the pyrazole and improve extraction efficiency into an organic solvent like dichloromethane or ethyl acetate.
-
| Parameter | Recommendation | Rationale |
| Hydrazine Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the limiting dicarbonyl reagent. |
| Initial Temperature | 0 - 10 °C (Ice Bath) | Controls the initial exothermic condensation reaction.[3] |
| Reaction Temperature | 25 °C to Reflux (Solvent Dependent) | Ensure sufficient energy for the cyclization and dehydration step. |
| Catalyst | Catalytic Acetic Acid | Facilitates the initial nucleophilic attack on the carbonyl.[4] |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Efficiently extracts the product from the aqueous phase. |
Q2: The reaction with hydrazine hydrate is highly exothermic and difficult to control. How can I manage this for a safer and more consistent reaction?
A2: This is a critical safety and process control question. The condensation of hydrazine with carbonyl compounds is notoriously exothermic, and failure to manage the heat evolution can lead to a dangerous runaway reaction.[3]
-
Causality: Hydrazine is a highly reactive nucleophile, and its initial addition to the carbonyl group has a low activation energy, leading to a rapid release of heat. This is especially pronounced with neat reagents or in concentrated solutions.
-
Troubleshooting & Optimization:
-
Slow, Controlled Addition: The most effective control method is the slow, dropwise addition of one reagent to the other at a reduced temperature. Typically, hydrazine hydrate is added to a cooled solution of the dicarbonyl precursor in a suitable solvent (e.g., ethanol).
-
Adequate Cooling: Always have an ice-water bath ready. For larger-scale reactions, more robust cooling systems may be necessary. The goal is to maintain a consistent internal temperature, for instance, below 10 °C, during the addition.[8]
-
Use of Hydrazine Salts: Hydrazine sulfate is a stable, crystalline solid that is less reactive than hydrazine hydrate. It can be used in aqueous alkaline or basic ethanolic solutions. This often results in a much more controlled, less violent reaction.[9]
-
Solvent Choice & Dilution: Running the reaction in a sufficiently dilute solution helps to dissipate the heat generated. Solvents like ethanol or methanol are common as they can absorb significant heat and are good solvents for the reactants.
-
Caption: Workflow for controlling exothermic reactions.
Q3: My crude product is a dark yellow or brown oil/solid. What causes this discoloration and how can I prevent it?
A3: Discoloration is a common aesthetic and purity issue, often indicating the presence of minor but intensely colored impurities.
-
Causality: The "sinful yellow/red" coloration often arises from the hydrazine starting material itself, which can decompose or oxidize to form colored species.[5][6] These side reactions can be promoted by heat, air (oxygen), and acidic conditions.
-
Troubleshooting & Optimization:
-
Use High-Purity Hydrazine: Ensure you are using fresh, high-quality hydrazine hydrate or a stable salt. Old or improperly stored hydrazine is more likely to contain colored impurities.
-
Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of hydrazine and other sensitive species, leading to a cleaner reaction profile.[5]
-
pH Control: As mentioned, highly acidic conditions can exacerbate impurity formation. Using a catalytic amount of acid or a buffered system can mitigate this.
-
Purification:
-
Charcoal Treatment: If the product is stable, a hot filtration through a small amount of activated charcoal during recrystallization can effectively remove many colored impurities.
-
Column Chromatography: For persistent coloration, silica gel chromatography is a reliable method. A non-polar solvent wash (e.g., hexanes or toluene) might first remove some colored impurities before eluting the product with a more polar solvent system (e.g., ethyl acetate/hexanes).[10]
-
Distillation: If your product is a liquid or a low-melting solid, vacuum distillation is an excellent method for separating it from non-volatile colored impurities.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of 3-methyl-1H-pyrazole?
A1: The synthesis of 3-methyl-1H-pyrazole from a β-ketoaldehyde (like acetoacetaldehyde) and hydrazine follows the well-established Knorr pyrazole synthesis pathway. It's a two-stage process: initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.
-
Nucleophilic Addition: The more nucleophilic -NH₂ group of hydrazine attacks the more electrophilic aldehyde carbonyl of the 1,3-dicarbonyl compound. This forms a tetrahedral intermediate.
-
Dehydration to Hydrazone: The intermediate loses a molecule of water to form a hydrazone intermediate. This step is often acid-catalyzed.[11][12]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the remaining ketone carbonyl group in an intramolecular fashion. This forms a five-membered heterocyclic ring intermediate.
-
Final Dehydration: A final dehydration step occurs, leading to the formation of a double bond within the ring and establishing the aromatic pyrazole system.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Q2: I am using an unsymmetrical 1,3-dicarbonyl. How do I control which regioisomer of the pyrazole is formed?
A2: This is a crucial question for substituted pyrazoles. With an unsymmetrical dicarbonyl (e.g., 1-phenyl-1,3-butanedione to make 3-methyl-5-phenyl-1H-pyrazole or 5-methyl-3-phenyl-1H-pyrazole), a mixture of regioisomers is often formed.
-
Causality: Regioselectivity is determined by which carbonyl group the hydrazine initially attacks. This is governed by the relative reactivity (electrophilicity) of the two carbonyls and steric hindrance. Aldehydes are generally more reactive than ketones. For two different ketone groups, the less sterically hindered one is typically favored for initial attack.
-
Control Strategies:
-
pH Control: The reaction's regioselectivity can be highly dependent on the pH. Under acidic conditions, the reaction may favor attack at the carbonyl that forms the more stable carbocation when protonated. Under basic conditions, the reaction proceeds via the enolate, and the outcome can be different. A systematic pH screen is often necessary to optimize for a single isomer.
-
Protecting Groups: A more definitive but longer route involves using a starting material where one carbonyl is protected, forcing the reaction to proceed at the unprotected site.
-
Choice of Hydrazine: Using a substituted hydrazine (e.g., phenylhydrazine) can also influence regioselectivity due to steric interactions.[1]
-
Purification: If a mixture is unavoidable, careful purification by column chromatography or fractional crystallization is required to separate the isomers.[13] The isomers often have different polarities and crystalline properties.
-
Q3: What are the key signals to look for in the ¹H NMR spectrum to confirm the structure of 3-methyl-1H-pyrazole?
A3: ¹H NMR spectroscopy is the primary tool for structural confirmation. For the parent 3-methyl-1H-pyrazole, you should expect a few key signals.
-
Expected ¹H NMR Signals (in CDCl₃):
-
N-H Proton: A very broad singlet, typically far downfield (often >10 ppm), which is exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.0-7.5 ppm). One corresponds to the proton at the C4 position and the other to the proton at the C5 position. They will show coupling to each other (a small J-coupling, typically 2-3 Hz).
-
Methyl Protons: A singlet at around 2.3 ppm corresponding to the three protons of the methyl group at the C3 position.[14][15]
-
| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Key Features |
| N-H | >10 (variable) | broad singlet | Disappears upon D₂O shake. |
| C5-H | ~7.4 | doublet (d) | Coupled to C4-H (J ≈ 2-3 Hz). |
| C4-H | ~6.1 | doublet (d) | Coupled to C5-H (J ≈ 2-3 Hz). |
| C3-CH₃ | ~2.3 | singlet (s) | Integrates to 3H. |
Data is approximate and can vary based on solvent and instrument.
Experimental Protocols
Representative Protocol: Synthesis of 3-Methyl-1H-pyrazole
This protocol is a generalized procedure based on common laboratory preparations.[16][17]
Materials:
-
Acetoacetaldehyde dimethyl acetal (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol
-
Glacial Acetic Acid (catalytic, ~3-5 drops)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve acetoacetaldehyde dimethyl acetal (1 eq.) in ethanol (approx. 3-5 mL per gram of acetal).
-
Acid Catalyst: Add 3-5 drops of glacial acetic acid to the solution.
-
Hydrazine Addition: Cool the flask in an ice-water bath. Slowly add hydrazine hydrate (1.2 eq.) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to a gentle reflux (approx. 80 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and ethyl acetate. Carefully neutralize the mixture with a saturated sodium bicarbonate solution. Transfer to a separatory funnel, add brine to the aqueous layer, and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-methyl-1H-pyrazole.
References
-
Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry. Available at: [Link]
-
Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link]
-
Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
-
Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ProQuest. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry. Available at: [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Available at: [Link]
-
Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
PMC. (n.d.). X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones. Available at: [Link]
-
Prakash Academy. (2012). AK-1 I Aldehyde Ketone I Reaction of di-ketone with Hydrazine I @GuruprakashAcademy. YouTube. Available at: [Link]
-
Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Journal of Chemical Research. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Available at: [Link]
-
Beilstein Journals. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]
- Google Scholar. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
ResearchGate. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Available at: [Link]
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]
-
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Available at: [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
Technical Support Center: Stability of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid in DMSO
Last Updated: January 22, 2026
Welcome to the technical support guide for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid in DMSO?
A1: To maximize the shelf-life and preserve the integrity of your compound, adhere to the following storage recommendations. These guidelines are based on best practices for small molecule storage in drug discovery.[1][2]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | -20°C or -80°C | Lower temperatures significantly slow down potential degradation reactions. While DMSO freezes at 18.5°C (65°F), frozen storage is standard practice.[2][3] |
| Light | Protect from light (use amber vials) | Although specific photosensitivity data for this compound is not available, many organic molecules can degrade upon exposure to UV light. Using amber vials is a prudent preventative measure.[4] |
| Atmosphere | Tightly sealed container; consider inert gas (N₂ or Ar) | DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[5][6] Water can promote hydrolysis or other degradation pathways.[7][8] Sealing vials tightly is critical. For long-term storage, flushing the vial headspace with an inert gas can displace oxygen and further prevent oxidative degradation. |
| Container | Polypropylene or glass vials | Studies have shown no significant difference in compound recovery between these two materials for short-to-medium term storage.[7][8] |
| Freeze-Thaw Cycles | Minimize (aliquot into single-use volumes) | While many compounds are stable through multiple freeze-thaw cycles, aliquoting is a best practice to prevent repeated temperature fluctuations and minimize the introduction of atmospheric moisture and oxygen upon each use.[2][7][8] |
Q2: What are the initial signs of potential degradation in my DMSO stock solution?
A2: Visual inspection can sometimes provide early warnings of compound instability. Be alert for:
-
Color Change: Any deviation from the initial color of the solution (e.g., yellowing or browning) can indicate the formation of degradation products.
-
Precipitation: The appearance of solid material that does not readily redissolve upon warming to room temperature may suggest precipitation of the parent compound due to water absorption or the formation of an insoluble degradant.[1][9]
-
Inconsistent Assay Results: A gradual or sudden drop in the biological activity or potency of your compound is a significant red flag for degradation.
Q3: For how long can I expect my DMSO stock solution to be stable?
A3: The stability of any compound in DMSO is highly dependent on its chemical structure and the storage conditions. While many compounds remain stable for years when stored properly at -20°C or below[2], a large-scale study showed that 85% of diverse compounds were stable for at least 2 years at 4°C in a DMSO/water mixture.[10] Given the presence of a carboxylic acid and a pyrazole ring, it is crucial to perform your own stability assessment for long-term projects. For routine use, it is recommended to prepare fresh stock solutions every 1-6 months and compare their performance against older stocks.[2]
Troubleshooting Guides & In-Depth Analysis
Issue 1: My LC-MS analysis shows new, unexpected peaks. What could they be?
You've run a quality control check on your DMSO stock and observe new peaks that were not present in the initial analysis of the solid material. This strongly suggests degradation or reaction of the parent compound.
Caption: Troubleshooting workflow for identifying unknown peaks in LC-MS.
-
Reaction with DMSO (MTM Ester Formation): Carboxylic acids can react directly with DMSO, especially under elevated temperatures or in the presence of activating agents or bases, to form methylthiomethyl (MTM) esters.[11][12] This reaction involves the addition of a –CH₂SCH₃ group.
-
Mechanism: The carboxylic acid can acylate DMSO, which then undergoes a thermal elimination or rearrangement to form the MTM ester.[11] While this typically requires heat, it may occur slowly over long periods at room temperature or if the compound is repeatedly warmed.
-
Mass Spectrometry Signature: Look for a peak with a mass-to-charge ratio (m/z) corresponding to the parent mass + 60 Da (for the full MTM group) or + 46 Da (for a related –CH₂S fragment).
-
-
Decarboxylation: Carboxylic acids can lose CO₂ (44 Da), particularly if there are stabilizing groups on the adjacent carbon. While this compound's structure doesn't immediately suggest high susceptibility, it cannot be ruled out, especially with exposure to heat or light.
-
Mass Spectrometry Signature: Look for a peak at m/z = [Parent Mass - 44].
-
-
Hydrolysis of Impurities: If the original solid contained any ester impurities (e.g., an ethyl ester from synthesis), absorbed water in the DMSO could slowly hydrolyze it back to the parent carboxylic acid, changing the purity profile over time.
This protocol allows for a systematic evaluation of compound stability under defined conditions.[13]
-
Preparation:
-
Prepare a concentrated primary stock solution (e.g., 20 mM) of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid in high-purity, anhydrous DMSO.[13]
-
Immediately aliquot this stock into multiple, tightly sealed amber vials. Reserve one vial for immediate "Time 0" analysis.
-
-
Storage:
-
Store the aliquots under the desired test conditions (e.g., Room Temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 24h, 72h, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely and equilibrate to room temperature.
-
Prepare samples for analysis by diluting the stock solution to a working concentration (e.g., 10 µM) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water). Also prepare a fresh sample from solid material as an ideal "Time 0" control.
-
-
LC-MS Analysis:
-
Analyze all samples (including the "Time 0" control) using a validated LC-MS method.
-
Key Parameter to Monitor: Calculate the peak area of the parent compound as a percentage of the total peak area of all detected components (parent + degradants).
-
Purity (%) = (Parent Peak Area / Total Peak Area) * 100
-
-
Data Interpretation:
-
A decrease in purity of >10-15% typically indicates significant degradation, warranting a re-evaluation of storage procedures.
-
Issue 2: My DMSO stock solution has turned yellow. Is it still usable?
A visible color change is a strong indicator of a chemical transformation. While the compound may not be fully degraded, its purity is compromised.
-
Oxidative Degradation: The pyrazole ring, while generally stable, can be susceptible to oxidation under certain conditions, potentially leading to colored byproducts. The presence of dissolved oxygen in the DMSO, especially with repeated warming and cooling, can facilitate these reactions.
-
DMSO Decomposition: Although DMSO is stable at room temperature, it can undergo thermal decomposition at elevated temperatures, which may be initiated by the acidic proton of the carboxylic acid.[14] This can generate acidic byproducts that might catalyze further degradation of the solute.[14]
-
Formation of Conjugated Systems: Degradation reactions that create extended systems of conjugated double bonds often result in molecules that absorb visible light, appearing yellow or brown.
It is strongly advised not to use a discolored solution for quantitative biological assays. The observed color is due to unknown chromophores which may interfere with assay readouts (e.g., fluorescence or absorbance-based assays) or possess their own unexpected biological activities.
-
Action: Discard the discolored stock solution. Prepare a fresh stock using high-purity anhydrous DMSO and ensure it is stored under the optimal conditions outlined in the FAQ section. If the problem persists, consider storing the compound as a dry powder and preparing solutions immediately before use.[9]
Summary of Key Stability Factors
Caption: Key factors influencing the stability of the compound in DMSO.
References
-
Kozikowski, B. A., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available from: [Link]
-
Gaylord Chemical. (2023). Is Pharmaceutical DMSO hygroscopic?. Gaylord Chemical Blog. Available from: [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Available from: [Link]
-
Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. PubMed. Available from: [Link]
-
Academia.edu. Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. Available from: [Link]
-
Wan, J-P., et al. (2021). KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Royal Society of Chemistry. Available from: [Link]
-
Waybright, T. J., et al. (2001). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available from: [Link]
-
Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. Available from: [Link]
-
Wan, J-P., et al. (2021). KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. ResearchGate. Available from: [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
Liu, H., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. Royal Society of Chemistry. Available from: [Link]
-
Captivate Bio. SMALL MOLECULES. Available from: [Link]
-
dmsostore. Product Care and Storage. Available from: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. Available from: [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Available from: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available from: [Link]
-
Roberts, J. D., et al. (2012). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide.... PubMed. Available from: [Link]
-
ResearchGate. Degradation pathways of DMSO during UV/H 2 O 2 treatment. Available from: [Link]
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Available from: [Link]
-
Semantic Scholar. Studies on Repository Compound Stability in DMSO under Various Conditions. Available from: [Link]
-
Musso, G., et al. (2015). The molecular self-association of carboxylic acids in solution.... Royal Society of Chemistry. Available from: [Link]
-
Wen, C-C. (2012). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes. ResearchGate. Available from: [Link]
-
ResearchGate. (2014). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available from: [Link]
-
Baluja, S. & Karia, F. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. IJARR. Available from: [Link]
-
PubChem. 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid. Available from: [Link]
-
Pliego Jr, J. R. & Riveros, J. M. (2002). Ionization of Organic Acids in Dimethyl Sulfoxide Solution.... ACS Publications. Available from: [Link]
-
Farghaly, T. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives.... National Institutes of Health. Available from: [Link]
-
ResearchGate. (2024). Late‐Stage Diversification of Pyrazoles as Antileishmanial Agents. Available from: [Link]
-
Caporuscio, F., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides.... National Institutes of Health. Available from: [Link]
-
Wan, J-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction.... Organic Chemistry Portal. Available from: [Link]
-
PubChem. 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid. Available from: [Link]
-
Troganis, A., et al. (2019). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide.... Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (2023). A quantum chemical study of the interaction of carboxylic acids with DMSO. Available from: [Link]
-
PubChem. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. Available from: [Link]
-
Chemsrc. CAS#:2228129-65-3 | 2-hydroxy-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. Available from: [Link]
Sources
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. captivatebio.com [captivatebio.com]
- 3. dmsostore.com [dmsostore.com]
- 4. researchgate.net [researchgate.net]
- 5. Is Pharmaceutical DMSO hygroscopic? - Blog [cheezhengchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide [academia.edu]
- 12. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06618A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity. Pyrazole scaffolds are crucial building blocks in medicinal chemistry, but their synthesis, particularly from unsymmetrical precursors, is often plagued by the formation of difficult-to-separate regioisomers.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high regioselectivity in your reactions.
I. Understanding the Problem: The "Why" Behind Regioisomer Formation
FAQ 1: What are regioisomers in the context of pyrazole synthesis, and why do they form?
In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue commonly arises during the cyclocondensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[4][5]
The formation of a mixture of regioisomers is a direct consequence of the reaction mechanism, most notably in the classical Knorr pyrazole synthesis.[4][5] The substituted hydrazine has two non-equivalent nitrogen atoms (the substituted N-1 and the unsubstituted N-2). The initial step of the reaction involves the nucleophilic attack of one of these nitrogen atoms on one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound. This can lead to two different hydrazone intermediates, which then cyclize and dehydrate to form the two corresponding pyrazole regioisomers.[4]
FAQ 2: What are the primary factors that influence which regioisomer is favored?
Several factors dictate the regioselectivity of pyrazole synthesis. Understanding and controlling these can significantly influence the outcome of your reaction:
-
Steric and Electronic Effects: The electronic properties and steric bulk of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are critical.[4][5] Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine's nitrogen atoms.[5][6] For instance, under acidic conditions, the substituted nitrogen becomes less nucleophilic due to protonation, favoring attack by the unsubstituted nitrogen.
-
Solvent Choice: The solvent can play a significant role in regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[2] This is attributed to their ability to activate the carbonyl group through hydrogen bonding without competing as a nucleophile.[2]
-
Reaction Temperature and Time: These parameters can also influence the kinetic versus thermodynamic control of the reaction, which may affect the final ratio of regioisomers.
FAQ 3: I'm using the Knorr synthesis with an unsymmetrical diketone and getting a 1:1 mixture of regioisomers. What's my first troubleshooting step?
A 1:1 mixture suggests that the two carbonyl groups of your diketone have very similar reactivity towards the hydrazine under your current conditions. Here's a logical troubleshooting workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Start by changing the solvent. As demonstrated in several studies, switching from a standard solvent like ethanol to a non-nucleophilic, hydrogen-bond-donating solvent like TFE or HFIP can significantly improve regioselectivity.[2] If this doesn't completely resolve the issue, the next step is to explore catalytic additives. An acid catalyst like trifluoroacetic acid (TFA) can be used to modulate the nucleophilicity of the hydrazine.[7] Conversely, in some systems, a base might be required to deprotonate a specific precursor, directing the reaction pathway.[8][9]
II. Advanced Strategies for Regiocontrol
Beyond simple troubleshooting, several advanced synthetic strategies can provide excellent regiocontrol from the outset.
FAQ 4: Are there alternatives to the Knorr synthesis that offer better regioselectivity?
Yes, several modern methods have been developed to overcome the limitations of the classical Knorr synthesis.
-
[3+2] Cycloaddition Reactions: These reactions, often employing diazo compounds or sydnones, can offer high levels of regioselectivity.[10][11][12] For example, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been shown to produce polysubstituted pyrazoles with excellent regioselectivity under mild conditions.[11][12]
-
Catalyst-Controlled Syntheses: The use of specific catalysts, such as those based on cerium, iron, or ruthenium, can direct the reaction to favor a single regioisomer.[13][14] For instance, a cerium-catalyzed tandem oxidation and cyclization of vicinal diols with hydrazones provides a regioselective route to 1,3,5-trisubstituted pyrazoles.[13]
-
Use of Directing Groups or Pre-functionalized Substrates: Introducing a directing group or using a substrate that biases the initial nucleophilic attack can be a powerful strategy. A notable example is the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones. In this method, the choice between using an arylhydrazine hydrochloride or its free base form dictates the formation of either the 1,3- or 1,5-regioisomer, respectively.[1]
Data Summary: Comparison of Regioselective Methods
| Method | Key Reagents | Regioselectivity | Advantages | Reference |
| Modified Knorr | 1,3-Diketone, Hydrazine, Fluorinated Alcohol (TFE/HFIP) | High to Excellent | Simple, mild conditions, readily available starting materials. | [2] |
| [3+2] Cycloaddition | 2-Alkynyl-1,3-dithiane, Sydnone, Base (KOt-Bu) | Excellent | Mild conditions, broad functional group tolerance. | [11][12] |
| Catalytic Tandem | Vicinal Diol, Hydrazone, Cerium Catalyst | High to Excellent | Uses readily available starting materials. | [13] |
| Substrate Control | Trichloromethyl Enone, Arylhydrazine (HCl salt or free base) | Excellent (Divergent) | Allows selective synthesis of either regioisomer. | [1] |
III. Detailed Experimental Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from a method demonstrated to significantly improve regioselectivity in the reaction of unsymmetrical 1,3-diketones with substituted hydrazines.[2]
Objective: To synthesize the 1,5-disubstituted pyrazole as the major regioisomer from an unsymmetrical 1,3-diketone and methylhydrazine.
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione)
-
Methylhydrazine
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Ethyl acetate
-
Water (deionized)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 1,3-diketone (1.0 mmol) in HFIP (3.0 mL), slowly add methylhydrazine (1.5 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
Dissolve the residue in ethyl acetate (15 mL).
-
Wash the organic layer sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Expected Outcome: This procedure should yield the desired pyrazole with a significantly higher regiomeric ratio (e.g., >95:5) compared to the same reaction carried out in a conventional solvent like ethanol.[2]
Caption: Experimental workflow for regioselective pyrazole synthesis.
IV. Conclusion
The formation of regioisomers is a common and significant challenge in pyrazole synthesis. However, by understanding the underlying mechanistic principles and carefully selecting reaction conditions—particularly the solvent and catalytic additives—it is possible to achieve high levels of regioselectivity. For particularly challenging substrates, adopting modern synthetic strategies such as [3+2] cycloadditions or catalyst-controlled reactions can provide robust and reliable solutions. This guide provides a starting point for troubleshooting and optimizing your pyrazole syntheses to achieve your desired isomeric purity.
References
- Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.Benchchem.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.Organic Chemistry Portal.
- Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a).
- Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation.Organic & Biomolecular Chemistry (RSC Publishing).
- Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacet
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.PubMed Central.
- Pyrazole synthesis.Organic Chemistry Portal.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.RSC Publishing.
- strategies to avoid unwanted isomer form
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- (PDF) Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.Organic Chemistry Portal.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.JOCPR.
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01996E [pubs.rsc.org]
- 14. Pyrazole synthesis [organic-chemistry.org]
troubleshooting low yield in pyrazole cyclization reactions
Answering the call for a specialized resource, this Technical Support Center provides in-depth troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in pyrazole cyclization reactions. As a Senior Application Scientist, my aim is to equip you with the expert insights and validated protocols necessary to diagnose and resolve common experimental challenges.
Technical Support Center: Troubleshooting Low Yields in Pyrazole Cyclization
This guide is structured to address your specific experimental issues in a direct question-and-answer format. We will delve into the causality behind common pitfalls and provide robust, actionable solutions.
This section tackles the most frequent and specific problems encountered during pyrazole synthesis, offering step-by-step solutions grounded in chemical principles.
Q1: My pyrazole yield is critically low. Where do I even begin to troubleshoot?
Low yield is a multifaceted problem. A systematic approach is crucial. Begin by assessing these four key areas:
-
Reagent Quality and Stoichiometry: Impurities in starting materials or incorrect molar ratios can halt the reaction or promote side-product formation.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that dictate the reaction's kinetics and equilibrium.
-
Reaction Monitoring: Inadequate monitoring can lead to premature or delayed quenching of the reaction.
-
Work-up and Purification: Significant product loss can occur during the isolation and purification stages.
To guide your investigation, a logical troubleshooting workflow is presented below.
Technical Support Center: Navigating the Cell Permeability Challenges of Pyrazole Carboxylic Acids
Welcome to the technical support center dedicated to addressing a critical hurdle in drug development: the poor cell permeability of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, we will dissect the underlying reasons for low permeability and provide a comprehensive, field-proven toolkit of troubleshooting strategies and experimental protocols to enhance the cellular uptake of your compounds. Our approach is grounded in explaining the "why" behind each technique, ensuring you can make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazole carboxylic acid compounds exhibit low cell permeability despite having favorable LogP values?
While a suitable octanol-water partition coefficient (LogP) is a good indicator of lipophilicity, it doesn't always translate to high cell permeability. For pyrazole carboxylic acids, the carboxylic acid moiety is often the primary culprit. At physiological pH (around 7.4), the carboxylic acid group is predominantly deprotonated, forming a negatively charged carboxylate. This charge significantly hinders the passive diffusion of the molecule across the nonpolar lipid bilayer of the cell membrane.[1] Additionally, the exposed hydrogen bond donors and acceptors on the pyrazole ring and the carboxylic acid group can lead to strong interactions with the aqueous environment, further impeding membrane partitioning.
Q2: I've observed a significant difference between the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) permeability of my compound in a Caco-2 assay. What does this indicate?
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that your compound is a substrate for active efflux transporters.[2] These are membrane proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), that actively pump substrates out of the cell, thereby reducing intracellular concentration and net permeability. Many heterocyclic compounds, including some pyrazole derivatives, are recognized by these transporters.
Q3: What are the primary strategies to overcome the poor permeability of pyrazole carboxylic acids?
There are two main avenues to address this challenge:
-
Chemical Modification (Prodrug Approach): This involves temporarily masking the problematic carboxylic acid group with a promoiety that is cleaved intracellularly to release the active parent drug.[3][4][5][6]
-
Formulation Strategies: These methods aim to enhance the absorption of the parent drug without chemically altering it. This can involve using lipid-based delivery systems or creating nanoformulations to improve dissolution and membrane interaction.[7][8][9]
Q4: How do I choose between a prodrug approach and a formulation strategy?
The choice depends on several factors, including the specific properties of your compound, the target product profile, and the stage of development.
-
Prodrugs are often explored during lead optimization when medicinal chemistry efforts are ongoing. They can offer a more profound and consistent improvement in permeability.
-
Formulation strategies are particularly useful for compounds that are already in later stages of development or when chemical modification is not feasible. They can be highly effective, especially for improving the oral bioavailability of poorly soluble compounds.
Troubleshooting Guides: From Problem to Solution
This section provides in-depth, evidence-based troubleshooting guides for common permeability issues encountered with pyrazole carboxylic acids.
Scenario 1: Low Permeability Dominated by Poor Physicochemical Properties
Problem: Your pyrazole carboxylic acid shows low and symmetric permeability in a Caco-2 or PAMPA assay, suggesting that passive diffusion is the primary barrier.
Causality: The ionized carboxylate group at physiological pH is the likely cause, creating a high energy barrier for membrane translocation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low passive permeability.
Detailed Strategies:
-
Prodrug Synthesis (Esterification): A common and effective strategy is to convert the carboxylic acid into an ester prodrug.[2][3][10] This neutralizes the charge and increases lipophilicity, favoring passive diffusion.
-
Rationale: By masking the polar carboxylic acid, the overall lipophilicity of the molecule is increased, which lowers the energy barrier for partitioning into the lipid bilayer. The ester can be designed to be hydrolyzed by intracellular esterases, releasing the active carboxylic acid.[5]
-
Case in Point: A study on pyrazole carboxylic acid borneol esters demonstrated that this prodrug strategy significantly enhanced blood-brain barrier permeability. The esterification masked the carboxylic acid, leading to improved brain exposure of the parent compound.[9][11]
-
-
Formulation Approaches:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluid.[7]
-
Rationale: The drug is dissolved in the lipidic phase of the emulsion, which can interact favorably with the cell membrane, facilitating absorption. The small droplet size provides a large surface area for drug release at the cell surface.
-
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range can significantly improve its dissolution rate and saturation solubility.[12][13][14]
-
Rationale: According to the Noyes-Whitney equation, a smaller particle size leads to a larger surface area, which in turn increases the dissolution rate. This can lead to a higher concentration of dissolved drug at the apical side of the intestinal epithelium, driving passive diffusion.
-
-
Data Snapshot: Improving Permeability of Celecoxib (a Pyrazole-Containing Drug)
| Formulation Strategy | Permeability Enhancement (Compared to Control) | Key Finding | Reference |
| Self-Emulsifying Drug Delivery System (SEDDS) | 1.5-fold increase in effective permeability (Peff) | Lipid-based formulation significantly improved permeability. | [15] |
| Supersaturating SEDDS (S-SEDDS) | 2.9-fold increase in Peff | Addition of a precipitation inhibitor further enhanced permeability. | [15] |
| Nanoformulation (Dry Co-milling) | 4.8-fold increase in aqueous solubility | Enhanced solubility and dissolution rate led to improved oral bioavailability. | [12][13][14] |
Scenario 2: Permeability Limited by Active Efflux
Problem: Your pyrazole carboxylic acid shows a high efflux ratio (>2) in a bidirectional Caco-2 assay, indicating it is a substrate for efflux transporters like P-gp or BCRP.
Causality: The compound is recognized and actively transported out of the cell by efflux pumps, leading to low net intracellular accumulation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for active efflux.
Detailed Strategies:
-
Structural Modification: The goal is to alter the chemical structure of the pyrazole carboxylic acid to reduce its affinity for the efflux transporter.
-
Rationale: Efflux transporters recognize specific pharmacophoric features. By modifying substituents on the pyrazole ring or elsewhere, it may be possible to disrupt these interactions. This could involve altering the size, lipophilicity, or hydrogen bonding capacity of different parts of the molecule.
-
Expert Insight: Consider introducing polar or ionizable groups. A study on pyrazolo-pyridone inhibitors found that adding a methylamine substitution to the pyrazole ring significantly improved oral bioavailability, in part by altering the physicochemical properties that may influence transporter interactions.[16][17]
-
-
Use of Efflux Inhibitors (for Mechanistic Studies): To confirm that your compound is a substrate of a specific transporter, you can perform the Caco-2 assay in the presence of a known inhibitor.
-
Rationale: If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms that the corresponding transporter is responsible for the efflux of your compound. This is a valuable diagnostic tool but not a therapeutic strategy due to the potential for drug-drug interactions.
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a standardized method for assessing the intestinal permeability of a test compound using the Caco-2 cell line, which forms a monolayer of differentiated enterocytes that mimic the human intestinal epithelium.[12][13][16][17][18]
Materials:
-
Caco-2 cells (passage 22-26)
-
Transwell inserts (0.4 µm pore size)
-
Growth medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, penicillin/streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture:
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.[17]
-
Prepare a solution of Lucifer yellow in transport buffer. Add it to the apical side and measure its appearance in the basolateral side over time. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Prepare the dosing solution of the test compound in transport buffer (final DMSO concentration <1%). A typical starting concentration is 10 µM.[13]
-
Add the dosing solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as described above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.[13]
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane.[14][19]
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Membrane Coating:
-
Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is evenly coated.
-
-
Preparation of Plates:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the dosing solutions of the test compounds in PBS (final DMSO concentration <1%).
-
Add 200 µL of the dosing solution to each well of the filter (donor) plate.
-
-
Incubation:
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
-
Calculation:
-
Calculate the effective permeability (Pe) in cm/s using an appropriate equation that accounts for the volumes and surface area of the wells.
-
References
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry.
- Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evalu
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
- Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evalu
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- In situ intestinal permeability and in vivo oral bioavailability of celecoxib in supersaturating self-emulsifying drug delivery system. PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.
- Celecoxib - PubChem.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.
- Parallel Artificial Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Synthesis of pyrazole carboxylic acid intermediate 5...
- Strategies for the formulation development of poorly soluble drugs via oral route. Wiley.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.
- Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. PubMed.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
- Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the tre
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Caco-2 Permeability.
- Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the tre
- Comprehensive DFT study of 3-(2-furyl)
- 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Drugs.com.
- Prodrug Activation Str
- Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological d
- Transporter effects on cell permeability in drug delivery. PubMed.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Effects of intramolecular hydrogen bonds on lipophilicity. PubMed.
- How Much is Enough?
- Effects of intramolecular hydrogen bonds on lipophilicity.
- Drug Permeation against Efflux by Two Transporters.
- Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Rimonabant--a selective CB1 antagonist. PubMed.
- The Evolution in Pro-Drug Design for Enhanced Therapeutic Outcome. Longdom Publishing SL.
- Summary of the main results from experiment with Rimonabant -cannabinoid receptor CB1 antagonist.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Synthesis and release studies on amylose-based ester prodrugs of fenamic acid NSAIDs. Taylor & Francis Online.
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candid
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and release studies on amylose-based ester prodrugs of fenamic acid NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. In situ intestinal permeability and in vivo oral bioavailability of celecoxib in supersaturating self-emulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid. We will address common challenges, from regioselectivity in the key alkylation step to maintaining chiral integrity, providing not just protocols but the underlying chemical principles to empower effective troubleshooting and process scale-up.
Overview of the Synthetic Strategy
The most direct and scalable synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a two-step process. It begins with the N-alkylation of 3-methylpyrazole with an ethyl 2-halopropanoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. While seemingly straightforward, success, particularly at scale, hinges on precise control over reaction conditions to manage regioselectivity and prevent racemization.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this synthesis?
A1: The primary challenge is controlling regioselectivity during the N-alkylation of 3-methylpyrazole. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either site. This leads to the formation of two constitutional isomers: the desired 2-(3-methyl-1H-pyrazol-1-yl)propanoate and the undesired 2-(5-methyl-1H-pyrazol-1-yl)propanoate.[1] Separating these isomers can be difficult and costly, reducing the effective yield. The reaction conditions must be optimized to strongly favor the formation of the desired N1-alkylated product.
Caption: Regioselectivity in the N-alkylation of 3-methylpyrazole.
Q2: Why is Phase-Transfer Catalysis (PTC) recommended for the alkylation step?
A2: Phase-Transfer Catalysis is highly effective for this type of reaction. The pyrazole is deprotonated by a solid base (like K₂CO₃ or KOH) to form an anion, which is insoluble in the organic solvent (like acetonitrile or toluene) where the alkylating agent resides. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the pyrazole anion from the solid phase (or an aqueous phase) into the organic phase to react. This method offers several advantages:
-
High Yields: It efficiently brings the reactants together, often resulting in higher yields and faster reaction rates.[2]
-
Mild Conditions: Reactions can often be run at or near room temperature, reducing side reactions.
-
Operational Simplicity: It avoids the need for expensive, anhydrous, or strongly basic solvents and reagents.[2]
Q3: Is racemization a risk during this synthesis?
A3: Yes, racemization is a significant risk, primarily during the ester hydrolysis (saponification) step.[3] The chiral center is the carbon atom alpha to the carbonyl group of the propanoic acid moiety. Under basic conditions, the proton on this carbon can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, scrambling the stereochemistry. To minimize racemization, the hydrolysis should be conducted at the lowest effective temperature and for the shortest time necessary for complete conversion.
Q4: How can I confirm I have synthesized the correct N1 regioisomer?
A4: ¹H NMR spectroscopy is the most definitive method. The chemical shifts of the pyrazole ring protons are distinct for the N1 and N2 isomers. For the desired N1-alkylated product (3-methyl derivative), you would typically expect to see two distinct signals for the C4-H and C5-H protons of the pyrazole ring. In the undesired N2-alkylated isomer (5-methyl derivative), the C4-H proton signal will often appear as a triplet (or be coupled differently) due to its proximity to the CH₂ group of the propanoate side chain. 2D NMR techniques like NOESY can also be used to confirm the structure by observing through-space correlations between the pyrazole methyl group and the propanoate side chain protons.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Alkylation Step (Step 1) | 1. Ineffective Base: The base (e.g., K₂CO₃) is not strong enough or has low surface area. 2. Inactive Catalyst: The phase-transfer catalyst (e.g., TBAB) is degraded or impure. 3. Low Temperature: The reaction is too slow at the chosen temperature. 4. Poor Reagent Quality: Starting materials are wet or degraded. | 1. Use a stronger base like powdered KOH. Ensure the base is finely ground to maximize surface area. 2. Use a fresh, high-purity batch of the phase-transfer catalyst. 3. Gradually increase the temperature to 40-60 °C and monitor the reaction by TLC or GC. 4. Ensure 3-methylpyrazole and the solvent are dry. Use freshly distilled ethyl 2-bromopropanoate. |
| High Percentage of Undesired N2-Alkylated Isomer | 1. Reaction Conditions: Certain solvent/base combinations can alter the regioselectivity. Steric hindrance is the primary factor directing alkylation to N1, but this can be influenced by the counter-ion and solvation.[1][4] | 1. Solvent Choice: Aprotic, non-polar solvents like toluene often favor N1 alkylation more than polar solvents like DMF. 2. Base/Cation Effect: Using potassium bases (e.g., K₂CO₃, KOH) is generally preferred as the larger K⁺ ion coordinates less tightly with the pyrazole anion, favoring attack at the sterically less hindered N1 position. |
| Incomplete Ester Hydrolysis (Step 2) | 1. Insufficient Base: Not enough NaOH or KOH was used to both saponify the ester and neutralize the final product. 2. Low Temperature/Short Time: The reaction conditions are too mild to drive the reaction to completion. 3. Biphasic System: The ester may have poor solubility in the aqueous base. | 1. Use at least 2.0-2.5 equivalents of the base to ensure the reaction goes to completion. 2. Gently warm the reaction mixture to 40-50 °C. Monitor by TLC until the starting ester spot disappears. 3. Add a co-solvent like ethanol or THF to create a homogeneous solution and improve reaction kinetics. |
| Difficulty in Final Product Isolation | 1. Emulsion during Workup: Formation of a stable emulsion during the acidic workup and extraction. 2. Product is too soluble in water: The final acid has some water solubility, leading to loss in the aqueous phase. 3. Oily Product: The product fails to crystallize and separates as an oil. | 1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Let the mixture stand without agitation for a period. 2. After the initial extraction, saturate the aqueous layer with NaCl to decrease the product's solubility and perform additional extractions. 3. Try a different crystallization solvent or solvent system (e.g., ethyl acetate/heptane). If it persists as an oil, purify via column chromatography or attempt to form a crystalline salt.[5] |
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate
This protocol utilizes phase-transfer catalysis for optimized regioselectivity and yield.
-
Reaction Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-methylpyrazole (41.0 g, 0.5 mol), powdered potassium carbonate (103.5 g, 0.75 mol), and tetrabutylammonium bromide (TBAB, 8.0 g, 0.025 mol).
-
Solvent Addition: Add 500 mL of acetonitrile to the flask.
-
Reagent Addition: Begin vigorous stirring to create a fine suspension. Slowly add ethyl 2-bromopropanoate (99.5 g, 0.55 mol) dropwise over 30 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to 50-55 °C and maintain stirring for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) or GC-MS to confirm the disappearance of the 3-methylpyrazole starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 50 mL).
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude oil contains the desired product along with some of the undesired isomer and residual TBAB. Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product as a colorless or pale yellow oil.
Protocol 2: Hydrolysis to 2-(3-methyl-1H-pyrazol-1-yl)propanoic Acid
This protocol is designed to minimize racemization.
-
Reaction Setup: In a 1 L flask equipped with a magnetic stirrer and thermometer, dissolve the purified ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (e.g., 73.6 g, 0.4 mol) in 200 mL of ethanol.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (24.0 g, 0.6 mol) in 200 mL of deionized water. Cool this solution in an ice bath.
-
Hydrolysis: Slowly add the cold NaOH solution to the ester solution. Maintain the temperature of the reaction mixture below 25 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.
-
Workup - Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Workup - Extraction: Dilute the remaining aqueous solution with 200 mL of water and wash with dichloromethane (2 x 100 mL) to remove any unreacted ester or non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid (~50 mL). The product should precipitate as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL). The product can be further purified by recrystallization from an appropriate solvent system, such as water or an ethyl acetate/heptane mixture, to yield the final product as a white crystalline solid.
References
- ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. [Image].
- ChemistryViews. (2024).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Khalil, A. Kh., et al. (2010). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones.
- DeLuca, M. R., & Kerwin, S. M. (2022).
- Aghayan, M. M., et al. (2021). Alkylation of 3(5)-methylpyrazole with propargyl bromide and study of thermal and catalytic polymerization of the products obtained.
- El-Faham, A., et al. (2023).
- Elmaati, T. M. A., et al. (2010). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
- Naimi, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(3), 1038.
- Mali, R. S., et al. (2022).
- Atcha, K. R., & Magini, A. (2021). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Heller, S. T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Google Patents. (2011). Method for purifying pyrazoles. (WO2011076194A1).
- Aghayan, M. M., et al. (2021). Alkylation of 3(5)-methylpyrazole with propargyl bromide and study of thermal and catalytic polymerization of the products obtained. CyberLeninka.
- Al-Adiwish, W. M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 24(15), 2736.
- Girish, Y. R., et al. (2016).
- Google Patents. (2017). Salt of (r)-3-(4-(7h-pyrrolo [2,3-d]pyrimidin-4-yl)-lh-pyrazol-l-yl)-3-cyclopentylpropanenitrile with benzenesulfonic acid. (EP3183253B1).
- Weaver, C. D., et al. (2016). Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators. Bioorganic & Medicinal Chemistry Letters, 26(15), 3536–3541.
- Sigma-Aldrich. (n.d.). 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid.
- Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Torres, F. G., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12015.
- Google Patents. (2016). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. (CN105461630A).
- Al-Adiwish, W. M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI.
- Acta Crystallographica Section E. (2014). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)
- ResearchGate. (2018).
- Abdelgawad, M. A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 14(9), 856.
- Google Patents. (2001).
- Google Patents. (1997). Racemization process for optically active carboxylic acids or salts or esters thereof. (CA2258085A1).
- Reddy, M. R., et al. (2023).
- Molecules. (2024).
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
- Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- Pearson+. (n.d.). Show how the following compounds can be made using the malonic es... | Study Prep.
- ResearchGate. (2014). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)
- European Journal of Organic Chemistry. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
Sources
Technical Support Center: Improving the Oral Bioavailability of Pyrazole-Based Drugs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges encountered when working to enhance the oral bioavailability of pyrazole-based drug candidates. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, but their therapeutic potential is often limited by poor pharmacokinetic properties. This resource is designed to provide you with the mechanistic insights and practical methodologies needed to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and problems faced during the early stages of development for a pyrazole-based compound.
Question 1: My new pyrazole-based kinase inhibitor is highly potent in in vitro assays, but shows almost no exposure after oral dosing in rats. Where do I start?
Answer: This is a classic and frequent challenge in drug discovery. When a compound exhibits a significant disconnect between in vitro potency and in vivo oral bioavailability, a systematic investigation is required to identify the root cause. The low oral bioavailability (F) is likely attributable to one or more of the following factors:
-
Poor Aqueous Solubility: The compound fails to adequately dissolve in the gastrointestinal (GI) fluids, a prerequisite for absorption. The planar, aromatic nature of the pyrazole ring can contribute to strong crystal lattice energy, hindering dissolution.
-
Low Intestinal Permeability: The dissolved compound is unable to efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
High First-Pass Metabolism: The compound is absorbed from the intestine but is rapidly metabolized by enzymes in the intestinal wall or, more commonly, the liver before it can reach systemic circulation. Pyrazole rings can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes.
A logical, stepwise approach is crucial for diagnosing the primary barrier.
-
Characterize Physicochemical Properties:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.
-
LogP/LogD: Measure the lipophilicity of your compound. While a certain degree of lipophilicity is needed for membrane permeation, excessively high LogP can lead to poor solubility and non-specific binding.
-
-
Assess Permeability:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a quick, cell-free method to assess passive diffusion.
-
Caco-2 Permeability Assay: This cell-based assay provides a more comprehensive picture, as it can indicate not only passive permeability but also the potential involvement of active transport and efflux pumps (like P-glycoprotein).
-
-
Evaluate Metabolic Stability:
-
Microsomal Stability Assay: Incubate your compound with liver microsomes (from rat, dog, and human) to get a rapid assessment of its susceptibility to Phase I metabolism by CYP enzymes. A short half-life in this assay is a strong indicator of high first-pass metabolism.
-
The results from these initial assays will guide your subsequent optimization strategy, as illustrated in the workflow diagram below.
Caption: Troubleshooting workflow for low oral bioavailability.
Question 2: My pyrazole derivative has extremely low aqueous solubility (<1 µg/mL). What are the most effective formulation strategies to address this?
Answer: For compounds with such poor solubility, which fall into the Biopharmaceutics Classification System (BCS) Class II or IV, enhancing the dissolution rate and achieving supersaturation in the GI tract is paramount. Several advanced formulation strategies can be employed.
| Formulation Strategy | Mechanism of Action | Key Advantages | Common Challenges |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in its high-energy, amorphous state, which has significantly higher solubility than the stable crystalline form. | Can achieve 10-100 fold increases in apparent solubility; well-established manufacturing processes (spray drying, hot melt extrusion). | Physical instability (recrystallization) during storage or in GI fluids; potential for high pill burden due to polymer content. |
| Lipid-Based Formulations (LBFs) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with GI fluids, these systems form fine emulsions or microemulsions, presenting the drug in a solubilized state. | Enhances absorption via lymphatic pathways, potentially bypassing first-pass metabolism; protects the drug from degradation. | Drug precipitation upon dispersion; potential for GI side effects from surfactants; complexity in formulation development. |
| Nanonization (Nanosuspensions) | The particle size of the crystalline drug is reduced to the nanometer range (<1000 nm). This increases the surface area for dissolution according to the Noyes-Whitney equation. | Increases dissolution velocity significantly; applicable to a wide range of compounds; can be formulated as liquids or solids. | High energy input required for manufacturing (milling, homogenization); potential for particle aggregation (Ostwald ripening). |
Experimental Protocol: Screening for the Best Formulation Approach
A tiered screening approach is recommended to efficiently identify the most promising strategy.
Tier 1: Feasibility Assessment
-
Amorphous Screening:
-
Prepare small-scale ASDs using a variety of polymers (e.g., HPMCAS, PVP, Soluplus®) at different drug loadings (e.g., 10%, 25%, 50%) via solvent evaporation.
-
Characterize the resulting solids using Polarized Light Microscopy (PLM) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg). A single Tg indicates a successful amorphous dispersion.
-
-
Lipid Solubility Screening:
-
Determine the equilibrium solubility of your compound in a panel of lipid excipients, including long- and medium-chain triglycerides, and various surfactants (e.g., Kolliphor® EL, Cremophor® RH 40) and co-solvents (e.g., Transcutol® HP).
-
Tier 2: In Vitro Dissolution & Performance Testing
-
"Mini-Dissolution" for ASDs:
-
Perform non-sink dissolution tests on the most promising ASDs in simulated gastric and intestinal fluids (FaSSGF, FaSSIF).
-
Monitor the drug concentration over time. The goal is to see a "spring and parachute" effect: a rapid increase in concentration (spring) to a supersaturated state, followed by a sustained concentration above the crystalline solubility (parachute).
-
-
Dispersion Test for LBFs:
-
Titrate the selected lipid formulations into aqueous media and observe the resulting emulsion.
-
Measure the particle size of the dispersed phase. For Self-Microemulsifying Drug Delivery Systems (SMEDDS), droplet sizes should ideally be below 200 nm.
-
This systematic screening allows you to make a data-driven decision on which formulation technology to advance into more complex animal studies.
Question 3: My microsomal stability assay shows a very short half-life for my pyrazole compound. How can I determine the metabolic "hotspots" and design more stable analogs?
Answer: A short half-life in liver microsomes strongly suggests that the compound is a substrate for CYP enzymes, a common liability for pyrazole-containing molecules. Identifying the exact site of metabolism is key to rationally designing more stable compounds.
Strategies for Identifying Metabolic Hotspots:
-
Metabolite Identification Studies: This is the gold standard. Incubate the parent drug with liver microsomes (or hepatocytes for a more complete picture including Phase II metabolism) and use high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the structures of the metabolites formed. Common metabolic transformations for pyrazoles include:
-
Oxidation of the pyrazole ring itself.
-
Hydroxylation of alkyl substituents on the ring.
-
N-dealkylation.
-
-
CYP Inhibition Phenotyping: Use a panel of specific chemical inhibitors or recombinant CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) in your microsomal assay to determine which specific isoform is responsible for the metabolism. This can provide clues, as different isoforms have different substrate preferences. For instance, CYP3A4 is known to be involved in the sulfoxidation of some pyrazole-based drugs.
Medicinal Chemistry Strategies to Block Metabolism:
Once a metabolic hotspot is identified, several strategies can be employed to "shield" that position from enzymatic attack:
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of oxidation can slow the rate of metabolism due to the kinetic isotope effect.
-
Introduction of Electron-Withdrawing Groups: Placing groups like fluorine or a nitrile near the metabolic hotspot can decrease the electron density of that region, making it less susceptible to oxidative metabolism.
-
Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's active site from accessing it.
The following diagram illustrates this strategic approach.
Caption: Strategy for addressing high metabolic clearance.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for advanced troubleshooting scenarios.
Scenario 1: An Amorphous Solid Dispersion (ASD) formulation failed in vivo, showing no improvement over the crystalline drug. What went wrong?
A1: The "Spring and Parachute" Failed
The success of an ASD depends on its ability to dissolve rapidly to a supersaturated concentration (the "spring") and maintain that concentration long enough for absorption to occur (the "parachute"). Failure can occur at either stage.
Troubleshooting Steps:
-
In Vitro - In Vivo Correlation (IVIVC) Check:
-
Protocol: Perform a more biorelevant dissolution test. A two-stage dissolution test can be highly informative. First, expose the ASD to simulated gastric fluid (SGF, pH 1.2) for 30 minutes. Then, add a concentrated buffer to shift the pH to simulated intestinal fluid (SIF, pH 6.8).
-
Analysis: Monitor both the concentration of dissolved drug and observe for any precipitation.
-
Possible Cause: The drug may have rapidly precipitated upon the pH shift from the acidic stomach environment to the neutral intestinal environment. This is a common failure mode. The polymer chosen may not be adequate to inhibit crystallization in the intestinal environment.
-
Solution: Consider using a pH-sensitive polymer like Hypromellose Acetate Succinate (HPMCAS), which is specifically designed to remain stable in the stomach and dissolve/inhibit precipitation in the intestine.
-
-
Assess for Drug-Excipient Interactions:
-
Protocol: Use Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the ASD. Look for shifts in characteristic peaks (e.g., carbonyl stretches, N-H bonds) that would indicate hydrogen bonding between the drug and the polymer.
-
Analysis: Strong drug-polymer interactions are crucial for stabilizing the amorphous state and preventing phase separation.
-
Possible Cause: If no significant interactions are observed, the drug and polymer may be immiscible, leading to rapid crystallization.
-
Solution: Screen a wider range of polymers to find one with better miscibility and interaction potential with your specific pyrazole compound.
-
Scenario 2: A Self-Emulsifying Drug Delivery System (SEDDS) shows excellent dispersion in vitro, but in vivo bioavailability is still poor and highly variable.
A2: The Impact of Digestion
The in vivo environment is far more complex than a simple in vitro dispersion test. The digestion of lipid formulations by pancreatic lipase can significantly impact drug solubilization and absorption.
Troubleshooting Steps:
-
In Vitro Lipolysis Testing:
-
Protocol: This experiment simulates the digestion of the SEDDS in the small intestine. The formulation is incubated in a buffer containing bile salts, phospholipids, and pancreatic lipase at pH 6.5. The digestion is monitored using a pH-stat apparatus, which titrates the fatty acids released during lipolysis with NaOH. Samples are taken at various time points, digestion is stopped, and the samples are ultracentrifuged to separate the aqueous and lipid phases.
-
Analysis: Measure the concentration of your drug in the aqueous (micellar) phase. This represents the drug that is available for absorption.
-
Possible Cause: Your drug may be precipitating out of solution as the original excipients (oils, surfactants) are broken down by lipase. The drug may not be effectively incorporated into the micelles formed during digestion.
-
Solution: Modify the formulation. Including a higher proportion of long-chain triglycerides can sometimes improve solubilization within the products of digestion. Alternatively, using surfactants that are less susceptible to digestion may provide a more stable formulation.
-
By systematically applying these advanced diagnostic and troubleshooting techniques, researchers can overcome the complex challenges associated with improving the oral bioavailability of pyrazole-based drugs and unlock their full therapeutic potential.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
-
Improved Dissolution and Oral Bioavailability of Celecoxib by a Dry Elixir System. (2018). Journal of Nanoscience and Nanotechnology, 18(2), 1482-1486. Available from: [Link]
-
Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. (2008). Advanced Drug Delivery Reviews, 60(6), 657-672. Available from: [Link]
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2019). Journal of Drug Delivery and Therapeutics, 9(2), 314-321.
-
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (2019). Journal of Pharmaceutical Sciences, 108(5), 1695-1707. Available from: [Link]
-
Effect of excipients on oral absorption process according to the different gastrointestinal segments. (2021). Expert Opinion on Drug Delivery, 18(1), 1-17. Available from: [Link]
- Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024). Journal of Nanomedicine & Nanotechnology.
- Improving the Oral Absorption of Celecoxib via Solid Self-Microemulsion Drug Delivery System: Preparation and In Vitro/In Vivo Evaluation. (2020). AAPS PharmSciTech, 21(1), 35.
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available from: [Link]
- Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology, 14.
- Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement. (2017). International Journal of Nanomedicine, 12, 1697-1709.
- Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2021).
- Nanotechnology Transforming Oral Drug Delivery. (2024). World Pharma Today.
- Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 12-21.
- Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. (2021). Pharmaceutics, 13(10), 1545.
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs. (2005). Journal of Nanoscience and Nanotechnology, 5(11), 1821-1827.
- Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs. (2014). Journal of Drug Delivery.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021).
- Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. (2023). METU Journal of Chemistry.
- Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). Journal of Drug Delivery Science and Technology, 59, 101908.
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). Journal of Pharmaceutical Sciences, 82(10), 979-987. Available from: [Link]
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
- Nanotechnology approaches for oral bioavailability enhancement of drugs undergoing extensive hepatic first pass metabolism. (2018). Drug Designing: Open Access.
- Strategies for the formulation development of poorly soluble drugs via oral route. (2019).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics.
- Oral lipid-based drug delivery systems - An overview. (2013). Acta Pharmaceutica Sinica B, 3(6), 361-372.
- The Importance of Excipients in Drugs. (n.d.). Open Access Journals.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
- Special Issue : Effects of Excipients in Oral Drug Absorption. (n.d.). MDPI.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.
- Effect of excipients on oral absorption process according to the different gastrointestinal segments. (2020). Expert Opinion on Drug Delivery, 18(1), 1-17.
- Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds. (n.d.). Benchchem.
- Technical Support Center: Enhancing the Bioavailability of Pyrazole Deriv
- Technical Support Center: Improving the Oral Bioavailability of Celecoxib Analogs. (n.d.). Benchchem.
- Pharmacokinetic considerations and challenges in oral anticancer drug therapy. (2019). British Journal of Clinical Pharmacology, 85(6), 1159-1166.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science, 2(6), 18-24.
- US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. (2019). Cancers, 11(11), 1660.
- Oxidative metabolism of lansoprazole by human liver cytochromes P450. (1995). Drug Metabolism and Disposition, 23(11), 1227-1233.
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry, 64(10), 6839-6852. Available from: [Link]
- Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2018). Biochemistry, 57(4), 438-448.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry, 64(10), 6839-6852.
- Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2018). Journal of Medicinal Chemistry, 61(17), 7789-7803.
- Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024). Molecules, 29(9), 2159.
- Pyrazole derivatives as cytochrome p450 inhibitors. (2008).
- Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. (2019). Journal of Advances in Medical and Pharmaceutical Sciences, 21(4), 1-18.
- Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. (n.d.). Kairos Discovery.
- Strategies to improve oral drug bioavailability. (2004). Current Opinion in Biotechnology, 15(6), 594-601.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). International Journal of Molecular Sciences, 22(23), 12808.
Validation & Comparative
A Comparative Efficacy Analysis of Novel Pyrazole Analogs as Herbicidal Agents
In the relentless pursuit of effective weed management solutions, the pyrazole scaffold has emerged as a cornerstone for the development of novel herbicides.[1][2] This guide provides a comprehensive comparison of the efficacy of a series of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid analogs and related pyrazole derivatives, offering researchers, scientists, and drug development professionals a detailed examination of their performance based on experimental data. Our analysis will focus on two prominent classes of pyrazole-based herbicides: those targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) and those inhibiting acetyl-CoA carboxylase (ACCase).
The Rationale for Pyrazole Scaffolds in Herbicide Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile and synthetically accessible framework for creating molecules with a wide array of biological activities.[1] In the context of herbicide development, the inherent chemical properties of the pyrazole moiety facilitate interactions with specific enzyme targets within plants, leading to the disruption of essential metabolic pathways.[3][4] The ability to readily modify the substituents on the pyrazole ring allows for the fine-tuning of a compound's efficacy, selectivity, and physicochemical properties.[5]
Comparative Efficacy of Pyrazole Aromatic Ketone Analogs as HPPD Inhibitors
A significant breakthrough in pyrazole-based herbicides has been the development of analogs that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][6] This enzyme is critical for the biosynthesis of plastoquinone and, consequently, carotenoids. Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll from photooxidation. The resulting "bleaching" of the plant tissue ultimately leads to necrosis and death.[7]
A study involving the synthesis and evaluation of 25 novel pyrazole aromatic ketone analogs provided a robust dataset for comparing their herbicidal efficacy. The compounds were assessed for their post-emergence activity against several broadleaf weed species.
Quantitative Comparison of Herbicidal Activity
The following table summarizes the post-emergence herbicidal activity of selected pyrazole aromatic ketone analogs against Chenopodium serotinum, Stellaria media, and Brassica juncea at a dosage of 37.5 g ha⁻¹.[4]
| Compound ID | Chenopodium serotinum (% Inhibition) | Stellaria media (% Inhibition) | Brassica juncea (% Inhibition) |
| A1 | 100 | 100 | 95 |
| A3 | 100 | 100 | 90 |
| A4 | 100 | 100 | 90 |
| A17 | 100 | 100 | 95 |
| A20 | 100 | 100 | 95 |
| A25 | 100 | 100 | 90 |
Data extracted from a study on pyrazole aromatic ketone analogs as HPPD inhibitors.[4]
Structure-Activity Relationship (SAR) Insights
The exceptional activity of compounds A1, A3, A4, A17, A20, and A25 highlights key structural features that contribute to their potent herbicidal effects. The nature and position of substituents on the pyrazole and aromatic ketone moieties play a crucial role in the molecule's ability to bind to the active site of the HPPD enzyme. Molecular docking studies have further elucidated these interactions, providing a rational basis for the design of future, more potent inhibitors.[4]
Visualizing the HPPD Inhibition Pathway
The following diagram illustrates the mechanism of action of HPPD-inhibiting herbicides.
Sources
- 1. Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivati...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 4. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
A Researcher's Guide to Validating the Biological Activity of Synthesized Pyrazole Compounds
For decades, the pyrazole scaffold has served as a cornerstone in medicinal chemistry, yielding a multitude of compounds with diverse and potent biological activities.[1][2][3][4][5] From the well-established anti-inflammatory effects of COX-2 inhibitors like celecoxib to emerging applications in oncology and neurodegenerative diseases, the therapeutic potential of novel pyrazole derivatives continues to drive significant research efforts.[6][7][8][9][10] However, the journey from a newly synthesized compound to a validated bioactive agent is a meticulous process, demanding rigorous and systematic evaluation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological activity of synthesized pyrazole compounds. We will move beyond a simple recitation of protocols, delving into the rationale behind experimental choices and emphasizing the importance of self-validating systems to ensure data integrity and reproducibility. Our focus will be on establishing a clear, logical, and technically sound workflow for the biological characterization of these promising molecules.
The Initial Litmus Test: In Vitro Biological Evaluation
The first critical step in assessing the potential of a newly synthesized pyrazole compound is to determine its activity in a controlled, cell-free or cell-based environment. This in vitro screening provides the foundational data on which all subsequent, more complex evaluations are built. The choice of initial assays is paramount and should be guided by the intended therapeutic target or the known biological activities of structurally similar pyrazole analogues.
Target-Based Screening: A Direct Interrogation
If the pyrazole compounds have been designed to interact with a specific molecular target, such as an enzyme or a receptor, a direct target-based assay is the most logical starting point.
a. Enzyme Inhibition Assays: A Case Study with Cyclooxygenase (COX)
A significant number of biologically active pyrazole compounds function as enzyme inhibitors. For instance, the anti-inflammatory properties of many pyrazoles stem from their ability to inhibit cyclooxygenase (COX) enzymes.[6][7][8][9]
Experimental Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
This protocol outlines a common method for assessing the inhibitory potential of synthesized pyrazole compounds against COX-1 and COX-2.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized pyrazole compound in a suitable solvent (e.g., DMSO).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (the substrate) and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the synthesized pyrazole compound at various concentrations.
-
Include a positive control (a known COX inhibitor, e.g., celecoxib) and a negative control (solvent only).
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
The fluorescence signal is proportional to the amount of prostaglandin G2 produced, which is an indicator of COX activity.
-
Calculate the percentage of inhibition for each concentration of the pyrazole compound relative to the negative control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Rationale Behind Experimental Choices:
-
Fluorometric Detection: This method offers high sensitivity and a continuous read-out, allowing for kinetic studies if desired.
-
Use of Recombinant Human Enzymes: Ensures the relevance of the findings to human physiology and avoids potential interference from other proteins present in crude preparations.
-
Inclusion of Controls: Essential for validating the assay performance and ensuring that the observed effects are due to the test compound.
b. Receptor Binding Assays: Unveiling Interactions with Cellular Receptors
Many pyrazole derivatives exert their effects by binding to specific receptors. For example, some pyrazoles have been investigated for their interaction with cannabinoid receptors.[11][12][13][14][15]
Experimental Protocol: Radioligand Binding Assay for Cannabinoid Receptor 1 (CB1)
This protocol describes a classic method to determine the affinity of a synthesized pyrazole compound for the CB1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human CB1 receptor.
-
-
Binding Reaction:
-
In a reaction tube, combine the cell membranes, a radiolabeled ligand with known high affinity for the CB1 receptor (e.g., [3H]CP-55,940), and the synthesized pyrazole compound at various concentrations.
-
Include a control for total binding (radioligand only) and a control for non-specific binding (radioligand in the presence of a high concentration of an unlabeled known CB1 ligand).
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the ability of the synthesized pyrazole compound to displace the radioligand and calculate its inhibitory constant (Ki), which is a measure of its binding affinity for the receptor.
-
Rationale Behind Experimental Choices:
-
Radiolabeled Ligand: Provides a highly sensitive and direct measure of binding.
-
Competition Format: Allows for the determination of the affinity of unlabeled compounds (the synthesized pyrazoles) by their ability to compete with the radiolabeled ligand.
-
Cell Membranes Overexpressing the Receptor: Ensures a high density of the target receptor, leading to a robust and reproducible assay signal.
Phenotypic Screening: A Broader View of Biological Effects
In cases where the specific molecular target is unknown or when a broader understanding of the compound's biological effects is desired, phenotypic screening in cell-based assays is a powerful approach.
a. Cytotoxicity and Antiproliferative Assays: The First Line of Inquiry in Cancer Research
For pyrazole compounds synthesized with potential anticancer activity, assessing their impact on cell viability and proliferation is a fundamental first step.[16][17][18][19][20][21][22][23][24]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[25]
Step-by-Step Methodology: [26][27]
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.[18]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized pyrazole compound.
-
Include a positive control (a known cytotoxic drug, e.g., doxorubicin) and a negative control (vehicle only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[25]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[25]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the pyrazole compound relative to the negative control.
-
Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
-
Rationale Behind Experimental Choices:
-
Colorimetric Readout: Simple, cost-effective, and amenable to high-throughput screening.[28]
-
Use of Established Cancer Cell Lines: Allows for comparison with a vast body of existing literature.[18]
-
Time-Dependent Analysis: Assessing cytotoxicity at multiple time points can provide insights into the kinetics of the compound's effect.
Comparative Data of Synthesized Pyrazole Compounds
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| PZ-1 | COX-2 | Enzyme Inhibition | 0.0162 | [9] |
| PZ-2 | CB1 Receptor | Receptor Binding (Ki) | 11.5 nM | [15] |
| PZ-3 | MCF-7 Cells | MTT Assay | 5.21 | [29] |
| PZ-4 | A549 Cells | MTT Assay | Moderate to Good | [18] |
Visualizing the Workflow: A Screening Cascade for Pyrazole Compounds
The following diagram illustrates a typical workflow for the initial biological validation of a library of synthesized pyrazole compounds.
Caption: A typical workflow for the in vitro screening of synthesized pyrazole compounds.
Delving Deeper: Mechanistic Studies
Once a pyrazole compound has demonstrated promising activity in primary assays, the next crucial phase is to elucidate its mechanism of action.[30] This involves a series of more focused experiments designed to understand how the compound exerts its biological effects.
Unraveling the Molecular Machinery: Western Blot Analysis
For compounds showing cellular activity, Western blotting is an indispensable technique to investigate their effects on specific protein expression levels and signaling pathways. For example, if a pyrazole compound induces apoptosis in cancer cells, Western blotting can be used to examine the levels of key apoptotic proteins.[31][32][33][34][35]
Experimental Protocol: Western Blot for Apoptosis-Related Proteins
Step-by-Step Methodology: [33]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the active pyrazole compound for a specified time.
-
Lyse the cells to release their proteins and quantify the total protein concentration using a method like the Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, or Bcl-2).[31][32]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Detect the light signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression levels.
-
Rationale Behind Experimental Choices:
-
Specificity of Antibodies: The use of highly specific primary antibodies is critical for obtaining reliable and interpretable results.[32]
-
Loading Control: Probing for a housekeeping protein (e.g., β-actin or GAPDH) is essential to ensure equal protein loading across all lanes.
-
Quantitative Analysis: Densitometry analysis of the bands allows for a quantitative comparison of protein levels between different treatment groups.
Visualizing Cellular Effects: Fluorescence Microscopy
Fluorescence microscopy provides a powerful visual confirmation of the cellular effects of a compound.[36][37][38][39][40] For instance, to confirm the induction of apoptosis, a researcher might use a fluorescent dye that specifically stains apoptotic cells.[37][38][39][40]
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
Step-by-Step Methodology:
-
Cell Treatment and Staining:
-
Treat cells with the pyrazole compound.
-
Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
-
Microscopy:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for FITC and PI.[39]
-
-
Image Analysis:
-
Early apoptotic cells will stain positive for Annexin V-FITC but negative for PI.
-
Late apoptotic or necrotic cells will stain positive for both Annexin V-FITC and PI.
-
Live cells will be negative for both stains.
-
Rationale Behind Experimental Choices:
-
Dual Staining: The combination of Annexin V and PI allows for the differentiation between early apoptosis, late apoptosis, and necrosis, providing a more detailed picture of the mode of cell death.
-
Visual Evidence: Complements quantitative data from other assays (like Western blotting) with direct visual evidence of the cellular phenotype.[37]
Signaling Pathway Visualization
The following diagram illustrates a simplified apoptotic signaling pathway that could be modulated by a bioactive pyrazole compound.
Caption: A simplified diagram of a potential apoptotic pathway influenced by a pyrazole compound.
The Bridge to In Vivo Studies: Preliminary Pharmacokinetic and Toxicological Assessment
Before a promising pyrazole compound can be advanced to in vivo animal studies, a preliminary assessment of its drug-like properties is essential. This often involves in silico predictions and simple in vitro assays.
-
ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: Computational tools can provide initial estimates of a compound's pharmacokinetic properties.
-
In Vitro Toxicity Assays: Evaluating the cytotoxicity of the compound in non-cancerous cell lines (e.g., normal human fibroblasts) can provide an early indication of its potential toxicity.
Conclusion and Future Directions
The validation of the biological activity of synthesized pyrazole compounds is a multi-faceted process that requires a logical and systematic approach. By combining target-based and phenotypic screening, delving into the mechanism of action, and considering the broader pharmacological context, researchers can effectively identify and characterize novel pyrazole derivatives with significant therapeutic potential. The iterative nature of this process, where findings from one assay inform the design of the next, is key to successfully navigating the path from chemical synthesis to a validated lead compound. As our understanding of disease biology deepens and new technologies emerge, the strategies for validating these versatile compounds will continue to evolve, opening up new avenues for drug discovery.
References
-
Al-Ostoot, F. H., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29429-29443. [Link]
-
Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
-
Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-11. [Link]
-
Manera, C., et al. (2017). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 22(1), 103. [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5087. [Link]
-
Kalhor, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 221-233. [Link]
-
SRR Publications. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Chobe, P. P., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 86, 444-456. [Link]
-
Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2414-2419. [Link]
-
ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Elsevier. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Zovko, M., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Bioorganic & Medicinal Chemistry, 20(6), 2046-2055. [Link]
-
NIH. (2015). Fluorescence Lifetime Imaging of Apoptosis. Journal of Visualized Experiments, (105), e53372. [Link]
-
Martini, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1664. [Link]
-
El-Sayed, M. A. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Imaging. [Link]
-
Maredi, M. I., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
El-Sayed, M. A., et al. (2015). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 117(3), 185-191. [Link]
- Google Patents. (2001). Pyrazole derivatives as cannabinoid receptor antagonists.
-
Journal of Chemical Health Risks. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Health Risks. [Link]
-
NIH. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
-
Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271. [Link]
-
Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-11. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
NIH. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 10(1), 1-10. [Link]
-
OUCI. (2025). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Letters in Organic Chemistry, 9, 671-705. [Link]
-
Research Outreach. (2023). Fluorescent imaging sheds new light on apoptosis. [Link]
-
NIH. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5087. [Link]
-
YouTube. (2020). Apoptosis assays: western blots. [Link]
-
Tsoleridis, C. A., et al. (2011). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 19(15), 4568-4577. [Link]
-
ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. [Link]
-
ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12361-12374. [Link]
-
D'Cruz, O. J., et al. (1998). Application of fluorescence microscopy to measure apoptosis in Jurkat T cells after treatment with a new investigational anticancer agent (N.C.1213). Life Sciences, 63(10), 845-853. [Link]
-
Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. [Link]
-
Journal of Chemical Health Risks. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
MDPI. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 25(18), 4182. [Link]
-
NIH. (2018). Apoptosis detection: a purpose-dependent approach selection. Cellular and Molecular Life Sciences, 75(12), 2145-2160. [Link]
-
NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 4. jchr.org [jchr.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 15. WO2001029007A1 - Pyrazole derivatives as cannabinoid receptor antagonists - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. srrjournals.com [srrjournals.com]
- 19. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. ijprajournal.com [ijprajournal.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. Apoptosis western blot guide | Abcam [abcam.com]
- 33. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. blog.cellsignal.com [blog.cellsignal.com]
- 36. Fluorescence Lifetime Imaging of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 38. Fluorescent imaging sheds new light on apoptosis - Research Outreach [researchoutreach.org]
- 39. Application of fluorescence microscopy to measure apoptosis in Jurkat T cells after treatment with a new investigational anticancer agent (N.C.1213) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Inhibitors
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly protein kinase inhibitors.[1][2][3] Its versatile structure allows for tailored interactions within the ATP-binding pocket of kinases, leading to potent on-target inhibition.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[4][5]
Cross-reactivity, or the binding of an inhibitor to unintended off-targets, can lead to a spectrum of outcomes. It may cause adverse toxic effects or, in some cases, result in beneficial polypharmacology where inhibition of multiple targets contributes to therapeutic efficacy.[4][6][7] For researchers, scientists, and drug development professionals, a rigorous and comprehensive understanding of a pyrazole-based inhibitor's cross-reactivity profile is not merely an academic exercise—it is a critical step in validating a chemical probe, predicting clinical outcomes, and ensuring patient safety.[7][8][9]
This guide provides an in-depth comparison of state-of-the-art methodologies for profiling inhibitor cross-reactivity. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, describe self-validating experimental systems, and provide actionable protocols grounded in authoritative scientific principles.
The Selectivity Challenge: Why Profiling is Non-Negotiable
Achieving absolute inhibitor selectivity is often an unattainable goal.[6][7] The human kinome consists of over 500 protein kinases, many sharing significant structural homology in the ATP-binding cleft.[4] This inherent similarity means that an inhibitor designed for one kinase has a statistical probability of interacting with others. The goal of profiling is to quantify this probability and its biological consequences.
A well-characterized selectivity profile allows researchers to:
-
De-risk clinical development: Early identification of potential off-targets associated with toxicity can save immense time and resources.[10]
-
Interpret cellular phenotypes: Understanding which kinases are engaged by an inhibitor is crucial to correctly attributing an observed biological effect to the intended target.
-
Discover new therapeutic opportunities: A promiscuous inhibitor might reveal unexpected efficacy in different disease models due to its unique polypharmacology.[6]
-
Develop better tool compounds: For basic research, a highly selective tool compound is essential for validating the role of a specific kinase in a signaling pathway.[11]
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
The modern drug discovery toolkit includes a diverse array of platforms for assessing inhibitor selectivity. These can be broadly categorized by their experimental context: in vitro (biochemical), in situ (cell lysate), and in cellulo (intact cells). Each approach offers unique advantages and inherent limitations. The choice of methodology should be driven by the specific question being asked—are you performing a broad initial screen, or are you confirming target engagement in a complex cellular environment?
Biochemical Assays: The High-Throughput Gold Standard
Large-scale panels of purified recombinant kinases remain the workhorse for initial selectivity profiling.[12] Commercial vendors offer panels covering hundreds of human kinases. The most common format is the radiometric activity assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate and is considered the gold standard for its direct and unambiguous readout.[12]
-
Principle: Measures the inhibitor's ability to block the catalytic activity of a purified kinase.
-
Output: Typically IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).[13]
-
Causality: This is the most direct measurement of an inhibitor's potency against a kinase's catalytic function. However, its physiological relevance is limited as it lacks the cellular context of protein scaffolds, compartmentalization, and endogenous ATP concentrations.[4][14]
Chemical Proteomics: Profiling in a Near-Native Context
Chemical proteomics techniques bridge the gap between simplified biochemical assays and complex cellular systems by assessing inhibitor binding to endogenous kinases within a cell lysate.[15][16][17] This approach provides a more physiologically relevant snapshot of the " druggable" kinome. Two prominent methods are Kinobeads and KiNativ™.
Kinobeads (Affinity-Based Profiling)
-
Principle: Uses a cocktail of broad-spectrum kinase inhibitors immobilized on Sepharose beads ("kinobeads") to capture a large portion of the expressed kinome from a cell lysate.[16][18][19][20] In a competitive binding experiment, the lysate is pre-incubated with a free test inhibitor. The test inhibitor competes with the kinobeads for binding to its targets.[19][20] Proteins that are bound by the test inhibitor will not bind to the beads and will be depleted from the pulldown. The captured proteins are then identified and quantified by mass spectrometry.
-
Output: Dose-response curves for each kinase detected, from which apparent dissociation constants (Kdapp) can be derived.[21]
-
Causality: This method directly measures binding to native, endogenously expressed kinases, often in complex with their natural binding partners.[20] This provides a more accurate reflection of inhibitor interactions than recombinant assays. The use of a mixed lysate from multiple cell lines can further expand kinome coverage.[16][18]
KiNativ™ (Activity-Based Profiling)
-
Principle: Employs biotin-tagged acyl-phosphate probes that mimic ATP and covalently label a conserved lysine residue in the active site of active kinases within a cell lysate.[15][22] Pre-incubation with a competitive inhibitor prevents this labeling. After proteolytic digest, the biotin-tagged peptides are enriched and quantified by mass spectrometry to determine the occupancy of the inhibitor on each kinase.[23]
-
Output: IC50 values that reflect the inhibitor's potency against the active conformation of native kinases.[15]
-
Causality: KiNativ™ has the significant advantage of profiling kinases in their active, native state.[24] This is crucial because many inhibitors exhibit different affinities for active versus inactive kinase conformations. The platform has been shown to provide IC50 values that correlate well with the cellular activity of inhibitors.[15][24]
Cellular Assays: Confirming Target Engagement in Live Cells
The ultimate test of selectivity is to measure an inhibitor's interaction with its target inside an intact, living cell. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique for this purpose.[25][26][27][28]
-
Principle: CETSA is based on the concept that when a ligand binds to a protein, it generally stabilizes the protein against thermal denaturation.[27][29] Intact cells are treated with the inhibitor, then heated to various temperatures. At a certain temperature, proteins begin to unfold and aggregate. The soluble (non-aggregated) fraction of a target protein is then measured, typically by Western blot or mass spectrometry. A binding event is detected as a shift in the protein's melting curve to a higher temperature.[27][28]
-
Output: A thermal shift or a full isothermal dose-response curve (ITDRF), which confirms target engagement and can provide an estimate of cellular potency.[27]
-
Causality: CETSA is a label-free method that directly confirms biophysical target engagement in a physiologically relevant environment, accounting for cell permeability, efflux pumps, and intracellular ATP concentrations.[25][27] It is an indispensable tool for validating that a primary target identified in biochemical or proteomic screens is truly engaged by the inhibitor in living cells.
Comparative Analysis of Profiling Platforms
To aid in experimental design, the following table summarizes the key features of each profiling methodology.
| Feature | Biochemical Screen | Kinobeads (Chemical Proteomics) | KiNativ™ (Chemical Proteomics) | CETSA® (Cellular Assay) |
| Principle | Catalytic Activity Inhibition | Competitive Affinity Capture | Competitive Activity-Based Labeling | Ligand-Induced Thermal Stabilization |
| System | Purified Recombinant Enzymes | Native Kinases in Cell Lysate | Native, Active Kinases in Cell Lysate | Native Kinases in Intact Cells |
| Primary Output | IC50 | Kdapp | IC50 | Thermal Shift / EC50 |
| Throughput | Very High (300+ kinases) | High (~260 kinases)[16] | High (200+ kinases)[15] | Low to Medium (Targeted) |
| Physiological Relevance | Low | Medium | High | Very High |
| Key Advantage | Broadest kinome coverage, standardized | Profiles native kinases and complexes | Profiles active conformation of native kinases | Confirms target engagement in live cells |
| Key Limitation | Lacks cellular context | Indirectly measures activity (via binding) | Requires accessible active site lysine | Lower throughput, not all binding events cause a thermal shift[25] |
Visualization of Profiling Workflow
The logical flow of a comprehensive cross-reactivity profiling campaign can be visualized as a funnel, starting with broad screening and progressing to specific, cell-based validation.
Caption: A typical workflow for pyrazole inhibitor cross-reactivity profiling.
Case Study: Profiling the Pyrazole-Based Inhibitor Celecoxib
Celecoxib, a well-known pyrazole-based drug, is a selective inhibitor of cyclooxygenase-2 (COX-2).[30] While not primarily a kinase inhibitor, its off-target profile provides an excellent real-world example of cross-reactivity. Studies have shown that celecoxib can interact with various kinases, which may contribute to its overall pharmacological profile.
| Target | Class | Known Interaction | Potential Implication |
| COX-2 | Cyclooxygenase | Primary Target | Anti-inflammatory and analgesic effects[30] |
| PDK1 | Ser/Thr Kinase | Off-Target Inhibition | Modulation of Akt signaling pathway |
| CAII, CAIX | Carbonic Anhydrase | Off-Target Inhibition | May contribute to anti-tumor effects |
| Cadherin-11 | Adhesion Molecule | Off-Target Binding | Potential role in arthritis beyond COX-2 |
This table is illustrative and synthesizes data from multiple sources on celecoxib's known interactions.
Visualizing Off-Target Effects
The intended action of Celecoxib is on the arachidonic acid pathway. However, its off-target inhibition of a kinase like PDK1 can have unintended consequences on cell survival signaling.
Caption: On-target (COX-2) vs. Off-target (PDK1) effects of Celecoxib.
Experimental Protocols: A Practical Guide
Trustworthy data comes from robust, well-executed protocols. Below are detailed, step-by-step methodologies for two key orthogonal approaches: Kinobeads affinity profiling and CETSA.
Protocol 1: Kinobeads Competitive Pull-Down Assay
This protocol describes the process for determining the target profile of a pyrazole inhibitor in a competitive format using a cell lysate mixture to maximize kinome coverage.[16][31]
Objective: To identify the binding targets of a pyrazole inhibitor and determine their apparent binding affinities (Kdapp) in a near-native system.
Materials:
-
Cell lines (e.g., K-562, MV4-11, MOLM-13, Ramos) to create a lysate mix.[16]
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40, 1 mM DTT, protease and phosphatase inhibitors).
-
Kinobeads matrix (commercially available or prepared in-house).[16]
-
Pyrazole test inhibitor, dissolved in DMSO.
-
Wash Buffer (Lysis buffer with lower detergent, e.g., 0.2% NP-40).
-
Elution Buffer (e.g., NuPAGE LDS Sample Buffer).
-
Mass Spectrometry equipment and reagents for proteomics.
Methodology:
-
Cell Lysate Preparation:
-
Culture and harvest a mixture of the selected cell lines.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to remove insoluble material.
-
Determine protein concentration (e.g., via BCA assay).
-
-
Competitive Binding:
-
Aliquot the cell lysate (e.g., 1-2 mg of total protein per sample).
-
Prepare serial dilutions of your pyrazole inhibitor in DMSO. Add the inhibitor to the lysate aliquots to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Expert Insight: A DMSO-only control is essential as the 100% binding reference.
-
Incubate the lysate-inhibitor mixture for 45-60 minutes at 4°C with gentle rotation to allow the inhibitor to reach binding equilibrium with its targets.
-
-
Kinobeads Affinity Capture:
-
Add a pre-washed slurry of kinobeads to each lysate-inhibitor sample.
-
Incubate for an additional 60 minutes at 4°C with gentle rotation. During this step, kinases not occupied by the free inhibitor will bind to the immobilized ligands on the beads.
-
-
Washing and Elution:
-
Collect the beads by centrifugation.
-
Wash the beads extensively with Wash Buffer to remove non-specific binders.
-
Elute the captured proteins from the beads by adding Elution Buffer and heating (e.g., 10 minutes at 70°C).
-
-
Sample Preparation for Mass Spectrometry:
-
Alkylate and digest the eluted proteins (e.g., with trypsin).
-
Process the resulting peptides for LC-MS/MS analysis (e.g., desalting).
-
-
Data Analysis:
-
Identify and quantify proteins using a standard proteomics software suite.
-
For each identified kinase, plot the signal intensity versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the Kdapp for each target.
-
Protocol 2: CETSA® for In-Cell Target Engagement
This protocol outlines the procedure for confirming that the pyrazole inhibitor engages its intended target in intact cells using a Western blot readout.[29]
Objective: To provide direct biophysical evidence of inhibitor binding to its target in a live-cell context.
Materials:
-
Target cell line expressing the protein of interest.
-
Complete cell culture medium.
-
Pyrazole test inhibitor, dissolved in DMSO.
-
PBS (Phosphate-Buffered Saline) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or water baths for heat challenge.
-
Centrifuge for separating soluble/aggregated fractions.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibody specific to the target protein.
Methodology:
-
Cell Treatment:
-
Plate cells and grow to a suitable confluency.
-
Treat the cells with the pyrazole inhibitor at the desired concentration(s). Include a vehicle-only (DMSO) control.
-
Incubate for a period sufficient for the compound to enter the cells and engage the target (e.g., 1-2 hours at 37°C).
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a PCR machine with a thermal gradient block. Heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes.
-
Expert Insight: The temperature range should bracket the known or predicted melting temperature of the target protein. A no-heat control (room temperature) is also critical.
-
Immediately cool the samples to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by a non-denaturing method, such as three rapid freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle vs. inhibitor), plot the percentage of soluble protein remaining as a function of temperature.
-
A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement and stabilization.
-
Conclusion: An Integrated Strategy for Profile-Driven Drug Discovery
Characterizing the cross-reactivity of a pyrazole-based inhibitor is a multifaceted process that requires an integrated strategy. No single method provides a complete picture. A robust approach begins with broad, high-throughput biochemical screening to map the landscape of potential interactions. This is followed by more physiologically relevant chemical proteomics methods like Kinobeads or KiNativ™ to confirm binding to native kinases and quantify potency. Finally, cell-based assays such as CETSA® are essential to validate that the compound engages its target in the complex milieu of a living cell.
By thoughtfully selecting and combining these orthogonal approaches, researchers can build a high-confidence selectivity profile. This knowledge is fundamental to making informed decisions, whether the goal is to advance a selective drug candidate, rationalize an observed toxicity, or simply to possess a well-validated chemical tool for exploring complex biology.
References
-
Bantscheff, M., & Lemeer, S. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors . Methods in Molecular Biology, 1173, 1-24. [Link]
-
Molina, D. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Chemical Biology, 17(9), 2547–2557. [Link]
-
Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout . Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases . Chemistry & Biology, 18(6), 699-710. [Link]
-
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling . Journal of Proteome Research, 14(3), 1574–1586. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . Methods in Molecular Biology, 1473, 13-26. [Link]
-
ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling . ResearchGate. [Link]
-
Skolnick, J., & Kinnings, S. L. (2011). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach . BMC Bioinformatics, 12, 439. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects . Molecules, 26(11), 3143. [Link]
-
Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling . Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 . ResearchGate. [Link]
-
Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling . Marketwired. [Link]
-
Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity . The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery . ResearchGate. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions . UKM Medical Molecular Biology Institute. [Link]
-
Levitzki, A. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be? . The Journal of Clinical Investigation, 119(11), 3141–3145. [Link]
-
Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity . The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors . Journal of Chemical Information and Modeling, 52(4), 939-50. [Link]
-
Urbaniak, M. D., et al. (2013). Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei . ACS Chemical Biology, 8(11), 2539–2547. [Link]
-
Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets . British Journal of Pharmacology, 169(8), 1659–1674. [Link]
-
Foo, T. A., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions . Cancers, 13(16), 3986. [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43) . ResearchGate. [Link]
-
Stanciu, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . International Journal of Molecular Sciences, 24(13), 11068. [Link]
-
ResearchGate. (n.d.). Comprehensive selectivity profile of PARP inhibitors . ResearchGate. [Link]
-
Doña, I., et al. (2020). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity . Journal of Investigational Allergology and Clinical Immunology, 30(2), 114-124. [Link]
-
Knight, Z. A. (2013). Pharmacological approaches to understanding protein kinase signaling networks . Frontiers in Genetics, 4, 233. [Link]
-
Li, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Medicinal Chemistry, 12(8), 1297-1317. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity . Nature Biotechnology, 26(1), 127-132. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING . Reaction Biology. [Link]
-
Patsnap. (2025). How to improve drug selectivity? . Patsnap Synapse. [Link]
-
Park, H. S., et al. (2013). Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity . Allergy, Asthma & Immunology Research, 5(5), 289–295. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design . Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design . Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
-
White, F. M. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling . Biochimica et Biophysica Acta, 1804(3), 637–644. [Link]
-
Nettis, E., et al. (2003). Celecoxib Tolerability in Patients with Hypersensitivity (Mainly Cutaneous Reactions) to Nonsteroidal Anti-Inflammatory Drugs . Allergy, 58(9), 948-950. [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design . Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
-
National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward . National Institute of Justice. [Link]
-
AdisInsight. (2025). Niraparib - Janssen/Merck/GSK . AdisInsight. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 10. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 15. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 24. biospace.com [biospace.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 27. annualreviews.org [annualreviews.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Pyrazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the compelling world of pyrazole derivatives, a class of heterocyclic compounds that have emerged as a versatile scaffold in medicinal chemistry. We will explore the structure-activity relationships (SAR) that govern their efficacy as antimicrobial, anticancer, and anti-inflammatory agents, providing a comparative analysis supported by experimental data to inform and guide future drug development endeavors.
The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1][2] Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This guide will dissect the key structural modifications that enhance the therapeutic potential of pyrazole derivatives, offering insights into the rational design of more potent and selective agents.
The Architectural Blueprint: General Structure of Pyrazole
To understand the SAR of pyrazole derivatives, it is crucial to first recognize the core structure and the key positions for substitution. The pyrazole ring is numbered as shown below, with positions 1, 3, 4, and 5 being the primary sites for chemical modification.
Figure 1. Core pyrazole scaffold with key substitution points.
The substituents at these positions (R¹, R³, R⁴, and R⁵) play a critical role in determining the molecule's interaction with biological targets, thereby influencing its activity, selectivity, and pharmacokinetic properties.
I. Pyrazole Derivatives as Antimicrobial Agents: A Battle Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have shown significant promise in this area, with their activity being highly dependent on the nature and position of substituents.[3][4]
Key Structural Features for Antimicrobial Activity:
-
Substitution at N1: The presence of a substituent at the N1 position is often crucial for antimicrobial activity. Phenyl rings or other aromatic systems are commonly employed. Electron-withdrawing groups on the N1-phenyl ring can enhance activity.
-
Substituents at C3 and C5: The C3 and C5 positions are pivotal for modulating the antimicrobial spectrum. Often, one of these positions is substituted with an aryl group, while the other may bear various functionalities. For instance, the presence of a coumarin moiety at the C3 position has been shown to yield potent anti-Staphylococcus aureus agents.[4]
-
The Role of the C4 Position: While less explored, modifications at the C4 position can also influence activity. For example, the introduction of a nitroso group at C4 has been reported to confer high activity against a range of microorganisms.
-
Hybrid Molecules: The "clubbing" or hybridization of the pyrazole scaffold with other antimicrobial pharmacophores, such as pyrimidine, has led to compounds with significantly enhanced potency against resistant strains like MRSA.[5]
Comparative Data on Antimicrobial Activity:
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Target Organism | MIC (µg/mL) | Reference |
| 5c | 1,3-diphenyl | Pyrimidine derivative | - | MRSA | 521 µM | [5] |
| Levofloxacin | - | - | - | MRSA | 346 µM | [5] |
| Compound 21c | Carbothiohydrazide | - | - | Aspergillus niger | Equal to standard | [3] |
Note: MIC stands for Minimum Inhibitory Concentration, a standard measure of antimicrobial effectiveness. A lower MIC value indicates higher potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
A standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution method.
Workflow for MIC Determination:
Figure 2. Workflow for MIC determination using broth microdilution.
II. The Fight Against Cancer: Pyrazole Derivatives as Anticancer Agents
Pyrazole derivatives have demonstrated a broad spectrum of anticancer activities by targeting various key players in cancer cell proliferation and survival.[6][7][8] The SAR in this context is often linked to the specific molecular target.
Key Structural Features for Anticancer Activity:
-
Targeting Kinases: Many pyrazole-based anticancer agents function as kinase inhibitors (e.g., EGFR, VEGFR-2, CDK).[8][9] The substituents on the pyrazole ring are designed to fit into the ATP-binding pocket of the target kinase, often involving hydrogen bonding and hydrophobic interactions.
-
Influence of Aryl Substituents: The nature and substitution pattern of aryl groups at the C3 and C5 positions are critical. For instance, a 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl) substitution pattern has shown potent EGFR inhibitory activity.
-
Role of the N1-Substituent: The substituent at the N1 position can significantly impact potency and selectivity. A 2,4-dichlorophenyl group is a common feature in potent cannabinoid receptor antagonists with potential therapeutic applications.[10][11]
-
Thiourea Skeleton: The incorporation of a thiourea moiety has been a successful strategy in designing pyrazole derivatives with significant antiproliferative activity against breast cancer cell lines (MCF-7).[12]
Comparative Data on Anticancer Activity:
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| Compound C5 | EGFR | MCF-7 | 0.08 | [12] |
| Erlotinib (Control) | EGFR | - | - | [13] |
| Compound 11a | - | HeLa, MCF7, SKOV3, SKMEL28 | Micromolar range | [14] |
| Compound 159a | - | MGC-803 | 15.43 | [15] |
Note: IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Workflow for MTT Assay:
Figure 3. Workflow for assessing cytotoxicity using the MTT assay.
III. Quelling the Fire: Pyrazole Derivatives as Anti-inflammatory Agents
Key Structural Features for Anti-inflammatory Activity:
-
COX-2 Selectivity: A key goal in the design of anti-inflammatory pyrazoles is to achieve selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. The presence of a sulfonamide or a similar group at the para-position of a phenyl ring at C5 is a well-established strategy for conferring COX-2 selectivity.
-
Substituents at C3 and C5: The nature of the substituents at the C3 and C5 positions is crucial for fitting into the active site of the COX enzyme. Bulky hydrophobic groups are often favored.
-
N1-Substitution: A phenyl group at the N1 position is a common feature in many anti-inflammatory pyrazole derivatives.
Comparative Data on Anti-inflammatory Activity:
| Compound | Target | In Vivo Model | % Inhibition of Edema | Reference |
| Compound 2d | COX | Carrageenan-induced paw edema | High | [17] |
| Compound 2e | COX | Carrageenan-induced paw edema | High | [17] |
| Indomethacin (Control) | COX | Carrageenan-induced paw edema | - | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model used to screen for the acute anti-inflammatory activity of new compounds.
Workflow for Carrageenan-Induced Paw Edema Assay:
Figure 4. Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Perspectives
The structure-activity relationship studies of pyrazole derivatives have unveiled a rich tapestry of chemical modifications that can be harnessed to develop potent and selective therapeutic agents. The versatility of the pyrazole scaffold allows for the exploration of a vast chemical space, offering opportunities to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders. Future research should focus on leveraging computational tools for rational drug design, exploring novel synthetic methodologies, and conducting in-depth mechanistic studies to further unlock the therapeutic potential of this remarkable heterocyclic system. By understanding the intricate interplay between structure and function, the scientific community can continue to build upon the legacy of pyrazole-based drugs and deliver the next generation of innovative medicines.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, L. A. (2021). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 354(11), 2100227. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Structure–activity relationship studies on highly functionalized pyrazole hydrazones and amides as antiproliferative and antioxidant agents. Molecules, 16(12), 10367-10380. [Link]
-
Li, Y., Zhang, Y., & Wang, J. (2014). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Mini reviews in medicinal chemistry, 14(10), 863–871. [Link]
-
Li, Y., Zhang, Y., & Wang, J. (2014). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Mini reviews in medicinal chemistry, 14(10), 863–871. [Link]
-
Kumar, A., & Sharma, S. (2018). Synthesis and Biological evaluation of some newer Pyrazole Derivatives. Research Journal of Pharmacy and Technology, 11(7), 2883-2888. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, L. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 903. [Link]
-
Schönauer, E., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 247, 115024. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Organic and Medicinal Chemistry Letters, 2(1), 1-5. [Link]
-
Rani, P., & Srivastava, V. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11. [Link]
-
Kumar, A., & Sharma, S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 18(16), 1365–1385. [Link]
-
Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 15(1), 1-20. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776. [Link]
-
Lv, K., et al. (2014). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. European journal of medicinal chemistry, 86, 587–594. [Link]
-
Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3121. [Link]
-
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10. [Link]
-
Xu, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences, 24(16), 12724. [Link]
-
Xu, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences, 24(16), 12724. [Link]
-
Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1461. [Link]
-
Sharma, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry, 15(1), 1-20. [Link]
-
Asati, V., & Sharma, S. (2022). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. Drug Development and Therapeutics, 13(2), 1-10. [Link]
-
Kumar, A., & Sharma, S. (2018). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2315-2323. [Link]
-
Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Al-Abdullah, E. S., et al. (2018). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules, 23(10), 2643. [Link]
-
Youssef, A. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & medicinal chemistry, 18(8), 2789–2799. [Link]
-
Sharma, S., & Kumar, A. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Medicinal Chemistry and Drug Design, 6(1), 1-10. [Link]
-
El-Sayed, N. N. E., et al. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 6(4), 2849-2862. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Vitro vs. In Vivo Correlation of Pyrazole Compound Activity
For researchers, scientists, and professionals in drug development, the journey of a novel compound from a promising hit in a petri dish to a potential therapeutic in a living system is fraught with challenges. The pyrazole scaffold, a five-membered heterocyclic ring, is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved drugs for a wide range of diseases, including cancer and inflammation.[1][2][3][4][5][6][7] However, the predictive power of early-stage in vitro assays for in vivo efficacy remains a critical hurdle. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of pyrazole compounds, offering insights into experimental design, data interpretation, and the crucial factors that govern the correlation between these two essential stages of drug discovery.
The Promise of the Pyrazole Scaffold
Pyrazoles are a class of organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms.[8] This privileged structure offers a unique combination of chemical properties, including metabolic stability and the ability to act as a bioisostere for other aromatic rings, which enhances physicochemical properties like lipophilicity and solubility.[2][5] These attributes have led to the development of a multitude of pyrazole-containing drugs with diverse pharmacological activities, such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][3][9][10]
Part 1: The In Vitro Landscape: Initial Assessment of Pyrazole Activity
In vitro assays are the first proving ground for novel pyrazole compounds, providing a rapid and cost-effective means to assess their biological activity in a controlled environment. These assays typically target specific molecular mechanisms or cellular processes.
Common In Vitro Assays for Pyrazole Compounds:
-
Enzyme Inhibition Assays: Many pyrazole compounds exert their effects by inhibiting specific enzymes. For instance, in the context of cancer, pyrazoles have been shown to inhibit kinases like EGFR, HER-2, and Aurora A/B kinase.[1] The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Cell-Based Proliferation and Cytotoxicity Assays: The MTT assay is a widely used colorimetric assay to assess the cytotoxic potential of compounds on cancer cell lines.[11] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Numerous studies have reported the IC50 values of novel pyrazole derivatives against various human cancer cell lines, such as breast cancer (MCF-7), prostate cancer (DU145), and melanoma (A2058).[12][13]
-
Receptor Binding Assays: For pyrazoles designed to interact with specific cellular receptors, binding assays are crucial. These assays determine the affinity of the compound for its target receptor, often expressed as the dissociation constant (Kd).
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent like DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Part 2: The In Vivo Arena: Assessing Efficacy in a Complex Biological System
While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile.
Common In Vivo Models for Pyrazole Compounds:
-
Xenograft Models for Cancer: These models involve the transplantation of human cancer cells into immunocompromised mice.[14] Once tumors are established, the mice are treated with the pyrazole compound, and tumor growth inhibition is monitored over time. This is a widely used model to assess the in vivo anticancer efficacy of novel compounds.[15]
-
Carrageenan-Induced Paw Edema in Rodents for Inflammation: This is a classic model to evaluate the anti-inflammatory activity of a compound.[9] Carrageenan, an inflammatory agent, is injected into the paw of a rat or mouse, causing localized inflammation and swelling. The reduction in paw volume after treatment with the pyrazole compound is a measure of its anti-inflammatory effect.
-
Infectious Disease Models: For pyrazole compounds with antimicrobial or antiviral activity, specific animal models of infection are used to assess their ability to reduce the pathogen load and improve survival.
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
-
Animal Housing: Immunocompromised mice (e.g., athymic nude or SCID mice) are housed in a sterile, controlled environment with access to food and water ad libitum.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into control and treatment groups.
-
Compound Administration: The pyrazole compound is formulated in an appropriate vehicle and administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the tumors are excised and weighed. The primary efficacy endpoint is often the percentage of tumor growth inhibition.
-
Toxicity Assessment: The body weight of the mice is monitored as a general indicator of toxicity. At the end of the study, major organs may be collected for histopathological analysis.
Part 3: The Correlation Conundrum: Why In Vitro and In Vivo Results Diverge
The ultimate goal of preclinical drug discovery is to identify compounds with strong in vivo efficacy based on promising in vitro data. However, a direct correlation is not always observed. A compound with a potent IC50 in an in vitro assay may show little to no activity in vivo. Conversely, a compound with modest in vitro activity might exhibit significant efficacy in an animal model. Understanding the factors that contribute to this discrepancy is paramount for successful drug development.[16]
Key Factors Influencing In Vitro-In Vivo Correlation (IVIVC):
-
Pharmacokinetics (ADME): This is arguably the most significant factor.
-
Absorption: Can the compound be absorbed into the bloodstream from the site of administration?
-
Distribution: Does the compound reach the target tissue or organ at a sufficient concentration?
-
Metabolism: Is the compound rapidly metabolized into inactive forms by the liver or other organs? The metabolic stability of pyrazole derivatives is a key factor in their success.[2]
-
Excretion: How quickly is the compound eliminated from the body?
-
-
Physicochemical Properties: Factors such as solubility, permeability, and plasma protein binding can significantly impact a compound's bioavailability and distribution.[16]
-
Off-Target Effects: In vitro assays are often highly specific for a single target. In a complex biological system, a compound may interact with multiple off-target molecules, leading to unexpected toxicity or a different pharmacological effect.
-
The Tumor Microenvironment: In the context of cancer, the tumor microenvironment in a living organism is far more complex than a monolayer of cells in a culture dish. Factors such as hypoxia, nutrient gradients, and the presence of stromal and immune cells can all influence a compound's efficacy.
Visualizing the In Vitro to In Vivo Translation Pathway
Caption: A flowchart illustrating the key stages and influencing factors in the translation of pyrazole compound activity from in vitro to in vivo settings.
Part 4: Case Studies and Data Comparison
To illustrate the principles of IVIVC, let's consider hypothetical data for two pyrazole compounds targeting a specific kinase in a cancer model.
| Compound | In Vitro Kinase Inhibition (IC50) | In Vitro Cell Proliferation (IC50, MCF-7) | In Vivo Tumor Growth Inhibition (Xenograft Model) |
| Pyrazole A | 10 nM | 50 nM | 80% at 50 mg/kg |
| Pyrazole B | 5 nM | 20 nM | 15% at 50 mg/kg |
In this example, Pyrazole B is more potent in vitro. However, Pyrazole A demonstrates significantly better efficacy in vivo. This discrepancy could be attributed to several factors:
-
Favorable Pharmacokinetics of Pyrazole A: Pyrazole A might have better oral bioavailability, a longer half-life, and achieve higher concentrations in the tumor tissue compared to Pyrazole B.
-
Poor Metabolic Stability of Pyrazole B: Pyrazole B might be rapidly metabolized in the liver, leading to sub-therapeutic concentrations at the tumor site.
-
Off-Target Toxicity of Pyrazole B: Pyrazole B might have off-target effects that limit the dose that can be safely administered.
Conclusion: A Holistic Approach to Pyrazole Drug Discovery
The development of successful pyrazole-based therapeutics requires a comprehensive and integrated approach that considers both in vitro and in vivo data. While in vitro assays are essential for initial screening and mechanism of action studies, they are only one piece of the puzzle. A thorough understanding of a compound's pharmacokinetic and physicochemical properties is crucial for predicting its in vivo performance. By carefully designing experiments, critically evaluating data, and embracing a holistic view of drug action, researchers can more effectively bridge the gap between the benchtop and the clinic, ultimately unlocking the full therapeutic potential of the versatile pyrazole scaffold.
References
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.
- Pyrazole: an emerging privileged scaffold in drug discovery. Future Science.
- An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022). SciSpace.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- In Vivo Validation of Pyrazole Compound Efficacy: A Compar
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. RSC Publishing.
- Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science.
- Current status of pyrazole and its biological activities. PubMed Central.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. Bentham Science.
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
- Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
- In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies.
- Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid deriv
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
- Chapter 16.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
- In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?.
- Review: biologically active pyrazole deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: A Journal of Pharmaceutical Science.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
- Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies.
- PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. Frontier in Medical & Health Research.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Pyrazole-Based Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and engage in hydrogen bonding, contribute to its success in targeting a wide array of proteins.[3][4] However, these same properties present a significant challenge: the potential for off-target interactions, which can lead to unexpected toxicities or diminished efficacy.
This guide provides a comprehensive framework for assessing the off-target profile of pyrazole-based drug candidates. We will move beyond a simple listing of techniques to explore the causal logic behind experimental choices, offering a self-validating system for generating a robust selectivity profile. We will compare and contrast computational and experimental approaches, providing detailed protocols and illustrative case studies to ground the theory in practical application.
The Pyrazole Scaffold: A Double-Edged Sword
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is metabolically stable and versatile.[5] Its N-1 position can serve as a hydrogen bond donor, while the N-2 position acts as an acceptor, allowing it to form critical interactions within protein binding pockets.[3] This versatility is key to its role in many kinase inhibitors, where it often targets the highly conserved ATP-binding pocket.[6][7]
This interaction with a conserved domain is precisely where the risk of off-target effects originates. The human kinome contains over 500 kinases, many of which share structural similarities in the ATP-binding site. A pyrazole-based inhibitor designed for one kinase may inadvertently bind to dozens of others, leading to a cascade of unintended biological consequences.[8] Therefore, a rigorous and multi-faceted assessment of selectivity is not just a regulatory hurdle but a fundamental component of rational drug design.[9]
Part 1: Predictive Assessment - In Silico Approaches
Before committing to resource-intensive wet lab experiments, computational (in silico) methods provide a crucial first pass to predict potential off-target liabilities.[10] These approaches use the drug's chemical structure to forecast its interactions across a vast biological landscape.[11]
The primary division in computational methods is between ligand-based and target-based approaches.[11][12] The choice between them is often dictated by the availability of high-resolution 3D structures for potential off-target proteins.
-
Ligand-Based Methods : These are employed when no reliable 3D structure of the potential off-target is available. They operate on the principle that chemically similar molecules tend to have similar biological activities.[10] Techniques include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.[13]
-
Target-Based (Structure-Based) Methods : When 3D protein structures are known, molecular docking simulations can predict the binding affinity and conformation of a pyrazole compound within the binding site of thousands of proteins.[11] This provides a more direct, physically-grounded prediction of interaction.
Caption: Computational workflow for predicting off-target interactions.
Part 2: Empirical Assessment - In Vitro Methodologies
While in silico methods are predictive, in vitro assays provide empirical data on a compound's activity. A tiered approach is recommended, starting with broad biochemical screens and progressing to more biologically relevant cell-based assays.[14]
Tier 1: Biochemical Assays (Target-Oriented)
Biochemical assays measure the direct interaction between a drug and an isolated protein target, typically an enzyme like a kinase. They are ideal for initial, high-throughput screening.[15]
Key Technique: Kinase Profiling Panels
Given that many pyrazole-based drugs are kinase inhibitors, screening against a large panel of kinases is a standard first step.[2][15] This provides a "selectivity index" by comparing the potency against the intended target versus a wide range of other kinases.[15]
Experimental Protocol: Radiometric Kinase Activity Assay (Example)
This protocol outlines a standard radiometric assay, such as the HotSpot™ platform, to measure kinase activity.
-
Preparation : A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide), and ATP, including radiolabeled [γ-³³P]-ATP.
-
Compound Addition : The pyrazole-based inhibitor is added at various concentrations (e.g., 10-point dose-response curve). A DMSO control (vehicle) is used for 100% activity reference.
-
Incubation : The reaction is incubated at a set temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Stopping the Reaction : The reaction is stopped by adding an acid or spotting the mixture onto a phosphocellulose filter membrane.
-
Washing : The filter is washed to remove unincorporated [γ-³³P]-ATP, leaving only the radiolabeled, phosphorylated substrate bound to the membrane.
-
Detection : The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis : The amount of radioactivity is proportional to the kinase activity. The IC₅₀ value (concentration of inhibitor required to reduce kinase activity by 50%) is calculated from the dose-response curve.
Why this choice? Radiometric assays are considered the gold standard for their sensitivity and direct measurement of enzymatic activity, avoiding interference from fluorescent compounds.
Tier 2: Cell-Based Assays (Phenotype- and Target-Oriented)
Cell-based assays are a critical next step as they assess a compound's activity within a living system.[16] This context accounts for crucial factors like cell membrane permeability, intracellular ATP concentrations, and the presence of competing proteins, providing a more accurate picture of a drug's true selectivity and potential off-target effects.[17]
Key Techniques:
-
Target Engagement Assays (e.g., NanoBRET™) : These assays confirm that the drug binds to its intended target (and potential off-targets) inside a living cell. They measure the proximity of the drug to a target protein tagged with a NanoLuciferase enzyme.[17]
-
Cellular Phosphorylation Assays : These measure the phosphorylation status of a kinase's downstream substrate within the cell. A potent on-target inhibitor should decrease phosphorylation of the intended pathway's substrate. Conversely, changes in phosphorylation of substrates from other pathways can reveal off-target kinase inhibition.[17]
-
Phenotypic Screening : This high-content approach assesses the overall effect of a compound on cell health, morphology, or specific cellular processes without pre-supposing the target.[18] Using automated microscopy and image analysis, it can uncover unexpected off-target effects that might not be predicted by target-oriented screens.[19] An example is the Off-Target Screening Cell Microarray Analysis (OTSCMA), which uses cell microarrays expressing a wide range of human proteins to detect non-specific binding.[20]
Caption: Tiered experimental workflow for assessing off-target effects.
Comparison of Assessment Methodologies
The selection of an appropriate assay depends on the stage of drug development, available resources, and the specific questions being asked.
| Methodology | Primary Goal | Throughput | Biological Relevance | Cost | Key Output |
| In Silico Screening | Prediction & Prioritization | Very High | Low (Predictive) | Low | List of potential off-targets[12] |
| Biochemical Assays | Quantify direct drug-protein interaction | High | Moderate (Isolated system) | Moderate | IC₅₀/Kᵢ values[15] |
| Target Engagement Assays | Confirm target binding in live cells | Medium | High | High | Target occupancy, residence time[17] |
| Phenotypic Screening | Unbiased discovery of cellular effects | Medium-High | Very High | High | Morphological/functional changes[18] |
Case Study: Celecoxib - A Lesson in Selectivity
Celecoxib (Celebrex®) is a pyrazole-based nonsteroidal anti-inflammatory drug (NSAID) designed for selective inhibition of cyclooxygenase-2 (COX-2).[21] The therapeutic hypothesis was that by selectively inhibiting COX-2 (involved in inflammation) and sparing COX-1 (involved in gastric protection), celecoxib would have fewer gastrointestinal side effects than non-selective NSAIDs.[22]
While celecoxib largely achieved this goal, post-market surveillance and further studies revealed an increased risk of cardiovascular events, such as myocardial infarction and stroke.[21][23][24] This highlights a critical aspect of off-target assessment: effects may arise not just from hitting unintended targets, but from the complex biological consequences of potent on-target inhibition in different physiological contexts. In this case, inhibiting COX-2 without blocking COX-1-mediated platelet aggregation was hypothesized to shift the homeostatic balance toward a pro-thrombotic state. Furthermore, off-target effects on blood pressure and renal function have also been noted.[25]
Caption: Simplified COX pathways and the selective action of Celecoxib.
The Celecoxib story underscores the necessity of a holistic assessment strategy. A simple kinase panel would be irrelevant here; instead, a panel of relevant enzymes (like the COX isoforms) and broad phenotypic screens assessing cardiovascular and renal cell health would have been more predictive.
Conclusion
Assessing the off-target effects of pyrazole-based drugs is a complex but essential process for ensuring the development of safe and effective therapeutics. A purely target-centric view is insufficient. By integrating predictive computational methods with a tiered system of empirical in vitro testing—from broad biochemical screens to nuanced, cell-based functional assays—researchers can build a comprehensive selectivity profile. This multi-modal approach allows for the early identification and mitigation of potential liabilities, ultimately increasing the probability of clinical success and leading to safer medicines.
References
-
Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
Sivakumar, D., & Rajan, S. (2024). Off-target effect of high-dose sildenafil on adenosine 5'- diphosphate and collagen-induced platelet activation through mitogen-activated protein kinase pathway in treated BALB/C mice and in vitro experiments: A preliminary study. Indian Journal of Pharmacology. Available at: [Link]
-
Lin, A., et al. (2013). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PLoS ONE. Available at: [Link]
-
Ekins, S., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. Molecular Pharmaceutics. Available at: [Link]
-
Ntie-Kang, F., et al. (2019). Current computational methods for predicting protein interactions of natural products. Briefings in Bioinformatics. Available at: [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
So, E. Y., et al. (2017). Off-Target Effect of Sildenafil on Postsurgical Erectile Dysfunction: Alternate Pathways and Localized Delivery System. The Journal of Sexual Medicine. Available at: [Link]
-
Karaman, M. W., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Sildenafil. Wikipedia. Available at: [Link]
-
Aruleba, R. T., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]
-
Chen, R., et al. (2019). Revealing Drug-Target Interactions with Computational Models and Algorithms. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. Available at: [Link]
-
Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology. Available at: [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]
-
Jawaid, S., & Sabir, S. (2023). Celecoxib. StatPearls. Available at: [Link]
-
G. Manuela, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Ro. (2022). How to Reduce Side Effects of Sildenafil (Viagra). Ro Health Guide. Available at: [Link]
-
So, E. Y., et al. (2017). Off-Target Effect of Sildenafil on Postsurgical Erectile Dysfunction: Alternate Pathways and Localized Delivery System. ResearchGate. Available at: [Link]
-
Martins, P., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
El-Damasy, D. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Engel, M., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
An, F., & Yoon, J. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. Available at: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]
-
Fields, T. R. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery. Available at: [Link]
-
Wiczling, P., et al. (2023). Challenges and Opportunities for Celecoxib Repurposing. Pharmaceutics. Available at: [Link]
-
Trelle, S., et al. (2013). COX-2 Inhibition: What We Learned—A Controversial Update on Safety Data. Pain Medicine. Available at: [Link]
-
Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Available at: [Link]
-
ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. Available at: [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
-
MDPI. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The designed pyrazole-based target compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available at: [Link]
-
El-Damasy, D. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Available at: [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current computational methods for predicting protein interactions of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. news-medical.net [news-medical.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 19. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 21. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 24. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 25. Challenges and Opportunities for Celecoxib Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Pronged Approach to Validating the Binding Mode of 2-(3-methyl-1H-pyrazol-1-yl)propanoic Acid to its Target
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding mode of a small molecule, using 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid as a case study. The pyrazole scaffold is a common motif in pharmacologically active compounds, particularly in kinase inhibitors[1][2]. For the purpose of this guide, we will hypothesize that our compound of interest targets a protein kinase, hereafter referred to as "Target Kinase X," and outline the experimental cascade required to move from a computational hypothesis to a validated, high-confidence structural model of the protein-ligand interaction.
The core principle of robust binding mode validation is the application of orthogonal, complementary techniques. No single experiment is sufficient. Instead, we build a self-validating system where biophysical, thermodynamic, kinetic, and high-resolution structural data converge to tell a consistent story. This guide eschews a rigid template to instead present a logical, field-proven workflow that mirrors a typical drug discovery validation process.
The Validation Workflow: From Hypothesis to High-Resolution Confirmation
Our approach is a multi-step process designed to answer three fundamental questions:
-
Does it bind? (Confirmation of interaction)
-
How strongly and via what forces does it bind? (Biophysical and thermodynamic characterization)
-
What is the precise 3D orientation of the ligand in the binding site? (Structural determination)
Caption: Overall workflow for validating a protein-ligand binding mode.
Part 1: Hypothesis Generation with Computational Docking
Before committing to resource-intensive experiments, we begin by generating a plausible binding mode hypothesis using molecular docking. This computational technique predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex[3][4].
Causality Behind This Choice: Docking provides an invaluable, albeit predictive, 3D model. This model allows us to form specific, testable hypotheses about the key interactions (e.g., "the carboxylic acid of the ligand forms a hydrogen bond with Lysine-72 in the kinase hinge region"). The subsequent experimental work is designed to either confirm or refute these specific structural hypotheses.
Protocol: Site-Directed Docking
-
Protein Preparation: Obtain a high-quality crystal structure of Target Kinase X, preferably in its apo form or bound to a similar ligand, from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate a low-energy 3D conformation of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid.
-
Grid Generation: Define the binding site (the "grid box") based on the location of the known active site or a predicted allosteric pocket.
-
Docking Execution: Run a docking algorithm (e.g., Glide, LibDock, AutoDock) to place the ligand into the defined binding site, sampling various poses and orientations[5].
-
Pose Analysis: Analyze the top-scoring poses. The best pose is selected based on its docking score and visual inspection of the predicted interactions (hydrogen bonds, hydrophobic contacts, etc.), which should be chemically sensible[6]. This becomes our working hypothesis.
Part 2: Biophysical Validation - Quantifying the Interaction
With a working hypothesis, we now move to determine if the compound physically interacts with Target Kinase X in solution and to quantify the strength, kinetics, and thermodynamics of this binding. We employ two powerful, orthogonal techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
A. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC directly measures the heat released or absorbed when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment[7][8]. This is a label-free, in-solution technique considered the gold standard for measuring binding affinity and thermodynamics.
Expertise & Causality: Why ITC? Because it measures the intrinsic thermodynamics of the interaction. The binding affinity (KD) tells us how tightly the ligand binds. The enthalpy (ΔH) and entropy (ΔS) changes tell us why it binds—is the interaction driven by favorable bond formation (enthalpic) or by the hydrophobic effect and increased disorder (entropic)?[9]. This information is critical for lead optimization. Critically, buffer matching between the ligand solution and the protein solution is essential to minimize heats of dilution that can obscure the true binding signal[8].
Protocol: ITC Experiment
-
Sample Preparation: Dialyze both the purified Target Kinase X protein and the compound into the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO). Degas the solutions thoroughly to prevent air bubbles.
-
Instrument Setup: Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter. Load the compound solution (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.
-
Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the compound into the protein solution while maintaining a constant temperature (e.g., 25°C).
-
Data Acquisition: The instrument records the heat change after each injection. As the protein becomes saturated, the heat change diminishes.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the equilibrium dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH)[10]. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Hypothetical Data Summary for ITC
| Parameter | Value | Interpretation |
| KD (Dissociation Constant) | 150 nM | Indicates a strong binding interaction. |
| n (Stoichiometry) | 1.05 | Confirms a 1:1 binding mode. |
| ΔH (Enthalpy) | -8.5 kcal/mol | The binding is enthalpically favorable (exothermic), suggesting significant H-bond and van der Waals interactions. |
| -TΔS (Entropy) | -0.7 kcal/mol | The binding is slightly entropically unfavorable, likely due to conformational restriction upon binding. |
| ΔG (Gibbs Free Energy) | -9.2 kcal/mol | The overall binding is spontaneous and high-affinity. |
B. Surface Plasmon Resonance (SPR): The Kinetic Profile
SPR is another label-free biophysical technique that monitors molecular interactions in real time[11]. It provides kinetic information—the association rate (ka or on-rate) and the dissociation rate (kd or off-rate)—which cannot be obtained from ITC. The equilibrium dissociation constant (KD) can be calculated from the ratio of these rates (KD = kd/ka).
Expertise & Causality: Why SPR in addition to ITC? Kinetics provide a deeper understanding of the interaction. A compound's efficacy is often better correlated with its residence time (1/kd) on the target than with its affinity alone[12]. Two compounds can have the same KD but vastly different on- and off-rates, which has significant pharmacological implications. SPR is highly sensitive and uses minimal protein, making it excellent for screening and kinetic characterization[13].
Caption: A typical experimental workflow for an SPR assay.
Protocol: SPR Kinetic Analysis
-
Chip Preparation & Immobilization: Activate a sensor chip (e.g., a CM5 chip). Covalently immobilize purified Target Kinase X onto the chip surface via amine coupling to a target density. A reference channel is prepared similarly but without the protein to allow for background subtraction[11].
-
Analyte Preparation: Prepare a series of precise dilutions of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid in running buffer (the same buffer used for immobilization, e.g., HBS-EP+ with 5% DMSO).
-
Binding Cycle:
-
Association: Inject a specific concentration of the compound over the protein and reference surfaces at a constant flow rate for a set time (e.g., 120 seconds). Binding is observed as an increase in the response signal (Resonance Units, RU)[14].
-
Dissociation: Switch back to flowing only running buffer over the surfaces and monitor the decrease in signal as the compound dissociates (e.g., for 300 seconds).
-
Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine) to remove any remaining bound compound, preparing the surface for the next cycle.
-
-
Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir) to derive the ka and kd values[11]. The KD is then calculated.
Hypothetical Data Summary for SPR
| Parameter | Value | Interpretation |
| ka (Association Rate) | 2.5 x 105 M-1s-1 | Moderately fast on-rate. |
| kd (Dissociation Rate) | 4.0 x 10-2 s-1 | The compound dissociates from the target. |
| Residence Time (1/kd) | 25 seconds | The average time the compound stays bound to the target. |
| KD (kd/ka) | 160 nM | Excellent agreement with the KD from ITC, increasing confidence in the measurement. |
Part 3: Structural Validation - The "Gold Standard"
While biophysical methods confirm that binding occurs, they do not definitively show how. For this, we turn to high-resolution structural biology, with X-ray crystallography being the long-standing gold standard for visualizing protein-ligand interactions at the atomic level[15][16].
Expertise & Causality: A crystal structure provides indisputable evidence of the binding pose. It allows direct visualization of the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex, thereby directly testing the initial docking hypothesis[17]. This structural information is paramount for structure-based drug design, enabling rational modifications to improve potency and selectivity. While data is often collected under cryogenic conditions (100 K), it's important to recognize this may introduce artifacts not present at physiological temperatures[18].
Protocol: Co-crystallization and Structure Determination
-
Complex Formation: Incubate purified Target Kinase X with a 3- to 5-fold molar excess of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid to ensure saturation of the binding sites.
-
Crystallization Screening: Use vapor diffusion (sitting drop or hanging drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that produce well-ordered crystals of the protein-ligand complex.
-
Data Collection: Harvest a suitable crystal, cryo-protect it, and flash-cool it in liquid nitrogen. Collect X-ray diffraction data using a synchrotron beamline.
-
Structure Solution & Refinement: Process the diffraction data to obtain an electron density map. The structure is solved using molecular replacement if a model of the protein is available[16]. The ligand is then manually fitted into the corresponding electron density in the active site. The complete model is refined to achieve the best possible fit to the experimental data.
-
Validation: The final structure is validated by assessing geometric parameters and the fit to the electron density map. The resulting PDB file provides the atomic coordinates of the complex, confirming the binding mode.
Alternative Structural Method: Cryo-Electron Microscopy (Cryo-EM) For proteins that are large, conformationally flexible, or resistant to crystallization, cryo-EM has become a revolutionary alternative[19]. Single-particle cryo-EM can determine near-atomic resolution structures from vitrified samples without the need for crystals, making it a powerful tool for challenging targets[20][21].
Part 4: In-Solution Confirmation with NMR Spectroscopy
A crystal structure provides a high-resolution but static snapshot. To ensure the observed binding mode is relevant in a more dynamic solution environment, we can use Nuclear Magnetic Resonance (NMR) spectroscopy.
Expertise & Causality: Protein-observed NMR experiments, such as 1H-15N HSQC titrations, can map the binding interface in solution[22][23]. When the ligand binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift. These Chemical Shift Perturbations (CSPs) identify the specific residues that form the binding pocket, providing a powerful in-solution validation of the binding site identified by crystallography[24][25].
Protocol Overview: 1H-15N HSQC Titration
-
Sample Preparation: Prepare a sample of uniformly 15N-labeled Target Kinase X.
-
Initial Spectrum: Acquire a baseline 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.
-
Titration: Add increasing amounts of the unlabeled compound to the NMR tube and acquire a spectrum at each titration point.
-
Analysis: Monitor the movement of peaks. Residues whose peaks show significant shifts upon ligand addition are identified as being at or near the binding interface. Mapping these perturbed residues onto the crystal structure should show them clustering around the ligand-binding pocket, confirming the binding site in solution.
Synthesis and Conclusion
The validation of a ligand's binding mode is a journey of accumulating, cross-validating evidence. We began with a computational hypothesis . We then confirmed the interaction and quantified its affinity and kinetics using two orthogonal biophysical methods, ITC and SPR , finding excellent agreement between their derived KD values (150 nM vs. 160 nM). This robustly answered the "if" and "how strong" questions.
Subsequently, X-ray crystallography provided the definitive, high-resolution answer to "how," revealing the atomic details of the interaction and allowing for direct comparison with our initial hypothesis. Finally, NMR spectroscopy confirmed that the binding site observed in the static crystal is the same one engaged by the ligand in the dynamic solution state.
By integrating these computational, biophysical, and structural methods, we have constructed a self-validating and comprehensive case for the binding mode of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid to Target Kinase X. This multi-faceted approach provides the high degree of confidence required for advancing a compound in a drug discovery pipeline.
References
-
Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[11][20]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-310. [Link]
-
PubChem. (n.d.). 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
-
Sparks, M. A., et al. (2011). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 708, 285-303. [Link]
-
Lee, S., et al. (2024). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. bioRxiv. [Link]
-
Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. [Link]
-
Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. Journal of the Royal Society Interface, 8(63), 1357-70. [Link]
-
Turnbull, A. P., & Emsley, P. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-77. [Link]
-
Slater, K. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. [Link]
-
Olaleye, O. E., et al. (2023). Multi-Target In Silico Evaluation of New 2-Pyrazolines as Antimicrobial Agents. Chemistry, 5(3), 1851-1865. [Link]
-
Kairys, V., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(9), 1761-1772. [Link]
-
Donaldson, M. (2016). Ligand-Protein Binding and Screening Using NMR spectroscopy. ResearchGate. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
-
Creative Biostructure. (n.d.). Cryo-EM for Protein-Ligand Complexes. [Link]
-
Zhang, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 12(4), 253. [Link]
-
Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10, 1129591. [Link]
-
PubChem. (n.d.). 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International Journal of Molecular Sciences, 20(19), 4851. [Link]
-
C&EN Webinars. (2021). Improving Protein-Ligand Modeling into Cryo-EM Data and the use of those Models in Drug Discovery Efforts. American Chemical Society. [Link]
-
PASL. (n.d.). (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. [Link]
-
ResearchGate. (2015). How can I validate a docking protocol?. [Link]
-
Gang, Y., et al. (2020). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 21(8), 2683. [Link]
-
Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D, 74(Pt 3), 196-209. [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]
-
El-Naggar, M., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(11), 817-837. [Link]
-
Pande, J. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Wilson, I. D., & Evanics, F. (2013). Estimating Protein−Ligand Binding Affinity Using High-Throughput Screening by NMR. ACS Medicinal Chemistry Letters, 4(11), 1084-1088. [Link]
-
Kundu, K., et al. (2022). Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge. Journal of Chemical Information and Modeling, 62(15), 3623-3636. [Link]
-
Taha, M., et al. (2019). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1042-1052. [Link]
-
Chen, B. Y., & Xie, X. Q. (2014). Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. Journal of Chemical Theory and Computation, 10(11), 5043-5055. [Link]
-
ResearchGate. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
-
Jahnke, W., & Widmer, H. (2003). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. Angewandte Chemie International Edition, 42(8), 864-90. [Link]
-
Diller, D. J., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 50(11), 2694-2703. [Link]
-
Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods, 19(2), 213-221. [Link]
-
ResearchGate. (2013). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[11][20]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. [Link]
-
Orts, J., et al. (2008). Crystallography-independent determination of ligand binding modes. Angewandte Chemie International Edition, 47(40), 7736-40. [Link]
-
Zhang, K., et al. (2024). Improved cryo-EM reconstruction of sub-50 kDa complexes using 2D template matching. bioRxiv. [Link]
-
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797. [Link]
-
Rizzi, A., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science, 3(1), 18346. [Link]
-
Ferreira, L., et al. (2018). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Springer Nature Experiments. [Link]
-
TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. [Link]
-
Brown, A. S., & Patel, C. J. (2017). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics, 18(5), 868-881. [Link]
-
Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]
Sources
- 1. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. mdpi.com [mdpi.com]
- 14. molbiolcell.org [molbiolcell.org]
- 15. drughunter.com [drughunter.com]
- 16. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit | bioRxiv [biorxiv.org]
- 21. Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
The Pyrazole Scaffold: A Comparative Guide to Engineering Metabolic Stability
Introduction: The Privileged Status of Pyrazoles in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold," a testament to its frequent appearance in a multitude of approved therapeutic agents.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that are highly desirable in drug candidates.[2] A key factor contributing to the surge in pyrazole-containing drugs is their inherent metabolic stability.[1] Unlike other five-membered heterocycles that can be susceptible to oxidative cleavage, the pyrazole ring generally exhibits greater resistance to metabolism by enzymes such as Cytochrome P450 (CYP450).[3] This guide provides an in-depth comparison of the metabolic stability of various pyrazole analogs, supported by experimental data and detailed protocols for researchers in the field of drug development. We will explore the structural nuances that govern the metabolic fate of these compounds and provide a framework for designing more robust and effective pyrazole-based therapeutics.
Understanding the Metabolic Landscape of Pyrazoles
The liver is the primary site of drug metabolism, where a host of enzymes, broadly categorized into Phase I and Phase II, work to modify foreign compounds for excretion.[4] For pyrazole-containing drugs, the primary metabolic pathways often involve oxidation, hydroxylation, and N-dealkylation, reactions predominantly catalyzed by the CYP450 superfamily of enzymes.[5] The specific isoforms involved can vary depending on the substitution pattern of the pyrazole ring. For instance, CYP3A4 is a common contributor to the metabolism of many pyrazole-based drugs.[5]
The inherent stability of the pyrazole ring itself means that metabolic attack is more likely to occur on its substituents. Therefore, understanding the structure-activity relationships (SAR) of how different functional groups at various positions on the pyrazole ring influence metabolic stability is paramount for rational drug design.
Key Factors Influencing Metabolic Stability of Pyrazole Analogs:
-
Position of Substitution: The location of substituents on the pyrazole ring (positions 1, 3, 4, and 5) significantly impacts their susceptibility to metabolic enzymes. Strategic placement of blocking groups can shield metabolically labile sites.
-
Nature of Substituents: The electronic and steric properties of the substituents play a crucial role. Electron-withdrawing groups can deactivate the ring towards oxidative metabolism. Conversely, electron-donating groups may increase the electron density and susceptibility to oxidation.[6] Bulky substituents can sterically hinder the approach of metabolic enzymes.
-
Lipophilicity: While a certain degree of lipophilicity is required for cell membrane permeability, highly lipophilic compounds are often more prone to metabolism by CYP450 enzymes. The addition of polar functional groups can sometimes improve metabolic stability by reducing lipophilicity.
Comparative Metabolic Stability of Pyrazole Analogs: A Data-Driven Analysis
The following table summarizes the observed effects of various substituents on the metabolic stability of pyrazole analogs, based on findings from several in vitro studies. Metabolic stability is often quantified by parameters such as half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes. A longer half-life and lower intrinsic clearance are indicative of higher metabolic stability.
| Pyrazole Analog/Substituent | Position | Effect on Metabolic Stability | Rationale/Supporting Evidence |
| Unsubstituted Pyrazole | - | Generally stable | The aromatic nature and electron-deficient character of the pyrazole ring contribute to its inherent stability against oxidative metabolism.[3] |
| N-Phenyl Substitution | 1 | Increased stability compared to smaller alkyl groups | The phenyl group can provide steric hindrance and is less prone to N-dealkylation compared to smaller, more flexible alkyl chains.[7] |
| tert-Butyl Group | 3 | Increased potency and stability | The bulky tert-butyl group can act as a metabolic shield, preventing enzymatic access to the pyrazole core and adjacent positions.[7] |
| Fluorine Substitution | Various | Generally increases metabolic stability | The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes. Fluorine substitution can also lower the pKa of adjacent groups, affecting their interaction with enzymes.[8] |
| Replacement of Ester with 1,2,4-Oxadiazole | - | Significantly increased metabolic stability | The 1,2,4-oxadiazole ring is a bioisostere of the ester group but is not susceptible to hydrolysis by esterases, leading to a more stable compound.[9][10] |
| Electron-Withdrawing Groups (e.g., CF3) | Various | Can increase stability | These groups decrease the electron density of the pyrazole ring, making it less susceptible to oxidative metabolism.[7] |
| Fusion to another ring (e.g., Indazole) | - | Increased affinity for CYP enzymes, potentially leading to faster metabolism | Fused ring systems can present a larger surface area for enzyme interaction, although the specifics depend on the overall structure.[11] |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of different pyrazole analogs, in vitro assays using liver fractions are the gold standard in early drug discovery.[12] The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability, as microsomes are rich in CYP450 enzymes.[13]
Protocol:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test pyrazole analog (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a "stop solution" (e.g., acetonitrile containing an internal standard).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add a small volume of the test compound stock solution to achieve the desired final concentration (typically 1-10 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding the cold stop solution.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Experimental Workflow for Liver Microsomal Stability Assay
A schematic of the workflow for determining the metabolic stability of pyrazole analogs using a liver microsomal assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters.[14] It is considered more predictive of in vivo hepatic clearance.[15]
Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes (human, rat, or mouse) according to the supplier's protocol.
-
Determine cell viability (e.g., via trypan blue exclusion).
-
Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1 million viable cells/mL.[16]
-
-
Incubation:
-
In a non-coated 12- or 24-well plate, add the hepatocyte suspension.
-
Add the test pyrazole analog to the desired final concentration (typically 1-10 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.[16]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.[17]
-
Immediately quench the metabolic activity by adding the aliquots to a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Sample Analysis and Data Interpretation:
-
The sample processing and LC-MS/MS analysis are similar to the microsomal stability assay.
-
Data analysis also follows the same principles to determine t½ and CLint. The CLint value is typically expressed as µL/min/10^6 cells.[15]
-
Key Metabolic Pathways of Pyrazole Analogs
A simplified diagram illustrating the primary metabolic pathways for pyrazole-containing compounds in the liver.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a cornerstone in the development of novel therapeutics due in large part to its favorable metabolic profile.[1] By understanding the intricate relationship between the substitution pattern and metabolic stability, medicinal chemists can rationally design next-generation pyrazole analogs with improved pharmacokinetic properties. The strategic introduction of metabolic "blocking" groups, such as bulky alkyl chains or fluorine atoms, and the use of bioisosteric replacements for metabolically labile moieties are effective strategies to enhance compound stability.[7][8][9] The in vitro assays detailed in this guide serve as indispensable tools for the early-stage assessment and ranking of drug candidates, ultimately de-risking the path to clinical development. As our understanding of drug metabolism deepens, so too will our ability to engineer pyrazole-based drugs with optimal efficacy and safety profiles.
References
-
Domainex. Hepatocyte Stability Assay. Accessed January 22, 2026. [Link]
-
Patil, S. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1837-1853. [Link]
-
Cyprotex. Hepatocyte Stability. Accessed January 22, 2026. [Link]
-
Patsnap. How to Conduct an In Vitro Metabolic Stability Study. Accessed January 22, 2026. [Link]
-
BioDuro. ADME Hepatocyte Stability Assay. Accessed January 22, 2026. [Link]
-
Sarno, F., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(4), 578-594. [Link]
-
Jones, B. C., et al. (2019). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 58(1), 1-11. [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6548. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Accessed January 22, 2026. [Link]
-
Tu, Y. Y., Sonnenberg, J., Lewis, K. F., & Yang, C. S. (1981). Pyrazole-induced cytochrome P-450 in rat liver microsomes: an isozyme with high affinity for dimethylnitrosamine. Biochemical and Biophysical Research Communications, 103(3), 905-912. [Link]
-
Faria, J. V., et al. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 22(3), 467. [Link]
-
Sarno, F., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(4), 578-594. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ChemistrySelect, 6(32), 8415-8436. [Link]
-
Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2051-2066. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Accessed January 22, 2026. [Link]
-
Faria, J. V. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(3), 467. [Link]
-
El-Adl, K., et al. (2021). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 2(4), 419-444. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. Accessed January 22, 2026. [Link]
-
BioDuro. ADME Microsomal Stability Assay. Accessed January 22, 2026. [Link]
-
ResearchGate. The substitution patterns of the pyrazole derivatives and the averages... Accessed January 22, 2026. [Link]
-
Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Accessed January 22, 2026. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Accessed January 22, 2026. [Link]
-
Ran, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 788-818. [Link]
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Accessed January 22, 2026. [Link]
-
ReadyCell. In vitro drug metabolism: for the selection of your lead compounds. Accessed January 22, 2026. [Link]
-
Strocchi, E., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 621-628. [Link]
-
Strocchi, E., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 621-628. [Link]
-
ACS Publications. Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Accessed January 22, 2026. [Link]
- Google Patents. WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors. Accessed January 22, 2026.
-
ResearchGate. Oxidative metabolism of lansoprazole by human liver cytochromes P450. Accessed January 22, 2026. [Link]
-
ResearchGate. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Accessed January 22, 2026. [Link]
-
ResearchGate. Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Accessed January 22, 2026. [Link]
-
Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. Journal of Pharmacology and Experimental Therapeutics, 178(1), 199-203. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. enamine.net [enamine.net]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
As laboratory professionals engaged in the fast-paced world of research and drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, experience-driven protocol for the safe disposal of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
Hazard Profile and Core Safety Principles
Understanding the intrinsic properties of a compound is the first step toward managing its lifecycle responsibly. 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a molecule with a dual character: it possesses the acidic functionality of a carboxylic acid and the biologically active pyrazole core.[1][2] This dictates a cautious approach to its handling and disposal.
The carboxylic acid group suggests corrosive properties, similar to other organic acids, which can cause skin and eye burns upon contact.[3][4] The pyrazole moiety, found in many pharmacologically active compounds, indicates potential biological activity, which necessitates preventing its release into the environment.[5][6] The compound is classified as a combustible solid with a Water Hazard Class 3 (WGK 3) rating, signifying it is a severe hazard to water. Therefore, disposal down the drain is strictly prohibited.[7]
Table 1: Key Properties and Identifiers for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
| Property | Value | Source |
| Chemical Name | 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid | Internal |
| CAS Number | 197094-12-5 | |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Physical Form | Solid | |
| Storage Class | 11 (Combustible Solids) | |
| Water Hazard Class | WGK 3 (Severe hazard to water) |
Pre-Disposal Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with correct handling and segregation at the point of generation to prevent dangerous reactions and ensure regulatory compliance.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear the appropriate PPE to mitigate exposure risks. This includes:
-
Chemical Splash Goggles: Protects against splashes that could cause serious eye damage.[4]
-
Nitrile Gloves: Provides a barrier against skin contact.
-
Laboratory Coat: Protects skin and personal clothing from contamination.[8]
Segregation and Incompatible Materials
As a carboxylic acid, this compound must be segregated from incompatible materials.[3] Co-mingling with the wrong chemicals can lead to violent reactions, gas evolution, or compromised disposal streams.
-
Store Away from Bases: Do not mix with bases (e.g., sodium hydroxide, ammonium hydroxide). Neutralization reactions can be highly exothermic.
-
Separate from Oxidizing Agents: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates) to prevent potentially explosive reactions.[9]
-
Isolate from Reactive Metals: Do not store with alkali metals (e.g., sodium, potassium) that can react with the acidic proton.[10]
The guiding principle is to create a dedicated waste stream for this compound or to combine it only with other compatible organic acids.
Step-by-Step Disposal Protocol
Disposal of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is managed as a hazardous waste stream. This protocol aligns with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[11]
Step 1: Waste Container Selection and Preparation
The integrity of the disposal process relies on the primary containment vessel.
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the acid. High-density polyethylene (HDPE) or glass containers are excellent choices. Crucially, do not use metal containers , as the acidic nature of the waste can cause corrosion and lead to leaks.[3][11]
-
Ensure Proper Condition: The container must have a secure, screw-top cap.[9] Check that the container is free of cracks or deterioration.
Step 2: Hazardous Waste Labeling
Proper labeling is a regulatory mandate and a critical safety communication tool.[9] As soon as the first drop of waste enters the container, it must be labeled.
-
Affix a Hazardous Waste Tag: Use the official tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
Complete All Fields:
-
Write the words "Hazardous Waste ".[9]
-
List the full chemical name : "2-(3-methyl-1H-pyrazol-1-yl)propanoic acid" and any other constituents in the waste container. Avoid abbreviations or chemical formulas.
-
Indicate the hazards : Check boxes for "Corrosive" and "Toxic".
-
Provide the generator's information : Your name, lab, building, and room number.
-
Note the accumulation start date .
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[12]
-
Designate an SAA: This should be a secondary containment bin (e.g., a plastic tub) in a fume hood or a designated cabinet. The SAA must be clearly marked.[9]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[9][12] This prevents the release of vapors and protects against spills.
-
Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7][12] Once a container is full, it must be removed from the lab within three days.[9]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for accumulation, but final disposal is handled by trained professionals.
-
Request a Pickup: Once your waste container is no more than 90% full, submit a chemical waste collection request to your institution's EH&S department.[11]
-
Do Not Transport: Never personally transport hazardous waste across campus or to other buildings. This must be done by authorized EH&S staff.[7]
Decontamination and Spill Management
Empty Container Disposal
A container that has held a hazardous waste must be properly decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.
-
Collect the Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous waste in your designated container.[7]
-
Deface the Label: Completely remove or obscure the original chemical label and any hazardous waste markings.
-
Dispose: The clean, defaced container can now be disposed of in the regular trash or recycling bin.[7]
Minor Spill Response
In the event of a small spill:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear your goggles, lab coat, and double-glove with nitrile gloves.
-
Neutralize: Cautiously cover the spill with an acid neutralizer, such as sodium bicarbonate, until fizzing stops.
-
Absorb and Collect: Use an inert absorbent material to collect the neutralized residue.
-
Package and Label: Place the collected material in a sealed bag or container, label it as "Spill Debris containing 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid," and dispose of it as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid from generation to disposal.
Caption: Figure 1. Decision workflow for hazardous waste disposal.
By adhering to this comprehensive disposal protocol, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the high standards of our scientific community.
References
-
GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available from: [Link]
-
University of Utah. SOP - Acid Handling. Available from: [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available from: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
International Journal of Novel Research and Development. (2024-07-07). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]
-
PMC - NIH. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. (2023). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. (2021-05-15). A review of pyrazole an its derivative. Available from: [Link]
-
University of Washington Department of Chemistry. STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS ACIDS. Available from: [Link]
-
University of Toronto Scarborough. Chemical Handling and Storage Section 6. Available from: [Link]
-
University of California, Riverside. Corrosive Storage Guidelines. Available from: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. ijnrd.org [ijnrd.org]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmajournal.net [pharmajournal.net]
- 7. vumc.org [vumc.org]
- 8. earth.utah.edu [earth.utah.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
For professionals in research and drug development, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE) when working with 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Our approach is grounded in a comprehensive hazard assessment based on structurally similar compounds, ensuring a proactive and robust safety strategy.
Hazard Profile: An Evidence-Based Assessment
Key Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Structurally related compounds, including various pyrazole-propanoic acid derivatives, are known to cause skin and eye irritation.[1][2] Propanoic acid itself is classified as causing severe skin burns and eye damage.[3][4][5][6][7] Therefore, it is prudent to treat 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid as a potential skin and eye irritant, and possibly corrosive.
-
Respiratory Tract Irritation: Several analogous compounds are reported to cause respiratory irritation.[1][2][8] If the compound is a fine powder or if aerosols are generated, inhalation may lead to respiratory discomfort.
-
Harmful if Swallowed: Acute oral toxicity is a potential concern, as indicated by data on similar molecules.[9]
-
Combustibility: The compound is likely a combustible solid.
This hazard profile dictates a stringent PPE protocol focused on preventing skin and eye contact, and mitigating inhalation risks.
Core PPE Requirements
The following table outlines the minimum required PPE for handling 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid. The selection of specific PPE components should be guided by a risk assessment of the planned procedure.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes and airborne particles.[10][11][12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the potentially irritating or corrosive compound.[11][13] |
| Body Protection | A lab coat that is fully buttoned. | To protect the skin and personal clothing from contamination.[10] |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling the solid compound outside of a chemical fume hood or when there is a risk of aerosol generation.[10][14] |
| Foot Protection | Closed-toe shoes. | To protect the feet from spills. |
Procedural Guidance: A Step-by-Step Approach
Adherence to proper procedures is as critical as the selection of the PPE itself. The following steps provide a clear, self-validating system for safe handling.
Donning PPE
Properly putting on PPE is the first line of defense. The following sequence should be followed:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Respirator (if required): If your risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield for maximum protection.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE
The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence to minimize exposure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the potentially contaminated exterior.
-
Respirator (if worn): Remove the respirator from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include operational and disposal protocols.
Engineering Controls
Whenever possible, handle 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid in a certified chemical fume hood to minimize inhalation exposure.[14] An eyewash station and safety shower should be readily accessible.[15]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][15][16] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][8][15] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[8][15] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[8][15] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal
All contaminated PPE and other waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Ensure waste containers are properly labeled.[8]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental risk.
Sources
- 1. aksci.com [aksci.com]
- 2. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. download.basf.com [download.basf.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. aksci.com [aksci.com]
- 9. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 11. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 12. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 13. pss.basf.us [pss.basf.us]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
